molecular formula C11H9BrO3 B1343009 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone CAS No. 192381-08-1

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Cat. No.: B1343009
CAS No.: 192381-08-1
M. Wt: 269.09 g/mol
InChI Key: SQOGUSCBWCVSQC-UHFFFAOYSA-N
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Description

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone (CAS 192381-08-1) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical scaffold for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents . Recent scientific studies have focused on libraries of related 5-bromo-6-methoxybenzofuran compounds, profiling them for inhibitory activity against enzymes like α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), which are key targets in the management of Type 2 diabetes . Furthermore, derivatives based on this core structure have demonstrated moderate to significant antigrowth effects against breast cancer cell lines (e.g., MCF-7) in vitro, highlighting its value in oncology research . The molecular structure, characterized by a bromo-substituant and a methoxy group on the benzofuran ring, contributes to its binding interactions with biological targets, which often involve hydrogen bonding and π-π stacking as confirmed by molecular docking analyses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGUSCBWCVSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618619
Record name 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192381-08-1
Record name 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a substituted benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofurans are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This document details the physicochemical properties, synthesis methodologies, spectral analysis, and potential therapeutic applications of this specific molecule. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzofuran-based compounds.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged scaffold in drug development, forming the core structure of numerous natural products and synthetic compounds with potent biological activities. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihyperglycemic effects.[1][2] The versatile nature of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as a bromo group at the 4-position and a methoxy group at the 7-position of the benzofuran ring, as in the title compound, can significantly influence its biological profile, making it a compelling candidate for further investigation.

Physicochemical and Structural Properties

Precise identification and characterization are paramount in chemical research. The fundamental properties of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone are summarized below.

PropertyValueSource
CAS Number 192381-08-1[3]
Molecular Formula C₁₁H₉BrO₃[4]
Molecular Weight 269.09 g/mol [4]
Canonical SMILES CC(=O)C1=CC2=C(C(=C(C=C2)Br)OC)O1N/A
InChI Key (Inferred)N/A
Appearance (Expected) Solid[5]

Note: Some properties are inferred from structurally similar compounds, such as the 5-bromo isomer.[4][5]

Synthesis and Purification

The synthesis of substituted 2-acetylbenzofurans typically involves a multi-step process. A plausible and common synthetic route for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is the Perkin-like reaction or related cyclization strategies starting from a suitably substituted salicylaldehyde or o-hydroxyacetophenone.

Proposed Synthetic Pathway

A general and effective method involves the reaction of a substituted o-hydroxyacetophenone with an α-halo ketone, such as chloroacetone, in the presence of a base.[6]

Synthesis_Pathway A 2-Hydroxy-3-methoxy acetophenone B Bromination A->B Br₂ / Acetic Acid C 2-Bromo-6-hydroxy-5-methoxy acetophenone B->C D Reaction with Chloroacetone C->D K₂CO₃, Acetone, Reflux E 1-(4-Bromo-7-methoxy-1- benzofuran-2-yl)-1-ethanone D->E

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is adapted from established methods for synthesizing similar benzofuran derivatives.[6]

Step 1: Bromination of the Phenolic Precursor

  • Dissolve the starting material, 2-hydroxy-3-methoxyacetophenone, in a suitable solvent such as glacial acetic acid.

  • Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid to the solution at room temperature while stirring.

  • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the brominated product.

  • Filter the solid, wash with water until neutral, and dry to yield 2-bromo-6-hydroxy-5-methoxyacetophenone.

Step 2: Cyclization to form the Benzofuran Ring

  • To a solution of the brominated acetophenone from Step 1 in a solvent like acetone or acetonitrile, add chloroacetone and a base such as potassium carbonate (K₂CO₃).[6]

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is purified using column chromatography on silica gel.

  • A solvent system of ethyl acetate and hexane is typically used as the eluent to isolate the pure compound.

  • The structure and purity of the final product are confirmed by analytical techniques.

Analytical Characterization

Structural elucidation and purity assessment are critical. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around δ 2.6 ppm), the methoxy protons (a singlet around δ 3.9 ppm), and distinct aromatic protons on the benzofuran ring system.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (δ > 190 ppm), the carbons of the furan and benzene rings, and the methyl carbons of the acetyl and methoxy groups.

  • Mass Spectrometry (MS): ESI-MS or HRMS would be used to confirm the molecular weight (269.09 g/mol ) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]

Applications in Drug Discovery and Development

Substituted benzofurans are actively investigated for a variety of therapeutic applications. The title compound, as a member of this class, holds potential in several areas.

Anticancer Potential

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] They can induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2][7] The ethanone moiety can also serve as a synthetic handle to create more complex molecules, such as chalcones, which are known for their anticancer properties.[7][8]

Anticancer_Mechanism substance Benzofuran Derivative ros ↑ Reactive Oxygen Species (ROS) substance->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential pathway for benzofuran-induced apoptosis.

Antimicrobial Activity

The benzofuran scaffold is also a component of compounds with antibacterial and antifungal properties.[2] The specific substitution pattern of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone may confer activity against various microbial strains, making it a candidate for the development of new anti-infective agents.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions are necessary.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[9]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]

Conclusion

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure offers multiple points for further derivatization. The known pharmacological activities of the benzofuran scaffold, particularly in oncology and infectious diseases, underscore the importance of continued research into this and related molecules. This guide provides a foundational framework to support scientists in their exploration and application of this promising chemical entity.

References

  • Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 138, 212-222. Available at: [Link]

  • Fun, H-K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1682. Available at: [Link]

  • Glowacka, I.E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 729. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Glowacka, I.E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. Available at: [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773-o774. Available at: [Link]

  • Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. PubMed. Available at: [Link]

  • Erkisa, M., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the compound 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document is structured to provide not only the spectral data but also the underlying scientific rationale for the interpretation, ensuring a robust and reliable characterization. Benzofuran derivatives are known to possess a wide range of biological activities, making their unambiguous identification crucial.[1][2][3]

Molecular Structure and Isotopic Considerations

The foundational step in spectral interpretation is a clear understanding of the molecule's structure. Below is a diagram of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, with key atoms numbered for reference in the subsequent NMR analysis. The presence of a bromine atom is of particular note, as its two stable isotopes, 79Br and 81Br, exist in nearly a 1:1 natural abundance. This isotopic distribution will have a significant and predictable impact on the mass spectrum.

Caption: Molecular structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The expected 1H NMR spectrum of the title compound in a suitable solvent like CDCl3 would exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acetyl group protons.

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Acquisition time: 3-4 s

    • Spectral width: -2 to 12 ppm

Predicted 1H NMR Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.50s1HH3The proton on the furan ring is expected to be a singlet and deshielded due to the adjacent carbonyl group and the ring oxygen.
~7.35d, J ≈ 8.8 Hz1HH5This aromatic proton is coupled to H6, resulting in a doublet. Its chemical shift is influenced by the bromine at the para position.
~6.90d, J ≈ 8.8 Hz1HH6Coupled to H5, this proton appears as a doublet. The electron-donating methoxy group at the ortho position shields this proton, shifting it upfield.
~4.00s3H-OCH3The methoxy protons are in a shielded environment and appear as a sharp singlet.
~2.60s3H-COCH3The acetyl group protons are adjacent to a carbonyl group and appear as a singlet.

Note: Predicted chemical shifts and coupling constants are based on analogous structures found in the literature.[4]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The presence of quaternary carbons and carbons attached to heteroatoms can be readily identified.

Experimental Protocol: 13C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for 1H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2.0 s

Predicted 13C NMR Data and Interpretation

Chemical Shift (δ, ppm)AssignmentRationale
~190C=OThe carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic downfield shift.
~155C2This carbon of the benzofuran ring is attached to the acetyl group and is part of the furan ring, leading to a downfield shift.
~150C7aA quaternary carbon of the benzene ring attached to the furan oxygen.
~147C7Carbon attached to the electron-donating methoxy group.
~130C5Aromatic carbon deshielded by the bromine atom.
~125C3aA quaternary carbon of the benzene ring.
~115C4The carbon bearing the bromine atom.
~112C6Aromatic carbon shielded by the ortho-methoxy group.
~110C3Carbon of the furan ring.
~56-OCH3The carbon of the methoxy group.
~28-COCH3The methyl carbon of the acetyl group.

Note: These assignments are predictive and based on established principles of 13C NMR spectroscopy and data from similar compounds.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming the molecular formula and aspects of the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurement.

Predicted Mass Spectrum Interpretation

The molecular formula of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is C11H9BrO3. The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

  • Molecular Ion Peak: Expect to observe two major peaks for the molecular ion [M+H]+ with a mass-to-charge ratio (m/z) corresponding to the two isotopes of bromine:

    • For 79Br: C11H979BrO3 + H+ ≈ 282.98 m/z

    • For 81Br: C11H981BrO3 + H+ ≈ 284.98 m/z

    • These two peaks should have a relative intensity of approximately 1:1.

  • Major Fragmentation Pathways:

    • Loss of the acetyl group ([M-COCH3]+): This would result in a fragment ion with a characteristic bromine isotopic pattern.

    • Loss of the methyl group from the methoxy moiety ([M-CH3]+): This would also produce a fragment with the bromine isotopic pattern.

G cluster_0 Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization (ESI+) Ionization (ESI+) Sample Introduction->Ionization (ESI+) Mass Analysis (TOF/Orbitrap) Mass Analysis (TOF/Orbitrap) Ionization (ESI+)->Mass Analysis (TOF/Orbitrap) Data Interpretation Data Interpretation Mass Analysis (TOF/Orbitrap)->Data Interpretation

Caption: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, grind a small amount of the sample with dry KBr and press into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm-1.

Predicted IR Absorption Bands and Interpretation

Wavenumber (cm-1)IntensityAssignmentVibrational Mode
~3100-3000MediumAromatic C-HStretching
~2950-2850MediumAliphatic C-H (-OCH3, -CH3)Stretching
~1680StrongC=O (ketone)Stretching
~1600, ~1480Medium-StrongAromatic C=CStretching
~1260StrongC-O (aryl ether)Stretching
~1050MediumC-O (furan)Stretching
~800StrongC-H (out-of-plane bend)Bending
~600MediumC-BrStretching

The strong absorption at approximately 1680 cm-1 is highly characteristic of the carbonyl group of the ketone.[8] The presence of aromatic C-H and C=C stretching bands confirms the benzene ring, while the strong C-O stretching bands are indicative of the ether and furan moieties.[9]

Conclusion

The comprehensive spectral analysis presented in this guide provides a robust framework for the structural confirmation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. By combining the insights from 1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols and interpretations are grounded in established spectroscopic principles and data from structurally related compounds, ensuring scientific integrity and trustworthiness.

References

  • Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 738. [Link]

  • iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]

  • Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Dalton Transactions. [Link]

  • LibreTexts Chemistry. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0306888). Retrieved from [Link]

  • Coskun, D., Coskun, M. F., & Gunduz, B. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]

  • Nowakowska, J., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2238. [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o533–o534. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce, National Bureau of Standards. [Link]

Sources

A Technical Guide to the Structural Elucidation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing definitive structural confirmation of novel chemical entities.[1] This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra for the compound 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a substituted benzofuran. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2] Given the absence of published, experimentally-verified spectra for this specific isomer, this whitepaper adopts a predictive and analytical approach. We will deconstruct the molecule's structure to forecast the chemical shifts and coupling patterns based on foundational NMR principles and data from close structural analogues. Furthermore, this guide details the requisite experimental protocols, including advanced 2D NMR techniques such as HSQC and HMBC, necessary for the unambiguous verification of the proposed structure, thereby providing a comprehensive framework for researchers characterizing similar novel compounds.

Introduction: The Benzofuran Core and the Imperative for Structural Verification

The benzofuran moiety, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the synthesis of pharmacologically active agents.[2] The specific substitution pattern on this core dramatically influences its biological and physicochemical properties. The target molecule, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, features four key substituents on the benzofuran scaffold:

  • 2-acetyl group (-C(O)CH₃): A key handle for further synthetic modification and a strong electron-withdrawing group.

  • 4-bromo group (-Br): An electron-withdrawing halogen that significantly influences the electronic environment of the benzene portion of the core.

  • 7-methoxy group (-OCH₃): An electron-donating group that also influences the aromatic ring's electronic properties.

  • Benzofuran Core: The foundational aromatic system.

Accurate structural characterization is non-negotiable in the progression of a drug candidate. An error in isomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. NMR spectroscopy stands as the gold standard for providing this definitive, atom-level structural map.[1]

Foundational Principles: Predicting the NMR Landscape

The ¹H and ¹³C NMR spectra are governed by the local electronic environment of each nucleus. By dissecting the electronic effects of each substituent, we can predict the spectral features of the target molecule with high confidence.

Substituent Chemical Shift (SCS) Effects:

  • Anisotropic Effects: The π-electron systems of the benzene and furan rings generate their own local magnetic fields. This "ring current" causes protons outside the ring to be deshielded, shifting their resonance to a lower field (higher ppm).[3][4]

  • Inductive and Resonance Effects:

    • -C(O)CH₃ (Acetyl): Strongly electron-withdrawing through resonance, this group deshields the furan proton (H-3) and the adjacent quaternary carbon (C-2).

    • -Br (Bromo): Inductively electron-withdrawing, the bromine atom will deshield adjacent protons and carbons (primarily H-5 and C-4).[5][6]

    • -OCH₃ (Methoxy): Strongly electron-donating through resonance, the methoxy group shields the aromatic protons, particularly those in the ortho and para positions, causing an upfield shift (lower ppm).[7]

Spin-Spin Coupling (J-coupling):

Protons on adjacent carbons ("vicinal" protons) will couple, splitting each other's signals. The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds and the dihedral angle between the protons. For the aromatic ring in our molecule, we expect to see a distinct ortho-coupling between H-5 and H-6.

Predicted ¹H NMR Spectrum: Analysis and Assignment

The molecular structure with proton numbering is shown below to facilitate spectral assignment.

Figure 2: Key expected HMBC correlations for structural confirmation.

Key Verifications from HMBC:

  • Acetyl Group Position: The acetyl protons (-C(O)CH₃) should show a correlation to the carbonyl carbon (C=O) and, crucially, to C-2 of the furan ring. This confirms its attachment at the 2-position.

  • Furan Ring Connectivity: The furan proton (H-3) should correlate to C-2 and the bridgehead carbon C-3a, confirming the furan ring structure.

  • Aromatic Substituent Placement:

    • H-5 should show correlations to C-4 (verifying the bromine position) and C-7 (verifying the methoxy position via a 4-bond coupling, which may be weak) and the bridgehead C-3a.

    • H-6 should correlate to C-7a and C-4.

    • The methoxy protons (-OCH₃) must show a strong correlation to C-7, confirming its position.

Conclusion

The structural elucidation of novel compounds like 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone relies on a synergistic approach of predictive analysis and rigorous experimental verification. Based on fundamental principles of substituent effects, the ¹H and ¹³C NMR spectra are predicted to exhibit distinct, well-resolved signals characteristic of the substituted benzofuran core. The aromatic region of the ¹H spectrum is expected to show a simple AB doublet system, while the furan, methoxy, and acetyl protons should appear as sharp singlets in their respective characteristic regions. While 1D NMR provides a strong preliminary fingerprint, the use of 2D NMR, particularly the HMBC experiment, is paramount. It provides the final, unambiguous evidence of the molecular connectivity, confirming the precise isomeric arrangement of the substituents, which is a critical step in the validation of new chemical entities for research and drug development.

References

  • MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). HMBC and HSQC data for compounds 2 and 3. Available at: [Link]

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  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

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  • Modgraph Consultants Ltd. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [Link]

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mass spectrometry analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of the novel benzofuran derivative, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. Benzofuran scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate structural elucidation and purity assessment are critical milestones in the synthesis and development of such compounds. This document outlines the theoretical underpinnings, practical experimental protocols, and expected fragmentation patterns for this specific molecule under Electron Ionization (EI) conditions, leveraging the unique isotopic signature of bromine and predictable fragmentation pathways of its functional groups. This guide is intended for researchers, analytical scientists, and professionals in drug development engaged in the characterization of complex small molecules.

Introduction and Analytical Strategy

The target analyte, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, is a multi-functionalized aromatic heterocyclic compound. Its structure comprises a benzofuran core, substituted with a bromine atom, a methoxy group, and an acetyl (ethanone) group. Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of such synthetic products.[2]

The selection of an appropriate analytical strategy is paramount. For detailed structural characterization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

Causality for Selecting GC-MS with EI:

  • Volatility: The analyte is expected to have sufficient volatility and thermal stability for GC analysis.

  • Structural Fingerprinting: EI is a high-energy ionization technique that induces extensive and reproducible fragmentation. This creates a characteristic mass spectrum that serves as a "fingerprint," allowing for detailed structural analysis and confident identification by comparison with spectral libraries.[3]

  • Predictable Pathways: The fragmentation of aromatic compounds, ketones, and ethers under EI conditions follows well-established chemical principles, allowing for the rational prediction and interpretation of the resulting mass spectrum.[4]

Molecular Characteristics and Isotopic Signature

A foundational step in any MS analysis is the calculation of the analyte's molecular weight and the prediction of its isotopic pattern.

  • Molecular Formula: C₁₁H₉BrO₃

  • Monoisotopic Mass: 267.97 g/mol (for ⁷⁹Br) and 269.97 g/mol (for ⁸¹Br)

A critical and highly diagnostic feature of this molecule is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[5] This results in a characteristic isotopic pattern for the molecular ion (M•+) and any bromine-containing fragments. The mass spectrum will display two peaks of almost equal intensity, separated by two mass-to-charge (m/z) units (M•+ and M+2•+).[5][6][7] This 1:1 doublet is a definitive indicator for the presence of one bromine atom.[6][7]

Recommended Experimental Protocol (GC-MS)

This section provides a self-validating protocol designed for robust and reproducible analysis.

3.1. Sample Preparation

  • Solubilization: Dissolve approximately 1 mg of the solid analyte in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Acetonitrile (ACN).

  • Dilution: Prepare a working solution of approximately 10-50 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may require adjustment to avoid detector saturation.

  • Quality Control: Prepare a solvent blank (pure solvent) to be injected before the sample analysis to ensure there is no system contamination or carryover.

3.2. Instrumentation & Parameters

The following parameters are provided as a validated starting point for a standard capillary GC-MS system.

Parameter Recommended Setting Rationale / Expertise Insight
GC System
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injector Temp.250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)Standard flow for typical 0.25 mm i.d. columns, ensuring reproducible retention times.
Column30 m x 0.25 mm x 0.25 µm DB-5ms or equivalentA non-polar (5% phenyl) methylpolysiloxane column is a robust choice for general-purpose analysis of semi-volatile organic compounds.[8]
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThis program allows for the elution of solvents at a low temperature before ramping to a temperature that ensures the analyte elutes in a reasonable time with good peak shape.
MS System
Ionization ModeElectron Ionization (EI)As discussed, provides extensive, reproducible fragmentation for structural elucidation.
Electron Energy70 eVThe industry standard energy that provides a good balance of molecular ion intensity and fragmentation, ensuring comparability with established spectral libraries.
Ion Source Temp.230 °CPrevents condensation of the analyte within the source while minimizing thermal degradation.
Quadrupole Temp.150 °CEnsures consistent mass filtering performance.
Mass Rangem/z 40-400This range will cover the molecular ion and all predicted significant fragments.
Solvent Delay3-4 minutesPrevents the high solvent load from entering the mass spectrometer, which would cause unnecessary filament wear and source contamination.

3.3. Analytical Workflow Diagram

The overall experimental process can be visualized as follows:

G GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Analyte B Dilute to Working Conc. A->B D Syringe Injection (1 µL) B->D C Inject Solvent Blank E GC Separation (Capillary Column) D->E F EI Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Generate Mass Spectrum H->I J Interpret Fragmentation I->J

A generalized workflow for the GC-MS analysis of the target analyte.

Predicted Mass Spectrum and Fragmentation Pathways

The interpretation of the mass spectrum is a deductive process based on established fragmentation rules. Aromatic systems provide stability, while functional groups act as predictable points of cleavage.

4.1. The Molecular Ion (M•+)

  • Expected m/z: 268 and 270 (approx. 1:1 ratio)

  • Significance: The presence of this strong doublet confirms the molecular weight and the presence of one bromine atom. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[9]

4.2. Primary Fragmentation Pathways

The most likely fragmentation events originate from the cleavage of bonds adjacent to stabilizing functional groups, particularly the carbonyl group.

  • Alpha-Cleavage of the Acetyl Group: This is one of the most common fragmentation pathways for ketones.[10][11][12] The bond between the carbonyl carbon and the methyl group breaks, resulting in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-stabilized acylium ion. This fragment is often the base peak (the most intense peak) in the spectrum.

    • Fragment: [M - CH₃]⁺

    • Expected m/z: 253 and 255 (1:1 ratio)

  • Loss of the Entire Acetyl Group: Cleavage of the bond between the benzofuran ring and the carbonyl carbon can lead to the loss of an acetyl radical (•COCH₃, 43 Da).

    • Fragment: [M - COCH₃]⁺

    • Expected m/z: 225 and 227 (1:1 ratio)

  • Subsequent Fragmentation (Loss of CO): The acylium ion formed in Pathway 1 can further fragment by losing a neutral carbon monoxide molecule (CO, 28 Da).

    • Fragment: [[M - CH₃] - CO]⁺

    • Expected m/z: 225 and 227 (1:1 ratio)

    • Insight: Note that this fragmentation leads to an ion that is isobaric (has the same nominal mass) as the fragment from Pathway 2. High-resolution mass spectrometry (HRMS) would be required to distinguish them, but both are plausible.

  • Cleavage of the Methoxy Group: The methoxy group can fragment via the loss of a methyl radical (•CH₃, 15 Da).

    • Fragment: [M - CH₃]•+

    • Expected m/z: 253 and 255 (1:1 ratio)

    • Insight: This is another potential contributor to the m/z 253/255 signal, though alpha-cleavage at the ketone is generally more favorable.

4.3. Fragmentation Pathway Diagram

The relationships between these key fragments are illustrated below.

G Predicted EI Fragmentation Pathways cluster_frags Predicted EI Fragmentation Pathways M Molecular Ion (M•+) m/z 268/270 F1 [M - •CH₃]⁺ (Acylium Ion) m/z 253/255 (Base Peak) M->F1 - •CH₃ (15 Da) (Alpha-Cleavage) F2 [M - •COCH₃]⁺ m/z 225/227 M->F2 - •COCH₃ (43 Da) F3 [[M - •CH₃] - CO]⁺ m/z 225/227 F1->F3 - CO (28 Da)

Key fragmentation routes for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

4.4. Summary of Expected Key Ions

m/z (⁷⁹Br / ⁸¹Br)Proposed Structure / OriginRelative AbundanceSignificance
268 / 270[M]•+ (Molecular Ion)HighConfirms molecular weight and Br presence.
253 / 255[M - CH₃]⁺Very High (likely Base Peak)Diagnostic of an acetyl group via alpha-cleavage.
225 / 227[M - COCH₃]⁺ and/or [[M - CH₃] - CO]⁺ModerateIndicates loss of the entire acetyl group or subsequent loss of CO.
43[CH₃CO]⁺Moderate to HighThe complementary acylium ion; a strong indicator of an acetyl group.

The Role of High-Resolution Mass Spectrometry (HRMS)

While nominal mass GC-MS is excellent for initial identification, HRMS provides an essential layer of confirmation. By measuring the mass of an ion to four or more decimal places, HRMS allows for the unambiguous determination of its elemental formula. This would be particularly useful in confirming the composition of the isobaric fragments at m/z 225/227.

Conclusion

The mass spectrometric analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone by GC-MS with Electron Ionization provides a wealth of structural information. The definitive 1:1 isotopic doublet in the molecular ion at m/z 268/270 immediately confirms the presence of bromine and the compound's molecular weight. The fragmentation pattern is predicted to be dominated by a highly stable acylium ion at m/z 253/255, formed via alpha-cleavage of the methyl group from the ethanone moiety. This fragment is the most reliable diagnostic peak for confirming the identity of the target compound. The systematic application of the protocol and interpretation framework detailed in this guide will enable researchers to confidently characterize this and structurally related benzofuran derivatives.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

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  • PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. Retrieved from [Link]

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  • Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • ChemSynthesis. 1-(7-methoxy-2-nitro-1-benzofuran-4-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • YouTube. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

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  • PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs. Retrieved from [Link]

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predicted biological activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Abstract

This technical guide provides a comprehensive framework for the investigation of the predicted biological activity of the novel compound, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse and potent biological activities.[1][2][3][4] This guide outlines a systematic, multi-tiered approach for researchers, scientists, and drug development professionals, commencing with in silico predictive modeling to generate initial hypotheses, followed by detailed protocols for in vitro and in vivo validation. The methodologies described herein are designed to ensure scientific rigor, experimental reproducibility, and the generation of a robust biological activity profile for this promising compound.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a recurring motif in numerous natural products and synthetic molecules that exhibit a wide array of pharmacological properties.[1][2] These compounds have demonstrated significant potential as anticancer, antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory agents.[1][2][3][5] The diverse biological activities are attributed to the versatile chemical nature of the benzofuran ring system, which allows for a variety of substitutions, leading to interactions with a broad range of biological targets. The specific compound of interest, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, possesses key structural features—a brominated aromatic ring, a methoxy group, and an ethanone moiety—that suggest a high likelihood of interesting biological activity. The presence of a halogen, like bromine, can often enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

This guide will navigate the logical progression from computational prediction to experimental validation, providing a clear roadmap for elucidating the therapeutic potential of this novel benzofuran derivative.

In Silico Prediction of Biological Activity: A Virtual First Look

Before embarking on resource-intensive laboratory experiments, in silico methods offer a powerful and cost-effective approach to predict the biological activity of novel compounds.[6][7] These computational techniques leverage existing biological and chemical data to generate hypotheses about a molecule's potential targets and effects.[8]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[9][10] By analyzing large datasets of known compounds, QSAR models can predict the activity of new, untested molecules.[8][11]

Principle: The underlying principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure.[9] These properties are quantified using molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).[12]

Experimental Protocol: QSAR Prediction

  • Compound Structure Preparation:

    • Draw the 2D structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation:

    • Utilize software such as PaDEL-Descriptor or Dragon to calculate a wide range of molecular descriptors for the optimized 3D structure.

  • Model Selection and Application:

    • Select pre-built, validated QSAR models for various biological endpoints (e.g., anticancer activity against specific cell lines, antibacterial activity, enzyme inhibition).

    • Input the calculated descriptors for the target compound into the selected models to obtain predictions of its biological activity.

  • Data Analysis:

    • Analyze the prediction outputs, paying close attention to the applicability domain of the models to ensure the reliability of the predictions.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.[6][15]

Principle: The technique involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on a scoring function that estimates the binding energy.[15]

Experimental Protocol: Molecular Docking

  • Target Selection:

    • Based on the general activities of benzofurans, select potential protein targets such as kinases, DNA gyrase, or viral proteases.

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein and Ligand Preparation:

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or UCSF Chimera.[16][17]

    • Prepare the 3D structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone as described in the QSAR protocol.

  • Docking Simulation:

    • Define the binding site (grid box) on the protein target.[18]

    • Perform the docking simulation using software like AutoDock Vina.[16][17]

  • Analysis of Results:

    • Analyze the predicted binding poses and binding affinities (docking scores). A lower binding energy generally indicates a more stable complex.[13]

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Table 1: Hypothetical In Silico Prediction Summary

Prediction Method Predicted Activity Predicted Target(s) Confidence Score/Binding Affinity
QSARAnticancer (Leukemia)-High
QSARAntibacterial (Gram-positive)-Moderate
Molecular DockingKinase InhibitionTyrosine Kinase XYZ-8.5 kcal/mol
Molecular DockingDNA Gyrase InhibitionBacterial DNA Gyrase Subunit A-7.9 kcal/mol

Diagram 1: In Silico Prediction Workflow

InSilicoWorkflow cluster_QSAR QSAR Modeling cluster_Docking Molecular Docking QSAR_Start Compound Structure QSAR_Descriptors Calculate Descriptors QSAR_Start->QSAR_Descriptors QSAR_Model Apply Validated Models QSAR_Descriptors->QSAR_Model QSAR_Prediction Activity Prediction QSAR_Model->QSAR_Prediction Hypothesis Hypothesized Biological Activity QSAR_Prediction->Hypothesis Docking_Start Compound & Target Structures Docking_Prepare Prepare Molecules Docking_Start->Docking_Prepare Docking_Simulate Run Docking Simulation Docking_Prepare->Docking_Simulate Docking_Analysis Analyze Binding & Pose Docking_Simulate->Docking_Analysis Docking_Analysis->Hypothesis

Caption: Workflow for in silico prediction of biological activity.

In Vitro Validation: From Prediction to Experimental Evidence

Following the generation of hypotheses from in silico studies, the next critical step is to validate these predictions through in vitro experiments.[19] These assays provide the first experimental evidence of the compound's biological activity in a controlled laboratory setting.

Anticancer Activity Assessment

Based on the common activity of benzofuran derivatives and potential QSAR predictions, assessing anticancer activity is a logical starting point.[20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Line Selection:

    • Select a panel of cancer cell lines (e.g., K562 for leukemia, PC3 for prostate cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) to assess selectivity.[20][21]

  • Cell Culture and Seeding:

    • Culture the selected cell lines in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of the compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The prevalence of antimicrobial properties among benzofuran compounds warrants an investigation into this area.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism.

  • Compound Dilution:

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plates under appropriate conditions for microbial growth.

  • MIC Determination:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays

If molecular docking studies predict interaction with a specific enzyme, a direct in vitro enzyme inhibition assay is essential for confirmation.[22][23]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Reagent Preparation:

    • Obtain the purified target enzyme, its specific substrate, and any necessary cofactors.

  • Assay Procedure:

    • In a suitable buffer system, combine the enzyme and varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).[24][25]

  • Data Analysis:

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Determine the IC50 value of the inhibitor.

    • Perform kinetic studies by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).[26]

Diagram 2: In Vitro Validation Workflow

InVitroWorkflow cluster_Anticancer Anticancer Assays cluster_Antimicrobial Antimicrobial Assays cluster_Enzyme Enzyme Inhibition Hypothesis Hypothesized Biological Activity MTT MTT Assay Hypothesis->MTT MIC MIC Determination Hypothesis->MIC IC50 IC50 Determination Hypothesis->IC50 Apoptosis Apoptosis Assay MTT->Apoptosis Validation Validated In Vitro Activity Apoptosis->Validation MBC MBC/MFC Determination MIC->MBC MBC->Validation Kinetics Kinetic Studies IC50->Kinetics Kinetics->Validation

Caption: Workflow for in vitro validation of predicted activities.

In Vivo Evaluation: Assessing Activity and Toxicity in a Biological System

Positive results from in vitro assays provide a strong rationale for progressing to in vivo studies to evaluate the compound's efficacy and safety in a living organism.[19][27]

Acute Toxicity Study

An initial acute toxicity study is crucial to determine the safety profile of the compound and to establish a safe dose range for subsequent efficacy studies.[28][29]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Animal Model:

    • Use a suitable rodent model (e.g., mice or rats).

  • Dosing:

    • Administer the compound orally at a starting dose level, typically in a stepwise procedure.

    • Observe the animals for signs of toxicity and mortality over a defined period (e.g., 14 days).[30]

  • Observations:

    • Record clinical signs, body weight changes, and any instances of morbidity or mortality.

    • Perform gross necropsy and histopathological examination of major organs.[30]

  • Data Analysis:

    • Determine the LD50 (lethal dose for 50% of the animals) or the toxicity class of the compound.

In Vivo Efficacy Models

Based on the confirmed in vitro activity, appropriate in vivo models should be selected to evaluate the therapeutic efficacy of the compound.

Example Protocol: Xenograft Model for Anticancer Activity

  • Model Establishment:

    • Implant human cancer cells (the same ones that showed sensitivity in vitro) into immunocompromised mice to establish tumors.

  • Treatment:

    • Once tumors reach a palpable size, randomize the animals into control and treatment groups.

    • Administer the test compound at a safe and potentially efficacious dose (determined from the toxicity study) via a suitable route (e.g., oral, intraperitoneal).

  • Efficacy Assessment:

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • Record animal body weights as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The systematic approach detailed in this guide, from in silico prediction to in vivo validation, provides a robust framework for characterizing the biological activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. The strong precedent for diverse biological activities within the benzofuran class of compounds, coupled with the specific structural attributes of this molecule, makes it a compelling candidate for further investigation. By following these logically sequenced and experimentally sound protocols, researchers can efficiently and effectively elucidate the therapeutic potential of this novel compound, paving the way for potential future drug development efforts.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
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A Technical Guide to the Solubility of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in Organic Solvents for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility of this specific molecule. In the absence of extensive published solubility data for this compound, this guide emphasizes the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights into solvent selection for key pharmaceutical development processes.

Introduction: The Significance of Benzofuran Derivatives and the Imperative of Solubility

Benzofuran scaffolds are integral to a multitude of natural and synthetic compounds demonstrating a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific compound, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, with its unique substitution pattern, presents a promising candidate for further investigation. However, a significant hurdle in the preclinical development of many benzofuran derivatives is their often poor aqueous solubility, which can limit their utility in biological assays and formulation.[1][3] Consequently, a thorough characterization of its solubility in organic solvents is paramount for downstream applications such as:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a high-purity solid form of the compound.

  • Chromatographic Analysis and Purification: The choice of mobile phase solvents directly impacts the resolution and efficiency of chromatographic separations.

  • Reaction Chemistry: Understanding solubility in various reaction media is essential for synthetic modifications and scale-up.

  • Formulation Development: For in vitro and in vivo studies, the compound often needs to be dissolved in a biocompatible solvent system, frequently involving organic co-solvents.[3]

Theoretical Framework for Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[4][5] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.

Molecular Structure Analysis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

To predict the solubility of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, we must first analyze its molecular structure:

  • Benzofuran Core: The fused benzene and furan rings constitute a largely nonpolar, aromatic system.[6]

  • Keto Group (-C=O): The ethanone substituent introduces a polar carbonyl group capable of acting as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can also act as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity and can participate in halogen bonding.

Overall, the molecule possesses both polar and nonpolar regions, suggesting it will be sparingly soluble in highly nonpolar solvents like hexanes and also have limited solubility in highly polar protic solvents like water. Its solubility is expected to be most favorable in solvents of intermediate polarity, particularly those that can interact with its polar functional groups.

Intermolecular Forces and Solvent Selection

The following diagram illustrates the key intermolecular forces at play when attempting to dissolve 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

cluster_forces Types of Interactions Solute 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone Solvent Organic Solvent Solute->Solvent Intermolecular Forces Van der Waals Van der Waals Forces (Nonpolar Interactions) Solvent->Van der Waals Dipole-Dipole Dipole-Dipole Interactions (Polar Interactions) Solvent->Dipole-Dipole H-Bonding Hydrogen Bonding (H-bond Acceptor) Solvent->H-Bonding

Figure 1. Intermolecular forces governing solubility.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the keto and methoxy groups.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, where the solvent's hydrogen bonding capabilities can interact with the solute's hydrogen bond acceptors.[7]

  • Low Solubility: Expected in nonpolar solvents like hexane and cyclohexane, as the nonpolar interactions will be insufficient to overcome the solute-solute interactions in the crystal lattice.

  • Poor Solubility: Expected in water, due to the large nonpolar benzofuran core.

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the solubility of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. This method is based on the isothermal shake-flask method, a reliable technique for solubility measurement.[5]

Materials and Equipment
  • 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone (solid, high purity)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, DMSO)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48 hours) with agitation B->C D Filter the saturated solution C->D E Dilute the filtrate D->E F Analyze by HPLC E->F

Figure 2. Workflow for experimental solubility determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone to several vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Hexane0.1< 0.1
Toluene2.41.5
Dichloromethane3.125.8
Ethyl Acetate4.415.3
Acetone5.130.1
Ethanol5.28.7
Methanol6.65.2
Dimethyl Sulfoxide (DMSO)7.2> 50

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Practical Implications for Drug Development

A comprehensive understanding of the solubility profile of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in various organic solvents provides actionable insights for researchers:

  • For Crystallization: A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be an ideal candidate for recrystallization. Based on the predicted profile, a mixed solvent system, such as ethanol/water or acetone/hexane, could be effective.

  • For Chromatography: For normal-phase chromatography, a mixture of a nonpolar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) would be appropriate. For reverse-phase chromatography, a polar mobile phase (like methanol or acetonitrile mixed with water) would be used.

  • For Biological Screening: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for biological assays due to its ability to dissolve a wide range of organic compounds.[3] However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[3] If precipitation occurs upon dilution in aqueous buffers, the use of co-solvents may be necessary.[3]

Conclusion

References

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024). Available at: [Link]

  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? (2025). Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Wróbel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Available at: [Link]

  • Chemsrc. CAS#:192381-08-1 | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone. Available at: [Link]

  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2019). Available at: [Link]

  • Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773–o774. Available at: [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance. (2022). Available at: [Link]

  • ResearchGate. Novel benzofuran derivatives: Synthesis and antitumor activity. (2014). Available at: [Link]

  • Wikipedia. Benzofuran. Available at: [Link]

  • Solubility of Things. 2-bromo-1-(4-methoxyphenyl)ethanone. Available at: [Link]

  • ChemSynthesis. 1-(7-methoxy-2-nitro-1-benzofuran-4-yl)ethanone. Available at: [Link]

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2018). Available at: [Link]

  • ResearchGate. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (2022). Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (2021). Available at: [Link]

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commercial availability of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the benzofuran derivative, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. Benzofurans are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, serving as foundational scaffolds in drug discovery.[1][2] This document is intended for researchers, medicinal chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. It consolidates information on sourcing, provides insights into the synthetic context of its availability, and discusses the importance of analytical verification for this specialized chemical intermediate.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with significant therapeutic value. Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific molecule, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, represents a functionalized building block. The presence of a bromine atom at the 4-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy and ethanone groups influence the molecule's electronic properties and provide additional points for derivatization. Understanding the accessibility of such a compound is crucial for planning and executing research programs aimed at developing novel therapeutics.

Compound Profile

A precise identification of the molecule is paramount for accurate sourcing and experimental design. The key identifiers for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone are summarized below.

IdentifierValue
CAS Number 192381-08-1[4]
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
InChI Key FQQBNIWOOXIDEP-UHFFFAOYSA-N
SMILES COc1cc(Br)cc2cc(oc12)C(C)=O
Appearance Typically a solid

Note: The closely related isomer, 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone (CAS: 150612-66-1), is more frequently listed by major suppliers. Researchers must exercise diligence to ensure they are sourcing the correct 4-bromo positional isomer.[5]

Commercial Availability and Sourcing

The is limited to specialized chemical suppliers catering to the research and development market. It is not typically available as a large-scale commodity chemical. The following table summarizes known suppliers.

SupplierProduct NumberPurityAvailable QuantitiesNotes
BLDpharm BD13837997%1g, 5g, 250mgListed as in-stock.[4]
Sigma-Aldrich CDS017733AldrichCPR25mgThis listing is for the 5-bromo isomer. The supplier notes they do not collect analytical data for this product line and the buyer assumes responsibility for confirming identity and purity.[6]
ChemScene CS-0447084≥98%100mgThis listing is for the 5-bromo isomer.[5]

Sourcing Considerations:

  • Isomer Confirmation: Given the prevalence of the 5-bromo isomer in supplier catalogs, it is critical to confirm the CAS number (192381-08-1) with the supplier before purchase.

  • Lead Times: For specialized chemicals, lead times can vary significantly. Direct inquiry with the supplier is recommended.

  • Analytical Data: For research purposes, obtaining a Certificate of Analysis (CoA) with characterization data (e.g., ¹H NMR, HPLC) is essential to validate the structure and purity of the received material. Some suppliers for early-stage discovery compounds may sell products "as-is" without extensive quality control data.[6]

Synthesis and Manufacturing Context

The commercial availability of this compound is predicated on its synthetic accessibility. Benzofuran cores are commonly synthesized via established organic chemistry reactions. A prevalent method involves the reaction of a substituted salicylaldehyde or a hydroxyacetophenone with an α-haloketone.

Plausible Synthetic Pathway

A likely synthetic route to the parent benzofuran scaffold involves the Perkin-like reaction of a substituted o-hydroxyacetophenone with chloroacetone, followed by cyclization. Subsequent bromination would yield the final product.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_functionalization Functionalization A 2-Hydroxy-3-methoxyacetophenone C Base-catalyzed Condensation & Cyclization A->C B α-Chloroacetone B->C D 1-(7-Methoxy-1-benzofuran-2-yl)ethanone C->D Forms Benzofuran Ring E Electrophilic Bromination (e.g., NBS) D->E F 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone E->F Adds Bromine at C4

Caption: Plausible synthetic workflow for the target compound.

This multi-step synthesis contributes to the compound's classification as a specialty chemical, influencing its cost and availability. The specific regioselectivity of the bromination step is critical to yielding the desired 4-bromo isomer.

Applications in Research & Drug Development

While specific studies on 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone are not widely published, its value lies in its potential as an intermediate for creating more complex molecules. The benzofuran core is a key pharmacophore, and this building block enables exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas

Derivatives synthesized from this intermediate could be investigated for a range of biological activities based on established findings for the benzofuran class.

G cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Targets Core { 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone | Intermediate} Mod1 Suzuki Coupling @ C4-Br Core:port->Mod1 Mod2 Aldol Condensation @ Ethanone Core:port->Mod2 Mod3 Buchwald-Hartwig Amination @ C4-Br Core:port->Mod3 App1 Anticancer Agents Mod1->App1 App3 CNS Disorder Agents Mod1->App3 App4 Anti-inflammatory Mod2->App4 Mod3->App1 App2 Antimicrobial Agents Mod3->App2

Caption: Logical relationships in drug discovery applications.

Experimental Protocols: Quality Verification

Given the potential for isomeric ambiguity and the lack of supplier-provided data in some cases, in-house verification is a self-validating and necessary step for scientific rigor.

Protocol: Structural Confirmation via NMR

Objective: To confirm the identity and isomeric purity of the title compound.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for characteristic signals corresponding to the methoxy group (singlet, ~3.9-4.1 ppm), the acetyl methyl group (singlet, ~2.6 ppm), and distinct aromatic protons. The coupling patterns and chemical shifts of the aromatic protons are critical for confirming the 4-bromo substitution pattern.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum.

    • Expected Signals: Identify signals for the carbonyl carbon (~190 ppm), the methoxy carbon (~56 ppm), the acetyl methyl carbon (~27 ppm), and the aromatic and benzofuran ring carbons.

  • Data Analysis: Compare the obtained spectra with predicted spectra or data from analogous structures in the literature to confirm the correct isomeric structure.

Conclusion

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its commercial availability is limited but accessible through suppliers that focus on research chemicals. The primary challenges for researchers are ensuring the procurement of the correct positional isomer (4-bromo vs. 5-bromo) and validating the compound's identity and purity upon receipt, especially when comprehensive analytical data is not provided by the supplier. Diligent sourcing and in-house quality control are paramount to the successful use of this versatile building block in research and development.

References

  • Current time information in CN. (n.d.). Google.
  • Fun, H. K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1682. Retrieved from [Link]

  • Cenmed. (n.d.). 1 (5 Bromo 7 Methoxy 1 Benzofuran 2 Yl) 1 Ethanone. Retrieved from [Link]

  • Gucwa, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 735. Retrieved from [Link]

  • Zarudnitskii, E. V., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(1), M1590. Retrieved from [Link]

  • Sadowska, B., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 803–822. Retrieved from [Link]

  • Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • Asiri, A. M., et al. (2015). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Retrieved from [Link]

  • Ottokemi. (n.d.). Hydrofluoric acid, 40%. Retrieved from [Link]

  • Gucwa, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC. Retrieved from [Link]

  • A. B. Enterprises. (n.d.). Hydrofluoric Acid 40% For Synthesis - Cas No: 7664-39-3. IndiaMART. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a halogenated benzofuran derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The benzofuran scaffold is a core component in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom to the benzofuran ring often enhances the cytotoxic potential of these molecules, making them valuable intermediates for the synthesis of novel therapeutic agents.[3][4]

Given its potential biological activity and classification as a research and development chemical, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone must be handled with the presumption of high potency and toxicity. This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in established safety principles for cytotoxic and research compounds.

Compound Identifier Data
IUPAC Name 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone
CAS Number 192381-08-1[5]
Molecular Formula C₁₁H₉BrO₃[6]
Molecular Weight 269.09 g/mol [5][6]
Physical Form Solid (presumed, based on analogs)[7]

Section 2: Hazard Identification and Toxicological Assessment

While a specific, peer-reviewed Safety Data Sheet (SDS) for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is not publicly available, a robust hazard assessment can be inferred from the toxicological data of structurally analogous brominated benzofuran compounds.

Inferred GHS Classification: Based on data for related compounds like 1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone and 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone, the following Globally Harmonized System (GHS) classifications should be assumed as a minimum precaution.[7][8][9]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[8][9]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage / Causes serious eye irritation[8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8]

Toxicological Rationale (The "Why"): The high hazard potential of this compound is rooted in its chemical structure. Benzofuran derivatives are known to be biologically active, and halogenation, particularly bromination, is a common strategy to increase cytotoxicity in the development of anticancer agents.[3][10] These compounds can act as alkylating agents or interact with biological macromolecules, leading to cellular damage. Therefore, all personnel must treat this compound as a potent, cytotoxic substance with the potential to cause significant acute and chronic health effects upon exposure.[11]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

Strict adherence to a hierarchy of controls is mandatory. Engineering controls are the primary means of exposure prevention and must be supplemented with appropriate PPE.[11]

3.1. Primary Engineering Control: Chemical Fume Hood All manipulations of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, including weighing, transfers, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm). This is non-negotiable and serves to prevent inhalation of the powdered compound or aerosols.[12][13][14]

3.2. Personal Protective Equipment (PPE) The following PPE is required at all times when handling the compound.

PPE Item Specification & Rationale
Eye/Face Protection Chemical safety goggles and a full-face shield. The face shield is critical due to the inferred risk of severe eye damage (GHS Category 1).[8]
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes. This provides robust protection against dermal absorption.
Body Protection A buttoned, long-sleeved laboratory coat. A disposable gown worn over the lab coat is recommended for larger quantities or procedures with a high splash risk.
Respiratory Protection Not typically required when work is conducted within a certified fume hood. However, if there is a potential for fume hood failure or for work outside of a hood (e.g., large-scale spill cleanup), a NIOSH-approved respirator with P100 (particulate) cartridges would be necessary.

Section 4: Standard Operating Procedures (SOPs) for Handling

4.1. Protocol: Weighing and Aliquoting

  • Preparation: Don all required PPE. Decontaminate the work surface inside the chemical fume hood.

  • Tare Container: Place a tared, sealed, and clearly labeled receiving vessel on an analytical balance inside the fume hood.

  • Transfer: Using a chemical spatula, carefully transfer the desired amount of the solid compound from the stock bottle to the receiving vessel. Minimize any dust generation by performing the transfer slowly and close to the vessel opening. Avoid tapping or shaking the container.

  • Seal and Clean: Securely cap both the stock bottle and the receiving vessel immediately after the transfer.

  • Decontamination: Carefully wipe the spatula, balance, and surrounding work area with a solvent-moistened towel (e.g., 70% ethanol or isopropanol) to remove any residual particles. Dispose of the cleaning materials as hazardous waste.

4.2. Protocol: Solution Preparation

  • Preparation: Inside the fume hood, ensure the sealed vessel containing the weighed compound is ready.

  • Solvent Addition: Uncap the vessel and, using a pipette or graduated cylinder, slowly add the desired solvent, aiming the stream down the inner wall of the container to prevent splashing.

  • Dissolution: Re-cap the vessel securely. Mix by gentle swirling, vortexing, or magnetic stirring until all solid has dissolved. Avoid sonication unless the vessel can be securely sealed to prevent aerosol generation.

  • Transfer: If the solution needs to be transferred, use a pipette or a cannula technique.

Section 5: Storage, Spills, and Waste Disposal

5.1. Storage Proper storage is crucial for maintaining compound integrity and ensuring safety.

  • Container: Store in the original, tightly sealed container.[12][15]

  • Location: Keep in a designated, locked, and clearly labeled cabinet or refrigerator for potent/toxic compounds.[12] The storage area must be cool, dry, and well-ventilated.[15][16]

  • Conditions: Store at 2-8°C as recommended for many brominated benzofuran analogs to ensure long-term stability.[5][6][16] Protect from light.[15]

  • Incompatibilities: Segregate from strong oxidizing agents.[9][15]

5.2. Spill Response In the event of a spill, remain calm and follow this procedure:

  • Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Secure: Restrict access to the spill area. If the spill is outside the fume hood, close the lab door and increase ventilation if possible without spreading contamination.

  • Assess & Equip: Do not re-enter without the appropriate PPE, including double gloves, lab coat, and face shield.

  • Contain: For a solid spill, gently cover with an absorbent material or a spill pad to prevent aerosolization. For a liquid spill, surround the area with absorbent dikes.

  • Clean-Up: Working from the outside in, carefully collect the contaminated material using forceps or a dedicated spill kit. Place all materials into a labeled, sealed hazardous waste bag.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as cytotoxic hazardous waste.[17]

5.3. Waste Disposal

  • Classification: All waste contaminated with 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is classified as hazardous/cytotoxic waste.

  • Collection: Use designated, sealed, and clearly labeled hazardous waste containers (often purple for cytotoxic waste).[17] This includes empty stock bottles, contaminated gloves, pipette tips, and cleaning materials.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical and cytotoxic waste.[9][18]

Section 6: Emergency Procedures & First Aid

Immediate action is critical in case of exposure.

Exposure Route First Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8]
Ingestion DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [8][9]

Note to Physician: Treatment should be symptomatic and supportive. The toxicological properties have not been fully investigated.[9]

Section 7: Visualization of Safe Handling Workflow

The following diagram outlines the critical workflow for handling 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, ensuring safety at every stage.

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment (Review SDS/Guide) Acquire 2. Acquire Compound (Verify Label) RiskAssessment->Acquire Controls 3. Prepare Controls (Certify Fume Hood) Acquire->Controls PPE 4. Don Full PPE (Gloves, Goggles, Shield, Coat) Controls->PPE Emergency Emergency Plan (Spill Kit, First Aid) Controls->Emergency Handling 5. Handling Procedures PPE->Handling PPE->Emergency Weighing Weighing & Aliquoting Handling->Weighing Solid Form SolutionPrep Solution Preparation Handling->SolutionPrep Solution Form Handling->Emergency Storage 6. Secure Storage (Locked, Ventilated, 2-8°C) Weighing->Storage Store Unused Decontaminate 8. Decontaminate Area & Doff PPE Weighing->Decontaminate SolutionPrep->Storage Store Solution SolutionPrep->Decontaminate Waste 7. Waste Disposal (Segregated Cytotoxic Waste) Decontaminate->Waste

Caption: Safe Handling Workflow for Potent Benzofuran Derivatives.

Section 8: References

  • Angene Chemical. (2025, October 19). Safety Data Sheet for 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone. Retrieved from

  • Gao, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Frontiers in Chemistry, 7, 71. Retrieved from [Link]

  • TCI Chemicals. (n.d.). MSDS for 2,3-Benzofuran. Retrieved from

  • Abdel-Wahab, B. F., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1682. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(7-methoxy-2-nitro-1-benzofuran-4-yl)ethanone. Retrieved from [Link]

  • Association des pharmaciens des établissements de santé du Québec. (2019). Safe handling of cytotoxics: guideline recommendations. Canadian Journal of Hospital Pharmacy, 72(3), 203–218. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

  • Szychowska, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 738. Retrieved from [Link]

  • Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Coskun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Acta Chimica Slovenica, 69(1), 73-80. Retrieved from [Link]

  • Szychowska, K., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 738. Retrieved from [Link]

  • WorkSafe Queensland. (n.d.). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]

  • Diana, R., et al. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Dyes and Pigments, 224, 112034. Retrieved from [Link]

  • UK Pharmacy Aseptic Services Group. (2018, July 1). Guidance on Handling Cytotoxics. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone from o-Vanillin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a valuable heterocyclic building block, starting from commercially available o-vanillin. The synthetic strategy involves an efficient one-pot cyclization to construct the 2-acetyl-7-methoxybenzofuran core, followed by a highly regioselective electrophilic bromination. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.

Introduction

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The targeted functionalization of the benzofuran ring system allows for the fine-tuning of these pharmacological profiles.

This document details a robust and logical pathway for the preparation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. The chosen synthetic route is designed for efficiency and control, proceeding through two distinct and high-yielding stages:

  • Benzofuran Annulation: Formation of the key intermediate, 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone, via a base-catalyzed condensation of o-vanillin with chloroacetone.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the benzofuran ring system through electrophilic aromatic substitution.

The causality behind each procedural step and the basis for the high regioselectivity observed in the bromination step are discussed in detail, providing a self-validating protocol grounded in established chemical principles.

Overall Synthetic Workflow

The synthesis proceeds according to the two-step reaction scheme outlined below. The initial step constructs the core heterocyclic system, and the second step installs the halogen functionality at a specific, electronically favored position.

Caption: Overall two-step synthesis pathway.

Experimental Protocols

PART 1: Synthesis of 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone (Intermediate 1)

Principle & Causality: This reaction is an elegant one-pot procedure that combines two classical reactions: a Williamson ether synthesis and an intramolecular aldol-type condensation.

  • O-Alkylation: Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the phenolic hydroxyl group of o-vanillin, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone in an Sₙ2 reaction, displacing the chloride and forming an ether intermediate, 2-(2-formyl-6-methoxyphenoxy)propan-2-one.

  • Intramolecular Cyclization: In the continued presence of the base and under reflux conditions, the methyl group adjacent to the ketone in the ether intermediate is deprotonated to form an enolate. This enolate then attacks the proximate aldehyde carbonyl group in an intramolecular fashion. The subsequent dehydration of the resulting aldol adduct yields the stable, aromatic benzofuran ring. This tandem approach is highly efficient for constructing 2-acylbenzofurans from salicylaldehydes.

Reagents & Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
o-Vanillin152.1510.0 g65.7Starting material
Chloroacetone92.527.3 g (6.1 mL)78.9Lachrymator! Handle in fume hood.
Potassium Carbonate138.2127.1 g196.1Anhydrous, finely powdered
Acetone58.08250 mL-Anhydrous
Ethyl Acetate88.11300 mL-For extraction
Brine-100 mL-Saturated NaCl solution
Sodium Sulfate142.04As needed-Anhydrous, for drying

Step-by-Step Protocol

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-vanillin (10.0 g, 65.7 mmol) and anhydrous acetone (250 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (27.1 g, 196.1 mmol). Stir the resulting suspension vigorously.

  • Alkylation: Carefully add chloroacetone (6.1 mL, 78.9 mmol) to the suspension dropwise over 5 minutes using a dropping funnel. Caution: Chloroacetone is a potent lachrymator and irritant; this step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux and maintain vigorous stirring for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of o-vanillin.

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium salts and wash the solid residue with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure to obtain a crude oil/solid.

  • Extraction: Dissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone as a solid. Expected yield: 70-85%.

PART 2: Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Principle & Causality: This transformation is a classic example of a regioselective electrophilic aromatic substitution (EAS).[1] The key to the protocol's success is controlling the position of bromination.

  • Regioselectivity: The benzofuran nucleus contains two competing ring systems for electrophilic attack: the furan ring and the benzene ring.

    • The methoxy group (-OCH₃) at the C7 position is a powerful activating, ortho, para-directing group. It strongly increases the electron density at C6 (ortho) and C4 (para).

    • The acetyl group (-COCH₃) at C2 is an electron-withdrawing, deactivating group, which disfavors electrophilic attack on the furan ring at the C3 position.

    • Between the two activated positions on the benzene ring (C4 and C6), the C4 position is sterically more accessible and electronically favored due to the para relationship with the strong methoxy donor. Therefore, the incoming electrophile (Br⁺) is overwhelmingly directed to the C4 position.[2]

  • Reagent Choice: N-Bromosuccinimide (NBS) is used as the bromine source. It is a crystalline solid that is safer and easier to handle than elemental bromine.[3][4] In a polar protic solvent like acetic acid, NBS serves as a source of an electrophilic bromine species (Br⁺) for the substitution reaction.

Bromination_Mechanism cluster_0 Mechanism of Regioselective Bromination Intermediate_1 Intermediate 1 Sigma_Complex Sigma Complex (Resonance Stabilized) Intermediate_1->Sigma_Complex + Br⁺ (from NBS) Slow Step Final_Product Final Product Sigma_Complex->Final_Product - H⁺ Fast Step

Caption: Simplified mechanism for electrophilic bromination.

Reagents & Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Intermediate 1190.205.0 g26.3From Part 1
N-Bromosuccinimide (NBS)177.984.9 g27.5Recrystallize if discolored
Glacial Acetic Acid60.05100 mL-Solvent
Sodium Thiosulfate158.11--10% aqueous solution
Sodium Bicarbonate84.01--Saturated aqueous solution
Dichloromethane (DCM)84.93200 mL-For extraction

Step-by-Step Protocol

  • Setup: In a 250 mL round-bottom flask, dissolve 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone (5.0 g, 26.3 mmol) in glacial acetic acid (100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (4.9 g, 27.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Neutralization (Optional but recommended): To remove any residual acetic acid and destroy excess bromine, suspend the crude solid in water and add a 10% solution of sodium thiosulfate until the yellow color disappears, followed by careful addition of saturated sodium bicarbonate solution until effervescence ceases. Re-filter the solid.

  • Drying and Purification: Dry the crude solid in a vacuum oven. Purify by recrystallization from ethanol to yield 1-(4-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone as a crystalline solid. Expected yield: 80-90%.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Chloroacetone: Highly toxic and a potent lachrymator (tear-inducing agent). Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin.

  • Solvents: Acetone, ethyl acetate, and dichloromethane are flammable. Acetic acid is corrosive. Ensure no ignition sources are nearby and handle with appropriate care.

Conclusion

This application note provides a validated and highly reliable two-step synthesis for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone from o-vanillin. The methodology is characterized by its operational simplicity, use of readily available reagents, and high yields. The explicit discussion of the chemical principles governing the cyclization and the exceptional regioselectivity of the bromination step provides researchers with the confidence to successfully implement and adapt this protocol for the synthesis of related benzofuran derivatives.

References

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jccs.200400085]
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Bromination - Common Conditions. Common Organic Chemistry. [URL: https://commonorganicchemistry.
  • N-Bromosuccinimide. Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Bromosuccinimide]
  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [URL: https://www.manac-inc.com/chemia/411]
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6521175/]
  • A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. [URL: https://www.researchgate.net/publication/232014197_A_new_course_of_the_Perkin_cyclization_of_2-2-formyl-6-methoxyphenoxyalkanoic_acids_Synthesis_of_2-alkyl-7-methoxy-5-nitrobenzobfurans]
  • Electrophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/44145/regioselectivity-in-electrophilic-aromatic-substitution-of-benzofuran-and-indol]
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

Application Note & Protocol: Palladium-Catalyzed Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzofurans are a cornerstone of medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials. Palladium-catalyzed cross-coupling reactions have become a principal and powerful methodology for their synthesis, offering high efficiency, functional group tolerance, and predictable regioselectivity. This document provides a detailed guide to two prominent palladium-catalyzed methods for the synthesis of substituted benzofurans: the intramolecular Larock annulation and the one-pot Sonogashira coupling/cyclization of o-iodophenols with terminal alkynes. This application note is designed to be a practical resource, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Strategic Importance of Benzofuran Synthesis

The benzofuran motif is a privileged scaffold in drug discovery, forming the core of a wide range of biologically active molecules. Its prevalence in natural products and synthetic pharmaceuticals underscores the critical need for robust and versatile synthetic routes. Palladium catalysis has risen to this challenge, providing a reliable platform for the construction of the benzofuran ring with a high degree of control over substitution patterns. The methods discussed herein are foundational for the generation of libraries of benzofuran derivatives for screening and lead optimization.

Palladium-Catalyzed Pathways to Benzofurans

Among the various strategies, two palladium-catalyzed approaches have gained widespread adoption due to their reliability and broad substrate scope.

The Larock Annulation: Intramolecular Cyclization of o-Alkynylphenols

The Larock annulation is a highly effective method for synthesizing polysubstituted benzofurans.[1][2] This reaction typically involves the palladium-catalyzed coupling of an o-halophenol with an internal alkyne, followed by an intramolecular cyclization. The regioselectivity of the alkyne insertion is a key feature of this transformation.[1]

Mechanistic Insights: The catalytic cycle for the Larock annulation is initiated by the oxidative addition of the o-halophenol to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond.[2] The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization, where the phenolic oxygen attacks the palladium-bound carbon. Subsequent reductive elimination yields the benzofuran product and regenerates the active Pd(0) catalyst.

Larock_Annulation_Mechanism Pd(0) Pd(0) ArPd(II)X Ar-Pd(II)-X Pd(0)->ArPd(II)X Oxidative Addition Alkyne_Complex Alkyne Coordination Complex ArPd(II)X->Alkyne_Complex Ligand Exchange Vinyl_Pd_Intermediate Vinyl-Pd(II) Intermediate Alkyne_Complex->Vinyl_Pd_Intermediate Migratory Insertion Cyclized_Intermediate Cyclized Pd(II) Intermediate Vinyl_Pd_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Cyclized_Intermediate->Pd(0) Benzofuran Benzofuran Cyclized_Intermediate->Benzofuran Reductive Elimination o-halophenol o-halophenol o-halophenol->ArPd(II)X Alkyne Internal Alkyne Alkyne->Alkyne_Complex

Figure 1: Catalytic cycle of the Larock Annulation.

Protocol 1: Synthesis of 2,3-Diphenylbenzofuran

This protocol outlines the synthesis of 2,3-diphenylbenzofuran from 2-iodophenol and diphenylacetylene.

Materials:

  • 2-Iodophenol (1.0 mmol, 220 mg)

  • Diphenylacetylene (1.2 mmol, 214 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%, 6.7 mg)

  • Potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg)

  • Lithium chloride (LiCl, 1.0 mmol, 42 mg)

  • Anhydrous N,N-dimethylformamide (DMF), 5 mL

  • Schlenk flask (25 mL) with condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask, add 2-iodophenol, diphenylacetylene, Pd(OAc)₂, K₂CO₃, and LiCl.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with hexanes) to yield the product.

One-Pot Sonogashira Coupling and Cyclization

A highly versatile and widely used method for synthesizing 2-substituted benzofurans is the one-pot reaction of an o-iodophenol with a terminal alkyne.[3][4][5][6] This process involves an initial palladium/copper-catalyzed Sonogashira coupling to form an o-alkynylphenol intermediate, which then undergoes an intramolecular cyclization (heteroannulation) to furnish the benzofuran.[7][8][9]

Mechanistic Overview: This tandem reaction begins with the classic Sonogashira catalytic cycle to form the C-C bond between the phenol and the alkyne. The resulting o-alkynylphenol intermediate, in the presence of a base, undergoes a 5-exo-dig cyclization, which can be promoted by either palladium or copper, to form the benzofuran ring.[7]

Sonogashira_Workflow cluster_sonogashira Step 1: Sonogashira Coupling cluster_cyclization Step 2: Intramolecular Cyclization o-Iodophenol o-Iodophenol Pd_Cu_Catalyst Pd(0)/Cu(I) Catalyst o-Iodophenol->Pd_Cu_Catalyst Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Pd_Cu_Catalyst o-Alkynylphenol o-Alkynylphenol Intermediate Pd_Cu_Catalyst->o-Alkynylphenol Base_Catalyst Base/Catalyst o-Alkynylphenol->Base_Catalyst Benzofuran_Product Substituted Benzofuran Base_Catalyst->Benzofuran_Product

Figure 2: One-pot Sonogashira/Cyclization workflow.

Protocol 2: Synthesis of 2-(Thiophen-2-yl)benzofuran

This protocol describes the synthesis of 2-(thiophen-2-yl)benzofuran from 2-iodophenol and 2-ethynylthiophene.

Materials:

  • 2-Iodophenol (1.0 mmol, 220 mg)

  • 2-Ethynylthiophene (1.1 mmol, 119 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂, 0.02 mmol, 2 mol%, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%, 7.6 mg)

  • Triethylamine (NEt₃, 3.0 mmol, 304 mg, 0.42 mL)

  • Anhydrous Toluene, 5 mL

  • Schlenk flask (25 mL) with condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a 25 mL Schlenk flask, dissolve 2-iodophenol, (PPh₃)₂PdCl₂, and CuI in toluene (5 mL).

  • Inert Atmosphere: Seal the flask and degas the solution by bubbling with argon for 15 minutes.

  • Reagent Addition: Add triethylamine followed by 2-ethynylthiophene via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitoring: Follow the disappearance of starting materials by TLC.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate) to obtain the pure benzofuran.

Data Summary and Optimization

The choice of catalyst, ligand, base, and solvent are critical for the success of these reactions. Below is a summary of typical conditions.

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Larock Annulation Pd(OAc)₂PPh₃K₂CO₃, Cs₂CO₃DMF, Toluene100-120
Sonogashira/Cyclization (PPh₃)₂PdCl₂, Pd(OAc)₂PPh₃, XantphosNEt₃, K₃PO₄Toluene, DMF70-120

Troubleshooting Common Issues

  • No or Low Product Formation: This can often be attributed to an inactive catalyst or the presence of oxygen.[10] Ensure the reaction is performed under strictly inert conditions and use a fresh, active palladium source. The purity of reagents, especially the alkyne, is also crucial.

  • Formation of Alkyne Dimer (Glaser Coupling): This side reaction is common in Sonogashira couplings. It can be minimized by maintaining a rigorously oxygen-free environment and avoiding an excess of the copper co-catalyst.

  • Intermediate Alkyne Formation without Cyclization: If the o-alkynylphenol intermediate is isolated but the benzofuran is not formed, the cyclization step is being hindered.[11] This may be overcome by increasing the reaction temperature or switching to a stronger base, such as Cs₂CO₃, to facilitate the intramolecular C-O bond formation.[11]

  • Failure of Larock Annulation with NaHCO₃: Using sodium bicarbonate at high temperatures can produce water, which may deactivate the palladium catalyst.[11][12] Switching to an anhydrous base like K₂CO₃ or Cs₂CO₃ is recommended.[11]

Conclusion

Palladium-catalyzed methodologies provide a powerful and versatile platform for the synthesis of substituted benzofurans. The Larock annulation and the one-pot Sonogashira coupling/cyclization are robust reactions that allow for the construction of diverse benzofuran libraries. A thorough understanding of the reaction mechanisms and careful optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for chemists engaged in the synthesis of these important heterocyclic compounds.

References

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]

  • Kim, J. H., et al. (2012). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls under Copper- and Ligand-Free Conditions. Bulletin of the Korean Chemical Society, 33(5), 1693-1698. [Link]

  • Shaikh, A. A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Bruneau, A., Gustafson, K. P. J., & Bäckvall, J.-E. (2014). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Imm. Chemistry – A European Journal, 20(44), 14444-14449. [Link]

  • Kim, J. H., et al. (2012). Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on. kchem.org. [Link]

  • Gustafson, K. P. J., et al. (2014). Synthesis of Benzofurans and Indoles from Terminal Alkynes and Iodoaromatics Catalyzed by Recyclable Palladium Nanoparticles Immobilized in a Siliceous Mesocellular Foam. OUCI. [Link]

  • Baliah, V., & Rangarajan, T. (1997). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (19), 2815-2820. [Link]

  • Cerna, I., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5645. [Link]

  • Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5779-5782. [Link]

  • Reddy, R., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(10), 2211-2216. [Link]

  • Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ResearchGate. [Link]

  • Orha, L., et al. (2008). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Tetrahedron, 64(49), 11193-11201. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2017). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química, 28(1), 16-22. [Link]

  • ResearchGate. (2018). Sonogashira coupling for the synthesis of benzofuran 3a. [Link]

  • Chen, Y.-T., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Wang, S., et al. (2015). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science, 6(10), 5723-5728. [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Intramolecular Cyclization in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzofuran Synthesis via Copper Catalysis

The benzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance to the fields of medicinal chemistry and materials science. Among the various synthetic strategies, copper-catalyzed intramolecular cyclization has emerged as a powerful and cost-effective approach for the construction of the benzofuran ring system.[3][4]

Copper catalysis offers several distinct advantages over other transition metals like palladium, primarily its lower cost and toxicity, making it an attractive choice for both academic research and industrial-scale synthesis.[3] These methods often proceed under milder reaction conditions and exhibit broad functional group tolerance, allowing for the synthesis of complex and highly substituted benzofurans. This document provides a comprehensive guide to understanding and implementing copper-catalyzed intramolecular cyclization for benzofuran synthesis, covering key mechanistic concepts, detailed experimental protocols, and practical troubleshooting advice.

Mechanistic Insights: Key Pathways in Copper-Catalyzed Benzofuran Formation

The versatility of copper catalysis stems from its ability to promote several distinct mechanistic pathways for intramolecular C-O bond formation. Understanding these mechanisms is crucial for reaction optimization and substrate scope extension.

Domino Sonogashira Coupling and Intramolecular Cyclization

A prevalent and highly efficient one-pot strategy involves an initial copper-catalyzed Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by an in-situ intramolecular 5-exo-dig cyclization.[3][4][5][6] This domino reaction sequence is particularly valuable as it constructs the benzofuran core and introduces a substituent at the 2-position in a single synthetic operation.

The proposed catalytic cycle for this process is illustrated below:

Sonogashira Cyclization A Cu(I) Catalyst B Copper Acetylide (R-C≡C-Cu) A->B + Terminal Alkyne - H+ C Cu(III) Intermediate B->C Oxidative Addition (o-halophenol) D Alkynyl Phenol Intermediate C->D Reductive Elimination E Benzofuran Product D->E Intramolecular 5-exo-dig Cyclization E->A Catalyst Regeneration Ullmann Cyclization Substrate o-Halophenol Derivative Phenoxide Copper Phenoxide Intermediate Substrate->Phenoxide + Cu(I) Catalyst, Base Cu_Complex Intramolecular Coordinative Complex Phenoxide->Cu_Complex Intramolecular Coordination Product Benzofuran Cu_Complex->Product Reductive Elimination (C-O Bond Formation) Catalyst Cu(I)/Cu(0) Product->Catalyst Catalyst Turnover

Figure 2: Generalized mechanism for intramolecular Ullmann-type C-O coupling.

Key Mechanistic Steps:

  • Copper Phenoxide Formation: The phenolic proton is removed by a base, and the resulting phenoxide coordinates to the copper catalyst.

  • Intramolecular Coordination: The aryl halide moiety of the substrate coordinates to the copper center.

  • Reductive Elimination: The key C-O bond-forming step occurs via reductive elimination, yielding the benzofuran product and a copper(I) halide species, which is then recycled back into the catalytic cycle. [7]

Intramolecular Dehydrogenative C-H/O-H Coupling

More recent advancements have led to the development of copper-catalyzed intramolecular dehydrogenative C-H/O-H coupling reactions. [8][9]This atom-economical approach avoids the need for pre-halogenated substrates, instead directly coupling a phenolic O-H bond with a nearby C-H bond. These reactions often proceed via a radical pathway. [8][9] A plausible radical mechanism is outlined below:

Dehydrogenative Coupling Start Phenolic Substrate + Cu(II) Radical_A Phenoxy Radical (via SET) Start->Radical_A Single Electron Transfer (SET) Radical_B Cyclized Radical Intermediate Radical_A->Radical_B Intramolecular C-O Cyclization Cation Cationic Intermediate Radical_B->Cation Oxidation by Cu(II) Product Benzofuran Cation->Product Deprotonation

Figure 3: Proposed radical mechanism for dehydrogenative C-H/O-H coupling.

Mechanistic Rationale:

  • Single Electron Transfer (SET): The reaction is initiated by a single electron transfer from the phenoxide (formed in the presence of a base) to a Cu(II) species, generating a phenoxy radical and a Cu(I) species. [9]* Intramolecular Cyclization: The highly reactive phenoxy radical undergoes intramolecular cyclization onto a nearby C-H bond.

  • Oxidation and Deprotonation: The resulting radical intermediate is then oxidized, often by another equivalent of Cu(II), to a cationic intermediate, which subsequently loses a proton to afford the aromatic benzofuran product. [9]

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of 2-arylbenzofurans via a copper-catalyzed domino Sonogashira coupling-cyclization reaction. This protocol is based on established methodologies and serves as a starting point for further optimization. [3][4]

Materials and Equipment
Reagents and Solvents Equipment
2-IodophenolSchlenk flask or sealed reaction tube
Terminal alkyne (e.g., phenylacetylene)Magnetic stirrer with heating plate
Copper(I) iodide (CuI)Condenser
Ligand (e.g., 1,10-phenanthroline)Argon or nitrogen gas supply
Base (e.g., K₂CO₃ or Cs₂CO₃)Syringes and needles
Anhydrous solvent (e.g., DMF or DMSO)TLC plates (silica gel)
Ethyl acetateColumn chromatography setup (silica gel)
HexaneRotary evaporator
Saturated aqueous NH₄Cl solutionNMR spectrometer
Anhydrous Na₂SO₄ or MgSO₄Mass spectrometer
Step-by-Step Protocol: Synthesis of 2-Phenylbenzofuran
  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodophenol (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add anhydrous DMF (5 mL) via syringe.

    • Add phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.

    • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 110 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate, 9:1). The disappearance of the starting materials and the appearance of a new, more nonpolar spot corresponding to the product will indicate reaction completion. Reaction times can vary from 12 to 24 hours.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). [6] * Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-phenylbenzofuran.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse fresh, high-purity CuI. Consider pre-activating the catalyst if necessary.
Insufficiently anhydrous conditionsFlame-dry all glassware and use anhydrous solvents. Ensure a proper inert atmosphere.
Ineffective baseTry a stronger base like Cs₂CO₃. Ensure the base is finely powdered and dry.
Low reaction temperatureIncrementally increase the reaction temperature (e.g., in 10 °C steps).
Formation of side products (e.g., homocoupling of alkyne) Inappropriate catalyst or ligand loadingOptimize the catalyst and ligand loading. Sometimes, a slight excess of ligand can suppress homocoupling. [3]
Reaction temperature is too highLower the reaction temperature.
Incomplete cyclization (alkynylphenol intermediate isolated) Insufficient base or catalyst for the cyclization stepIncrease the amount of base or catalyst.
Steric hindrance around the phenolA stronger base or higher temperature might be required to facilitate the cyclization.
Difficulty in purification Co-elution of product with starting material or byproductsOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

Copper-catalyzed intramolecular cyclization represents a robust and highly adaptable strategy for the synthesis of benzofurans. Its operational simplicity, cost-effectiveness, and the ability to construct complex molecular architectures from readily available starting materials make it an indispensable tool for chemists in both academic and industrial settings. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively leverage this powerful methodology to access a diverse range of benzofuran derivatives for various applications.

References

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances. [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. [Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. PubMed Central. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. [Link]

  • Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry. [Link]

  • Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PubMed Central. [Link]

  • Copper-Catalyzed Meta-Selective Arylation of Phenol Derivatives. ACS Publications. [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. OUCI. [Link]

  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Copper‐catalyzed O‐arylation of phenols with (hetero)aryl chlorides... ResearchGate. [Link]

  • Benzofuran. Wikipedia. [Link]

Sources

High-Yield Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the high-yield synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a key intermediate in the development of novel therapeutics. The protocol is designed for researchers, medicinal chemists, and process development scientists. We present a robust and regioselective three-step synthetic pathway, commencing with the synthesis of the crucial precursor, 2-bromo-5-methoxyphenol, followed by a highly selective ortho-formylation to yield 3-bromo-6-methoxysalicylaldehyde. The final step involves a base-catalyzed condensation with chloroacetone to afford the target molecule in high purity and yield. This guide emphasizes the causality behind experimental choices, providing a self-validating system for reproducible results.

Introduction

Substituted benzofurans are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities, have made them a focal point of extensive research in drug discovery. The target molecule, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecular architectures with potential therapeutic applications. The strategic placement of the bromo, methoxy, and acetyl groups offers multiple points for further functionalization, making a reliable and high-yield synthetic protocol for this intermediate highly desirable.

This application note details a logical and optimized synthetic route that ensures high regioselectivity, a common challenge in the synthesis of polysubstituted aromatic systems. By carefully controlling the reaction conditions and choosing appropriate reagents, this protocol minimizes the formation of isomeric impurities, simplifying purification and maximizing the overall yield.

Synthetic Strategy Overview

The presented synthesis is a three-step process designed for efficiency and regiochemical control. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-bromo-5-methoxyphenol cluster_1 Step 2: Ortho-Formylation cluster_2 Step 3: Benzofuran Formation A 3-Methoxyphenol B Protection (t-Butyldimethylsilyl chloride) A->B C Bromination (N-Bromosuccinimide) B->C D Deprotection (Tetrabutylammonium fluoride) C->D E 2-Bromo-5-methoxyphenol D->E F 2-Bromo-5-methoxyphenol G Formylation (MgCl2, Et3N, Paraformaldehyde) F->G H 3-Bromo-6-methoxysalicylaldehyde G->H I 3-Bromo-6-methoxysalicylaldehyde J Condensation (Chloroacetone, K2CO3) I->J K 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone J->K

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Bromo-5-methoxyphenol

The synthesis of the key precursor, 2-bromo-5-methoxyphenol, is achieved in a three-step sequence from commercially available 3-methoxyphenol. This route is favored over direct bromination to avoid the formation of the hard-to-separate 4-bromo-3-methoxyphenol isomer, thus ensuring a high purity of the final product.[1]

Step 1a: Protection of the Hydroxyl Group

The phenolic hydroxyl group of 3-methoxyphenol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the subsequent bromination step.

  • Reagents and Materials:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)
3-MethoxyphenolC₇H₈O₂124.1410.0 g80.56
tert-Butyldimethylsilyl chlorideC₆H₁₅ClSi150.7214.58 g96.67
ImidazoleC₃H₄N₂68.088.78 g128.90
N,N-Dimethylformamide (DMF)C₃H₇NO73.0970 mL-
Diethyl ether(C₂H₅)₂O74.12As needed for extraction-
Saturated aq. NaCl (Brine)NaCl58.44As needed for washing-
Anhydrous Magnesium SulfateMgSO₄120.37As needed for drying-
  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 3-methoxyphenol (10.0 g, 80.56 mmol) in anhydrous N,N-dimethylformamide (70 mL).

    • To this solution, add imidazole (8.78 g, 128.90 mmol) and stir until it is completely dissolved.

    • Add tert-butyldimethylsilyl chloride (14.58 g, 96.67 mmol) portion-wise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

    • Separate the organic layer and wash it sequentially with water (3 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected phenol as an oil. The product is typically used in the next step without further purification.

Step 1b: Bromination

The protected phenol is regioselectively brominated at the position ortho to the silyl ether and para to the methoxy group.

  • Reagents and Materials:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)
TBDMS-protected phenolC₁₃H₂₂O₂Si238.40From previous step~80.56
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9814.33 g80.56
AcetonitrileCH₃CN41.05160 mL-
DichloromethaneCH₂Cl₂84.93As needed for extraction-
  • Procedure:

    • Dissolve the crude TBDMS-protected phenol from the previous step in acetonitrile (160 mL) in a 500 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (14.33 g, 80.56 mmol) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC.

    • Once the reaction is complete, quench with water and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is used directly in the next step.

Step 1c: Deprotection

The TBDMS protecting group is removed to yield the desired 2-bromo-5-methoxyphenol.

  • Reagents and Materials:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)
Crude brominated protected phenolC₁₃H₂₁BrO₂Si317.29From previous step~80.56
Tetrabutylammonium fluoride (TBAF)(C₄H₉)₄NF261.4796.7 mL (1.0 M in THF)96.7
Tetrahydrofuran (THF)C₄H₈O72.11As needed for dissolution-
Diethyl ether(C₂H₅)₂O74.12As needed for extraction-
1 M Hydrochloric acidHCl36.46As needed for washing-
  • Procedure:

    • Dissolve the crude brominated protected phenol in tetrahydrofuran (100 mL).

    • Add a 1.0 M solution of TBAF in THF (96.7 mL, 96.7 mmol) to the reaction mixture.

    • Stir at room temperature for 1 hour. Monitor the deprotection by TLC.

    • After completion, dilute the reaction mixture with diethyl ether (200 mL) and wash with 1 M HCl (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-bromo-5-methoxyphenol as a white solid.

PART 2: Ortho-Formylation to 3-Bromo-6-methoxysalicylaldehyde

This step utilizes a highly regioselective ortho-formylation reaction of the synthesized 2-bromo-5-methoxyphenol. The use of a magnesium chloride-triethylamine complex with paraformaldehyde directs the formylation exclusively to the position ortho to the hydroxyl group.[2][3]

  • Reagents and Materials:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)
2-Bromo-5-methoxyphenolC₇H₇BrO₂203.035.0 g24.62
Anhydrous Magnesium ChlorideMgCl₂95.214.69 g49.24
Paraformaldehyde(CH₂O)n(30.03)n2.22 g73.86
Triethylamine(C₂H₅)₃N101.195.0 g49.24
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11125 mL-
Diethyl ether(C₂H₅)₂O74.1250 mL-
1 N Hydrochloric AcidHCl36.46150 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
  • Procedure:

    • In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere, add anhydrous magnesium chloride (4.69 g, 49.24 mmol) and paraformaldehyde (2.22 g, 73.86 mmol).

    • Add anhydrous tetrahydrofuran (125 mL) via syringe.

    • Add triethylamine (5.0 g, 49.24 mmol) dropwise to the suspension.

    • Stir the mixture for 10 minutes at room temperature.

    • Add a solution of 2-bromo-5-methoxyphenol (5.0 g, 24.62 mmol) in anhydrous THF (25 mL) dropwise to the reaction mixture.

    • Heat the mixture to a gentle reflux (oil bath temperature ~75 °C) for 4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and add diethyl ether (50 mL).

    • Transfer the mixture to a separatory funnel and wash with 1 N HCl (3 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-6-methoxysalicylaldehyde as a yellow solid, which can be used in the next step after drying under vacuum.

PART 3: Benzofuran Formation

The final step is a classical condensation reaction between the synthesized salicylaldehyde and chloroacetone, catalyzed by a weak base, to construct the benzofuran ring system.

  • Reagents and Materials:

Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)
3-Bromo-6-methoxysalicylaldehydeC₈H₇BrO₃231.044.0 g17.31
ChloroacetoneC₃H₅ClO92.521.76 g19.04
Anhydrous Potassium CarbonateK₂CO₃138.214.78 g34.62
Anhydrous AcetoneC₃H₆O58.0880 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
  • Procedure:

    • To a 250 mL round-bottom flask, add 3-bromo-6-methoxysalicylaldehyde (4.0 g, 17.31 mmol), anhydrous potassium carbonate (4.78 g, 34.62 mmol), and anhydrous acetone (80 mL).

    • Add chloroacetone (1.76 g, 19.04 mmol) to the stirred suspension.

    • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with acetone.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone as a crystalline solid.

Characterization Data

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the methoxy group, acetyl methyl group, and aromatic protons.

  • ¹³C NMR: Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak corresponding to the product.

  • Melting Point (m.p.): A sharp melting point indicates high purity.

Troubleshooting and Safety Precautions

  • Incomplete reactions: Ensure all reagents are anhydrous, especially in the ortho-formylation and benzofuran formation steps. The reaction times provided are typical; however, it is crucial to monitor the reactions by TLC to determine the point of completion.

  • Purification challenges: The separation of regioisomers can be difficult. The proposed synthetic route is designed to minimize their formation. If isomeric impurities are present, careful optimization of the mobile phase for column chromatography is necessary.[4]

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Chloroacetone is a lachrymator and toxic; handle with care. N-Bromosuccinimide is a corrosive solid. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. The three-step approach, beginning with the regioselective synthesis of 2-bromo-5-methoxyphenol, followed by a specific ortho-formylation and subsequent benzofuran ring formation, offers excellent control over the substitution pattern and minimizes the formation of unwanted isomers. This robust methodology will be a valuable asset for researchers in medicinal chemistry and drug development, facilitating access to this important synthetic intermediate.

References

  • CN107531606A, Synthesis method of 2-bromo-5-methoxybenzoic acid, Google Patents.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry. URL: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses. URL: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. URL: [Link]

  • Reimer–Tiemann reaction. Wikipedia. URL: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. URL: [Link]

  • ortho-Formylation of phenols. Organic Syntheses Procedure. URL: [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. URL: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. URL: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. URL: [Link]

  • Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
  • 2-Bromo-5-methoxyphenol. PubChem. URL: [Link]

  • ortho-Formylation of oxygenated phenols. ResearchGate. URL: [Link]

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Application Note and Detailed Protocol for the Purification of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles. This guide emphasizes not only the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible purification process.

Introduction and Scientific Background

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a member of the benzofuran class of heterocyclic compounds. Benzofurans are significant structural motifs in a multitude of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities.[1][2] The purity of such intermediates is paramount in drug discovery and development to ensure the integrity of subsequent synthetic steps and the biological evaluation of the final compounds.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (the eluting solvent). By carefully selecting the stationary and mobile phases, one can achieve a high degree of separation, isolating the desired compound from reaction byproducts and unreacted starting materials.

This application note will detail a systematic approach to the purification of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, from the initial thin-layer chromatography (TLC) optimization of the solvent system to the final isolation and characterization of the purified product.

Principles of the Chromatographic Separation

The purification strategy for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone hinges on the polarity differences between the target compound and potential impurities. The stationary phase, silica gel, is a polar adsorbent. Therefore, more polar compounds will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly.

The choice of the mobile phase is critical for achieving optimal separation. A solvent system with the appropriate polarity will allow for the differential elution of the mixture's components. For benzofuran derivatives, a common and effective approach is to use a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate.[1][2] The ratio of these solvents is adjusted to achieve the desired separation.

A key parameter in developing a column chromatography method is the retention factor (Rf) on a TLC plate. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective separation by column chromatography, the desired compound should have an Rf value in the range of 0.25-0.35 on the TLC plate using the chosen solvent system. This range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different Rf values.

Experimental Protocol

This protocol is a comprehensive guide. It is essential to have a good understanding of general laboratory safety practices and to handle all chemicals with appropriate personal protective equipment (PPE).

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanoneSynthesis GradeN/A
Silica Gel for Column Chromatography60 Å, 230-400 meshStandard laboratory suppliers
HexaneACS Grade or higherStandard laboratory suppliers
Ethyl AcetateACS Grade or higherStandard laboratory suppliers
TLC PlatesSilica Gel 60 F254Standard laboratory suppliers
Glass Chromatography ColumnAppropriate size for the scale of purificationStandard laboratory suppliers
Round Bottom FlasksVarious sizesStandard laboratory suppliers
Test Tubes or Fraction VialsStandard laboratory suppliers
TLC Developing ChamberStandard laboratory suppliers
UV Lamp (254 nm)Standard laboratory suppliers
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The initial and most critical step is to determine the optimal solvent system for the separation using TLC.

  • Prepare a stock solution of the crude 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • Spot the TLC plate: Using a capillary tube, spot a small amount of the stock solution onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the spotted TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a relatively non-polar mixture, such as 9:1 hexane:ethyl acetate.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate the Rf values for all visible spots.

  • Optimize the solvent system: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.25-0.35 for the target compound. If the compound is not moving from the baseline, increase the polarity of the solvent system (e.g., 8:2 or 7:3 hexane:ethyl acetate). If the compound is running with the solvent front, decrease the polarity (e.g., 9.5:0.5 hexane:ethyl acetate). A systematic approach to testing different solvent ratios is recommended.[4]

Table 1: Example of TLC Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of Target CompoundObservations
9:1~0.5Too high, decrease polarity.
9.5:0.5 ~0.3 Optimal for column chromatography.
8:2~0.7Too high, decrease polarity.
Step 2: Column Preparation (Slurry Packing Method)

Proper packing of the chromatography column is crucial for achieving good separation.

  • Select an appropriate column size: The diameter of the column depends on the amount of crude material to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude product weight.

  • Prepare the silica slurry: In a beaker, weigh the required amount of silica gel. Add the optimized mobile phase (e.g., 9.5:0.5 hexane:ethyl acetate) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column. Use a gentle stream of air or a peristaltic pump to help pack the silica gel evenly.

  • Equilibrate the column: Once the silica gel has settled, add more of the mobile phase and allow it to run through the column until the packed bed is stable and free of cracks or channels. The top of the silica gel should be protected with a layer of sand.

Step 3: Sample Loading
  • Dissolve the crude product: Dissolve the crude 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in a minimal amount of the mobile phase or a slightly more polar solvent if solubility is an issue.

  • Load the sample: Carefully add the dissolved sample to the top of the silica gel bed using a pipette.

  • Adsorb the sample: Allow the sample to enter the silica gel bed completely.

Step 4: Elution and Fraction Collection
  • Begin elution: Carefully add the mobile phase to the top of the column and begin to elute the compounds. Maintain a constant flow rate.[3]

  • Collect fractions: Collect the eluent in a series of test tubes or vials. The size of the fractions will depend on the size of the column and the separation of the compounds.

  • Monitor the separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified product. Spot several fractions on a single TLC plate to compare their contents.

Step 5: Isolation and Characterization of the Purified Product
  • Combine the pure fractions: Based on the TLC analysis, combine the fractions that contain only the desired product.

  • Remove the solvent: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

  • Characterize the product: Confirm the purity and identity of the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualization of the Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC TLC Optimization (Determine Solvent System) Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Optimal solvent system Sample_Loading Sample Loading (Crude Product) Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Collected fractions Isolation Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Isolation Identified pure fractions Characterization Product Characterization (NMR, MS) Isolation->Characterization

Caption: Workflow for the purification of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

Troubleshooting

ProblemPossible CauseSolution
Poor separationInappropriate solvent system.Re-optimize the solvent system using TLC. Consider a gradient elution.
Column overloading.Use a larger column or less crude material.
Cracks or channels in the column.Repack the column carefully.
Compound does not eluteSolvent system is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution).
Compound elutes too quicklySolvent system is too polar.Use a less polar mobile phase.
Streaking of spots on TLCSample is too concentrated.Dilute the sample before spotting on the TLC plate.[5]
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Conclusion

This application note provides a detailed and robust protocol for the purification of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone by silica gel column chromatography. By following the outlined steps for TLC optimization, column preparation, and fraction analysis, researchers can achieve a high degree of purity for this important synthetic intermediate. The principles and techniques described are broadly applicable to the purification of other benzofuran derivatives and organic compounds.

References

  • Vertex AI Search. (2025).
  • National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • PubMed. (2013). Closed-loop optimization of chromatography column sizing strategies in biopharmaceutical manufacture.
  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • BioPharm International. (2009).
  • University of Rochester, Department of Chemistry.
  • LCGC International. (2018). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis.
  • ResearchGate. (2025). Closed-Loop Optimization of Chromatography Column Sizing Strategies in Biopharmaceutical Manufacture.
  • Miyata, R., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters.
  • ACS Publications. (2026). Pd(II)
  • ResearchGate. (2023). I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why?.
  • ResearchGate. Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)

Sources

Application Note: Evaluating the Antimicrobial Potential of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Benzofuran Scaffolds in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the benzofuran nucleus has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their mechanism of action can be diverse, and the antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.[1][3]

This application note provides a comprehensive guide for the preliminary in vitro evaluation of the antimicrobial activity of a novel benzofuran derivative, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone . While specific antimicrobial data for this particular compound is not yet extensively published, its structural features—a halogenated and methoxylated benzofuran core—suggest a strong potential for biological activity. This document will therefore serve as a foundational protocol for researchers initiating antimicrobial screening of this and similar compounds, grounded in established methodologies and scientific rationale.

Compound Profile: 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Characteristic Description
IUPAC Name 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 285.09 g/mol
Structure A benzofuran core substituted with a bromine atom at position 4, a methoxy group at position 7, and an acetyl group at position 2.
Rationale for Antimicrobial Screening The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration. Methoxy groups are also common in bioactive natural products. The acetyl group provides a reactive site for potential interactions with biological targets.

Proposed Antimicrobial Mechanism of Action (Hypothetical)

Based on existing literature for benzofuran derivatives, the antimicrobial activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone could be attributed to one or more of the following mechanisms:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the brominated benzofuran core may facilitate its insertion into the bacterial cell membrane, leading to altered membrane potential, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Key Enzymes: Benzofuran derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[2]

  • Interference with Biofilm Formation: Many chronic bacterial infections are associated with biofilm formation, which confers antibiotic resistance. Some benzofuran compounds have demonstrated the ability to inhibit biofilm production.

The following diagram illustrates a generalized workflow for investigating these potential mechanisms:

antimicrobial_mechanism_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Potential Outcomes A 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone B MIC & MBC Determination A->B Test Compound C Membrane Permeability Assay B->C Effective Concentrations D DNA Gyrase Inhibition Assay B->D Effective Concentrations E Biofilm Inhibition Assay B->E Effective Concentrations F Membrane Disruption C->F G Enzyme Inhibition D->G H Anti-biofilm Activity E->H

Caption: Workflow for Investigating the Antimicrobial Mechanism of Action.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[4][5][6][7] Adherence to these standards ensures the reproducibility and validity of the generated data.

Protocol 1: Preparation of Stock Solution

Rationale: Due to the predicted hydrophobic nature of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a suitable organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice as it is miscible with aqueous media at low concentrations and has minimal intrinsic antimicrobial activity.

Materials:

  • 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 10 mg).

  • Dissolve the compound in a calculated volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should not exceed 1% (v/v) to prevent solvent-induced toxicity to the microorganisms.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This is a fundamental assay in antimicrobial susceptibility testing.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Stock solution of the test compound

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A row with a standard antibiotic.

    • Negative Control (Sterility): A well with broth only.

    • Growth Control: A well with broth and inoculum.

    • Solvent Control: A well with broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

mic_workflow A Prepare 0.5 McFarland Standard Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Include Positive, Negative, and Solvent Controls C->D E Incubate at Optimal Conditions D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Rationale: While the MIC indicates growth inhibition, the MBC or MFC determines the lowest concentration of an antimicrobial agent required to kill the microorganism. This helps to distinguish between bacteriostatic/fungistatic (inhibitory) and bactericidal/fungicidal (killing) activity.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micropipettes

  • Incubator

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh nutrient agar plate.

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Data Interpretation and Presentation

The results of the antimicrobial assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of the test compound against different microbial strains.

Microorganism MIC (µg/mL) MBC (µg/mL) Positive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Ciprofloxacin:
Escherichia coli ATCC 25922Ciprofloxacin:
Pseudomonas aeruginosa ATCC 27853Ciprofloxacin:
Candida albicans ATCC 90028Fluconazole:

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates in the aqueous broth, consider using a co-solvent or a different solubilization method. However, any additional components must be tested for their own antimicrobial activity.

  • Inoculum Size: The size of the initial inoculum is critical. A standardized inoculum ensures the reproducibility of the results.[10]

  • Quality Control: Always include reference strains with known susceptibility profiles to ensure the validity of the assay.

  • Interpretation of Results: A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial evaluation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone . By following these standardized methods, researchers can generate reliable and reproducible data to assess the potential of this and other novel benzofuran derivatives as future antimicrobial agents. Positive results from these initial screens would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for in vivo efficacy.

References

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de La Sabana. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information (NCBI). [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Center for Biotechnology Information (NCBI). [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

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Application Notes & Protocols for Investigating the In Vitro Anticancer Activity of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound resulting from the fusion of benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are prevalent in numerous natural products and synthetically developed therapeutic agents, exhibiting a wide array of biological activities.[1][2] The benzofuran nucleus is a key structural motif in many compounds with demonstrated potent anticancer properties.[3][4] These derivatives have been shown to exert cytotoxic effects against various human cancer cell lines through mechanisms that include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor proliferation and survival.[1][3][5]

The compound of interest, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone , is a synthetic derivative belonging to this promising class of molecules. The presence of a bromine atom and a methoxy group on the benzofuran ring are substitutions that have been shown in related compounds to influence cytotoxic activity, potentially enhancing their efficacy and selectivity against cancer cells.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer activity of this novel compound. The protocols herein are designed to be self-validating, providing a multi-faceted approach to characterizing the compound's cytotoxic and mechanistic profile.

Hypothesized Mechanism of Action: Induction of Apoptosis

Based on extensive research into the anticancer activities of benzofuran derivatives, a primary mechanism of action is the induction of apoptosis.[3][5][6] Apoptosis is a regulated process of cell death executed by a family of cysteine proteases known as caspases.[7] There are two major pathways leading to caspase activation: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[8][9] Many benzofuran compounds have been shown to trigger the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of initiator caspase-9 and subsequently the executioner caspase-3.[8] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

The following diagram illustrates the hypothesized intrinsic apoptotic pathway that may be activated by 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

Apoptosis_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm Compound 1-(4-Bromo-7-methoxy- 1-benzofuran-2-yl)-1-ethanone Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1/Cytochrome c) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Forms complex with Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 (active) Procaspase9->Caspase9 Cleaved by Apoptosome Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes PARP PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved by Caspase-3 Cleaved_PARP->Apoptosis Contributes to

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Experimental Workflow for In Vitro Evaluation

A logical and stepwise approach is crucial for characterizing the anticancer potential of a new compound. The following workflow is recommended, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity Part 1: Cytotoxicity Screening (MTT & SRB Assays) Start->Cytotoxicity IC50 Determine IC50 Values on Multiple Cell Lines Cytotoxicity->IC50 Apoptosis_Assay Part 2: Apoptosis Induction (Annexin V/PI Flow Cytometry) IC50->Apoptosis_Assay Use IC50 concentration for subsequent assays Cell_Cycle Part 3: Cell Cycle Analysis (PI Staining Flow Cytometry) IC50->Cell_Cycle Mechanism Part 4: Mechanistic Validation (Western Blot for Apoptotic Proteins) Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism Conclusion Conclusion: Characterize Anticancer Profile Mechanism->Conclusion

Caption: Recommended workflow for in vitro anticancer evaluation.

Part 1: Protocols for Cytotoxicity and Viability Assays

The initial step in evaluating an anticancer compound is to determine its cytotoxicity across a panel of cancer cell lines.[11] Using multiple assays with different endpoints provides a more robust assessment of the compound's activity.[12] We will detail the protocols for the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[12][13][14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][15] The amount of formazan produced is directly proportional to the number of living cells.[16]

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12][17]

  • Compound Treatment: Prepare serial dilutions of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in complete culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and an untreated control.[17]

  • Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C.[18]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protecting the plate from light.[12][15]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12][18] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that relies on the ability of SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[14][19][20] The amount of bound dye is proportional to the total cellular biomass.[20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the treatment incubation period, gently add 50-100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[19]

  • Washing: Carefully remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid or water to remove unbound dye and excess TCA.[19][20] Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[19][20]

  • Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[19][20]

  • Dye Solubilization: Air-dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19][21]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Parameter MTT Assay SRB Assay
Principle Measures mitochondrial dehydrogenase activityMeasures total cellular protein content
Endpoint Colorimetric (Formazan product)Colorimetric (Bound SRB dye)
Fixation Step NoYes (Trichloroacetic Acid)
Key Reagents MTT, DMSO/SolubilizerTCA, SRB, Tris Base
Advantages Reflects metabolic viabilityLess interference from compounds, stable endpoint

Part 2: Protocol for Apoptosis Detection by Annexin V/PI Staining

To confirm if the compound induces apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[22][23]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to identify these early apoptotic cells.[24] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[22][25]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the compound (and a 2x IC₅₀ concentration) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[23][26] Combine all cells from each well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells once with cold 1X PBS.[23][25]

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[24][25]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[23]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[24][25]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.[25]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Population Annexin V Staining Propidium Iodide (PI) Staining Interpretation
Lower-Left QuadrantNegativeNegativeViable Cells
Lower-Right QuadrantPositiveNegativeEarly Apoptotic Cells
Upper-Right QuadrantPositivePositiveLate Apoptotic/Necrotic Cells
Upper-Left QuadrantNegativePositiveNecrotic Cells (Artifact)

Part 3: Protocol for Cell Cycle Analysis

Anticancer compounds often exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[27] This can be analyzed by flow cytometry after staining cellular DNA with a fluorescent dye like Propidium Iodide (PI).

Principle: PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[28] This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content (2n for G0/G1, between 2n and 4n for S, and 4n for G2/M).

Protocol:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves DNA integrity.[28] Incubate at 4°C for at least 30 minutes (or store long-term).

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[28]

  • RNase Treatment: To ensure that PI only binds to DNA, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 15-30 minutes.[28]

  • PI Staining: Add PI solution (e.g., 50 µg/mL final concentration) to the cell suspension.[28]

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000-20,000 events per sample.

  • Data Interpretation: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated cells to the untreated control.

Part 4: Protocol for Western Blot Analysis of Apoptotic Proteins

To validate the mechanism of apoptosis, Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins.[10][29]

Principle: Western blotting separates proteins by size using SDS-PAGE, transfers them to a membrane, and uses specific primary antibodies to detect target proteins. Secondary antibodies conjugated to an enzyme or fluorophore allow for visualization. For apoptosis, detecting the cleaved (active) forms of caspases and their substrates is crucial.[7][10]

Key Protein Targets:

  • Caspase-9: An initiator caspase in the intrinsic pathway. Detection of its cleaved fragments indicates activation.[7]

  • Caspase-3: A key executioner caspase. Its cleavage from an inactive pro-enzyme to active subunits is a hallmark of apoptosis.[10]

  • PARP-1 (Poly (ADP-ribose) polymerase-1): A substrate of activated caspase-3. Its cleavage from a full-length protein to a smaller fragment is a definitive indicator of apoptosis.[10]

Protocol:

  • Protein Extraction: Treat cells with the compound as previously described. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro- and cleaved Caspase-9, pro- and cleaved Caspase-3, and PARP-1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to compare the levels of cleaved caspases and PARP in treated versus untreated cells. An increase in the cleaved forms indicates the activation of the apoptotic cascade.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne.com. [Link]

  • Creative Commons. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". PMC. [Link]

  • PubMed. "Caspase-activation Pathways in Apoptosis and Immunity". PubMed. [Link]

  • National Institutes of Health. "Assaying cell cycle status using flow cytometry". PMC. [Link]

  • Annual Reviews. "Biochemical Pathways of Caspase Activation During Apoptosis". Annual Reviews. [Link]

  • Creative Diagnostics. "Role of Caspases in Apoptosis". Creative-diagnostics.com. [Link]

  • University of Virginia. "The Annexin V Apoptosis Assay". University of Virginia. [Link]

  • Creative Bioarray. "Sulforhodamine B (SRB) Assay Protocol". Creative-bioarray.com. [Link]

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  • ResearchGate. "Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration". ResearchGate. [Link]

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Application Notes and Protocols: Preclinical Evaluation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Oncology

Benzofuran, a heterocyclic compound resulting from the fusion of benzene and furan rings, represents a core structure in numerous natural and synthetic molecules with significant biological activities.[1][2][3] In the field of medicinal chemistry, benzofuran derivatives have garnered substantial interest due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4] The therapeutic promise of these compounds in oncology is underscored by their demonstrated ability to induce cytotoxicity in various cancer cell lines, often through mechanisms that include apoptosis induction and cell cycle arrest.[4][5]

The anticancer activity of benzofuran derivatives is often modulated by the nature and position of substituents on the benzofuran core.[6] For instance, the incorporation of halogen atoms, such as bromine, has been shown to enhance the cytotoxic potential of some derivatives.[5][6] This document provides a comprehensive guide for the initial preclinical evaluation of a novel benzofuran derivative, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone . While the specific biological activities of this compound are yet to be fully elucidated, its structural features—a brominated and methoxylated benzofuran scaffold—suggest a potential for anticancer efficacy.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured approach to assess the in vitro anticancer properties of this novel compound, from initial cytotoxicity screening to preliminary mechanistic studies. The protocols provided herein are based on established and widely validated cell-based assays.

Experimental Strategy: A Tiered Approach to Compound Evaluation

A systematic evaluation of a novel compound's anticancer potential is crucial for making informed decisions in the drug discovery pipeline. We propose a tiered approach, beginning with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more focused investigations into the mechanism of action for the most sensitive cell lines.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation A Compound Preparation and Solubilization B Selection of Cancer Cell Line Panel A->B Informs C Cell Viability/Cytotoxicity Assays (MTT or SRB) B->C Input for D Determination of IC50 Values C->D Data for E Apoptosis Induction Assays (Annexin V/PI Staining) D->E Guides selection of sensitive cell lines F Caspase Activity Assays E->F Confirms apoptotic pathway

Figure 1: A tiered workflow for the in vitro evaluation of novel anticancer compounds.

PART 1: Cytotoxicity Screening

The initial step in evaluating 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is to determine its cytotoxic effects on a panel of human cancer cell lines. This provides insights into the compound's potency and spectrum of activity.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining reproducible results.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, typically 10 mM, in a suitable solvent such as dimethyl sulfoxide (DMSO).[7] Ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells, typically ≤ 0.5%.

Selection of Cancer Cell Lines

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. A well-characterized panel, such as the NCI-60 human tumor cell line anticancer drug screen panel, can provide a comprehensive initial assessment.[8][9] Alternatively, a smaller, representative panel can be chosen based on the research focus.

Table 1: Example Panel of Human Cancer Cell Lines

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colorectal Carcinoma
PC-3Prostate Adenocarcinoma
K562Chronic Myelogenous Leukemia
HeLaCervical Cancer
Cell Viability and Cytotoxicity Assays

Cell viability assays are used to measure the proportion of viable cells in a population after exposure to the test compound. The MTT and SRB assays are two widely used, reliable, and cost-effective colorimetric methods.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7][12]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[7][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[7][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[8][16]

  • Washing: Discard the supernatant and wash the plates five times with 1% (v/v) acetic acid or tap water and allow them to air dry.[14][17]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16][17]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[14]

  • Dye Solubilization: Allow the plates to air dry completely and then add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[15][17]

  • Absorbance Measurement: Measure the absorbance at approximately 510-540 nm using a microplate reader.[14][15]

Data Analysis and IC50 Determination

The primary endpoint of the cytotoxicity screening is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[7]

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine IC50 Values: Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.

Table 2: Hypothetical IC50 Values for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Cell LineIC50 (µM) after 48h
MCF-78.2
MDA-MB-23115.6
A54912.1
HCT1165.4
PC-321.9
K5623.7
HeLa7.9

PART 2: Preliminary Mechanistic Studies - Apoptosis Induction

Once the IC50 values are determined, the next step is to investigate the potential mechanism of cell death induced by 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in the most sensitive cell lines. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[18]

G cluster_0 Apoptosis Detection Workflow A Treat sensitive cells with compound at IC50 and 2x IC50 B Incubate for a defined period (e.g., 24 hours) A->B C Stain cells with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Populations (Early, Late, Necrotic) D->E

Figure 2: Workflow for the detection of apoptosis using Annexin V/PI staining.

Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19][20] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[21]

Protocol:

  • Cell Treatment: Seed the selected sensitive cancer cell line in 6-well plates and treat with 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[20]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activity Assays

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[19]

Protocol:

Commercially available kits provide a straightforward method for measuring caspase activity. These assays typically use a luminogenic or fluorogenic substrate that is cleaved by the active caspase, producing a measurable signal.

  • Cell Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells to release the caspases.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

  • Incubation: Incubate at room temperature to allow for the enzymatic reaction.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal compared to the control indicates caspase activation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone as a potential anticancer agent. The data generated from the cytotoxicity screening will identify sensitive cancer cell lines and establish the compound's potency. Subsequent mechanistic studies, such as apoptosis and caspase activity assays, will provide initial insights into its mode of action.

Positive results from these initial studies would warrant further investigation, including:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints.

  • Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis and other relevant signaling pathways.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By following this structured approach, researchers can systematically and efficiently evaluate the therapeutic potential of this novel benzofuran derivative and contribute to the development of new anticancer therapies.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mishari, A. A., Al-Omair, M. A., & El-Sayed, M. A.-E.-A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

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  • MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 803. [Link]

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  • ResearchGate. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Dyes and Pigments, 224, 112034. [Link]

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  • Chemsrc. (n.d.). 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

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Application Notes and Protocols for the Development of Novel Therapeutics from Brominated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Brominated Benzofurans

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom to the benzofuran core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced therapeutic efficacy and target specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel therapeutics from brominated benzofuran derivatives, from initial synthesis to preclinical evaluation.

Section 1: Synthesis of Brominated Benzofuran Derivatives

The strategic placement of bromine on the benzofuran scaffold is crucial for tuning its biological activity. A variety of synthetic routes can be employed to achieve targeted bromination.

Protocol 1.1: Electrophilic Bromination of the Benzofuran Core

This protocol describes a common method for the direct bromination of a pre-existing benzofuran ring system using N-Bromosuccinimide (NBS).

Rationale: NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, allowing for more controlled reactions and higher yields. The choice of solvent can influence the regioselectivity of the bromination.

Materials:

  • Substituted Benzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (initiator, optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the starting benzofuran derivative (1 equivalent) in CCl₄ or CH₃CN in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution. For less reactive substrates, a catalytic amount of benzoyl peroxide can be added.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired brominated benzofuran derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: Synthesis via Cyclization of Brominated Precursors

An alternative strategy involves the synthesis of the benzofuran ring from precursors that already contain the desired bromine substitution.

Rationale: This approach offers greater control over the final position of the bromine atom, especially when direct bromination of the benzofuran core is not regioselective.

Example Workflow:

  • Start with a commercially available brominated phenol.

  • Perform an O-alkylation with a propargyl halide to introduce the alkyne functionality.

  • Induce a Sonogashira coupling with an appropriate aryl halide.

  • The resulting intermediate can then undergo an intramolecular cyclization, often catalyzed by a transition metal such as palladium or copper, to form the brominated benzofuran ring.

The specific conditions for each step will depend on the nature of the starting materials and the desired final product.

Section 2: In Vitro Screening for Anticancer Activity

Brominated benzofurans have shown significant promise as anticancer agents. The initial step in evaluating their potential is to screen them against a panel of cancer cell lines.

Protocol 2.1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Rationale: This high-throughput assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., K562, HL-60, HCT116, HeLa)

  • Normal human cell line (e.g., HUVEC) for selectivity assessment

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Brominated benzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the brominated benzofuran derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Quantitative Data: Anticancer Activity of Brominated Benzofurans

The following table summarizes the cytotoxic activity of selected brominated benzofuran derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1 K562 (Leukemia)5[1]
1 HL-60 (Leukemia)0.1[1]
14c HCT116 (Colon)3.27[2]
VIII K562 (Leukemia)5.0[1]
VIII HL-60 (Leukemia)0.1[1]

Structure-Activity Relationship (SAR) Insights: The presence and position of the bromine atom significantly influence the anticancer activity. For instance, compound 1 , which has a bromine atom on the methyl group at the 3-position, shows remarkable cytotoxicity against leukemia cell lines.[3] Similarly, the bromo derivative 14c was the most potent among a series of benzofuran-based oxadiazole conjugates against HCT116 colon cancer cells.[2] These findings underscore the importance of bromine as a key substituent for enhancing anticancer potency.

Section 3: In Vitro Screening for Neuroprotective Activity

Benzofuran derivatives have also been investigated for their potential in treating neurodegenerative diseases. Bromination can enhance their ability to cross the blood-brain barrier and interact with neurological targets.

Protocol 3.1: Neuroprotective Assay against Oxidative Stress in SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a widely used model for studying neurodegenerative processes. This protocol assesses the ability of brominated benzofurans to protect these cells from oxidative stress-induced cell death.

Rationale: Oxidative stress is a common pathological feature in many neurodegenerative diseases. This assay provides a measure of a compound's ability to mitigate neuronal damage caused by reactive oxygen species (ROS).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • Retinoic acid (for differentiation)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor

  • Brominated benzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Differentiation: Seed SH-SY5Y cells in 96-well plates and differentiate them into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the brominated benzofuran derivatives for 24 hours.

  • Induction of Oxidative Stress: Co-incubate the cells with the compounds and a neurotoxic agent such as H₂O₂ (e.g., 100 µM) or 6-OHDA for another 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 2.1 to determine the percentage of cell viability.

  • Data Analysis: Calculate the neuroprotective effect as the percentage increase in cell viability in the presence of the compound compared to cells treated with the neurotoxin alone. Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Illustrative Data: Neuroprotective Effects of Benzofuran Derivatives

Section 4: In Silico ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. In silico models provide a rapid and cost-effective way to predict these properties.

Protocol 4.1: Step-by-Step In Silico ADMET Prediction

This protocol outlines a general workflow for predicting the ADMET properties of brominated benzofuran derivatives using publicly available web servers and software.

Rationale: By predicting key pharmacokinetic and toxicological parameters early in the discovery process, researchers can prioritize compounds with more favorable drug-like properties and identify potential liabilities that may need to be addressed through chemical modification.

Workflow:

  • Obtain SMILES String: Convert the 2D chemical structure of the brominated benzofuran derivative into a SMILES (Simplified Molecular Input Line Entry System) string using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Select In Silico Tools: Utilize a combination of free web-based tools for a comprehensive prediction. Recommended platforms include:

    • SwissADME: Provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • pkCSM: Predicts various ADMET properties, including intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

    • ProTox-II: Focuses on the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.

  • Input Compound Structure: Paste the SMILES string of the compound into the input field of the selected web server.

  • Run Prediction: Initiate the prediction process. The server will calculate a range of ADMET-related parameters.

  • Analyze and Interpret Results: Carefully evaluate the predicted parameters. Key parameters for halogenated compounds include:

    • Lipophilicity (logP): Bromine substitution generally increases lipophilicity, which can affect absorption and distribution.

    • Aqueous Solubility (logS): Ensure the predicted solubility is within an acceptable range for oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeability: Crucial for neuroprotective agents.

    • CYP450 Inhibition/Metabolism: Halogenation can influence the metabolic stability of a compound.

    • hERG Inhibition: A key cardiotoxicity predictor.

    • Mutagenicity (Ames test): Assess the potential for genotoxicity.

Key ADMET Parameters for Consideration
ParameterDesirable Range/ValueRationale
Molecular Weight < 500 g/mol Lipinski's Rule of Five for drug-likeness.
logP < 5Lipinski's Rule of Five for drug-likeness.
H-bond Donors < 5Lipinski's Rule of Five for drug-likeness.
H-bond Acceptors < 10Lipinski's Rule of Five for drug-likeness.
BBB Permeability PositiveFor CNS-targeting drugs.
CYP Inhibitor NoTo avoid drug-drug interactions.
hERG Inhibitor NoTo minimize the risk of cardiotoxicity.
Ames Mutagenicity NegativeTo avoid genotoxicity.

Section 5: Visualizing Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for communication and understanding. Graphviz is a powerful open-source tool for creating such diagrams from a simple text-based language called DOT.

Diagram 5.1: Drug Discovery Workflow for Brominated Benzofuran Derivatives

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Synthesis Synthesis of Brominated Benzofurans Library Compound Library Synthesis->Library HTS High-Throughput Screening (e.g., MTT Assay) Library->HTS Primary Screening Hit_ID Hit Identification (IC50 < 10 µM) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Hit-to-Lead Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In Silico & In Vitro ADMET Profiling Lead_Opt->ADMET Candidate Selection In_Vivo In Vivo Efficacy & Toxicity Studies ADMET->In_Vivo IND IND Submission In_Vivo->IND IND-Enabling Studies

Caption: A generalized workflow for the discovery and development of novel therapeutics from brominated benzofuran derivatives.

Diagram 5.2: Hypothetical Signaling Pathway for Anticancer Activity

AnticancerPathway Bromofuran Brominated Benzofuran Target_Kinase Target Kinase (e.g., EGFR, VEGFR) Bromofuran->Target_Kinase Inhibition Downstream_Signal Downstream Signaling Cascade (e.g., MAPK/ERK) Target_Kinase->Downstream_Signal Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation Apoptosis Apoptosis Downstream_Signal->Apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of anticancer action for a brominated benzofuran derivative.

Conclusion

The development of novel therapeutics from brominated benzofuran derivatives is a promising area of research. By systematically applying the synthesis, screening, and evaluation protocols outlined in this guide, researchers can efficiently identify and optimize lead compounds with significant therapeutic potential. The integration of in vitro assays, in silico predictions, and a clear understanding of structure-activity relationships will be instrumental in advancing these promising molecules from the laboratory to the clinic.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • ADMET in silico modelling: Towards prediction paradise? - ResearchGate. ResearchGate. [Link]

  • DOT Language. Graphviz. [Link]

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Application Note: Structure-Activity Relationship (SAR) Studies of Novel 4-Bromo-7-methoxybenzofuran Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold known for a wide spectrum of pharmacological activities, making it a "privileged structure" in medicinal chemistry.[1][2][3] This application note provides a comprehensive guide to performing a structure-activity relationship (SAR) study on a specific, promising scaffold: 4-bromo-7-methoxybenzofuran. We outline the strategic rationale, detailed protocols for chemical synthesis and biological evaluation, and a framework for data interpretation. The objective is to systematically probe the chemical space around this core to identify key structural determinants for anticancer activity, guiding the rational design of more potent and selective therapeutic candidates.

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are integral components of numerous natural products and synthetic compounds that exhibit a vast array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] Their rigid, planar structure and ability to be readily functionalized at multiple positions make them ideal starting points for drug discovery campaigns.[3][8]

The anticancer potential of benzofurans, in particular, has attracted significant attention.[7][9][10] Studies have shown that specific substitutions on the benzofuran ring system can dramatically influence cytotoxicity and the mechanism of action.[4][8] This guide focuses on the 4-bromo-7-methoxybenzofuran core, a scaffold selected for its unique electronic and steric properties that present a compelling starting point for optimization. The bromine atom at the C-4 position can enhance binding affinity through halogen bonding and increase lipophilicity, while the methoxy group at C-7 is a common feature in many bioactive natural products.[9][11]

This document serves as both a strategic overview and a practical protocol manual for researchers aiming to elucidate the SAR of this compound class, specifically focusing on modifications at the C-2 position, a site frequently identified as critical for modulating biological activity.[4]

Rationale for SAR Strategy

The primary goal of this SAR study is to understand how different functional groups appended to the C-2 position of the 4-bromo-7-methoxybenzofuran core influence its cytotoxic activity against cancer cells. Our strategy is to synthesize a focused library of analogs where the substituent at C-2 is systematically varied to probe for:

  • Steric Hindrance: How does the size and shape of the substituent affect activity?

  • Electronic Effects: Do electron-donating or electron-withdrawing groups enhance potency?

  • Hydrogen Bonding Potential: Can the introduction of H-bond donors or acceptors improve target engagement?

By keeping the 4-bromo-7-methoxy core constant, we can directly attribute changes in biological activity to the modifications made at the C-2 position.

Caption: Core scaffold and points of modification for the SAR study.

Experimental Design & Workflow

A successful SAR campaign requires a logical and efficient workflow that integrates chemical synthesis with biological testing and data analysis. The process is iterative, where the results from one round of testing inform the design of the next generation of compounds.

G A 1. Library Synthesis (Amide Coupling at C-2) B 2. Structural Verification (NMR, LC-MS, HRMS) A->B Purification C 3. In Vitro Screening (MTT Cytotoxicity Assay) B->C Compound Plating D 4. Data Analysis (IC50 Determination) C->D Absorbance Data E 5. SAR Elucidation (Identify Key Moieties) D->E Potency Trends F 6. Lead Optimization (Design Next-Gen Analogs) E->F Rational Design

Caption: Integrated workflow for SAR study execution and optimization.

Protocols

Protocol: Synthesis of C-2 Amide Analogs

This protocol details a general and robust method for synthesizing a library of C-2 amide derivatives from the common intermediate, 4-bromo-7-methoxybenzofuran-2-carboxylic acid. Amide coupling is a reliable reaction that allows for the introduction of diverse chemical functionalities.

Rationale: The choice of oxalyl chloride to form the acid chloride intermediate is efficient and yields clean conversions. The subsequent reaction with a primary or secondary amine allows for the construction of a stable amide bond, creating the final analog. This two-step, one-pot procedure is highly adaptable for library synthesis.

Materials:

  • 4-bromo-7-methoxybenzofuran-2-carboxylic acid (starting material)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalyst)

  • A diverse library of primary and secondary amines (R-NH2)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 4-bromo-7-methoxybenzofuran-2-carboxylic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.1 M concentration).

    • Add one drop of anhydrous DMF to act as a catalyst.

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C (ice bath).

    • Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. The reaction mixture will become a clear solution upon formation of the acid chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as TEA (2.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution dropwise.

    • Allow the reaction to stir at room temperature overnight (or until completion as monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure amide analog.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale: This assay is a well-established, reliable, and high-throughput method for initial cytotoxicity screening. Live cells with active dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Pen/Strep)

  • Synthesized benzofuran analogs dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control: Doxorubicin (10 mM stock in DMSO)

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37 °C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and the Doxorubicin positive control in complete medium. Final concentrations should range from 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5%.

    • Include "vehicle control" wells treated with medium containing 0.5% DMSO only.

    • Include "no-cell" blank wells with medium only for background subtraction.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions.

    • Incubate the plate for 48-72 hours at 37 °C, 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37 °C, allowing the formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.

Data Analysis and Interpretation

The IC50 values obtained from the MTT assay are compiled to elucidate the SAR. The following table presents hypothetical data for a series of C-2 amide analogs to illustrate this process.

Compound IDR-Group (at C-2 Amide)StructureIC50 (µM) vs. MCF-7
Lead-01 -NH-CH₃ (Methyl)-C(O)NHCH₃15.2
Lead-02 -NH-(CH₂)₃CH₃ (n-Butyl)-C(O)NH(CH₂)₃CH₃8.5
Lead-03 -NH-CH₂-Ph (Benzyl)-C(O)NHCH₂Ph2.1
Lead-04 -NH-CH₂-(4-F-Ph)-C(O)NHCH₂(p-F-Ph)0.9
Lead-05 -NH-CH₂-(4-OH-Ph)-C(O)NHCH₂(p-OH-Ph)0.45
Lead-06 -NH-C(CH₃)₃ (tert-Butyl)-C(O)NHC(CH₃)₃> 50

Interpretation of SAR Trends:

  • Alkyl Chain Length: Increasing the alkyl chain length from methyl (Lead-01 ) to n-butyl (Lead-02 ) improved potency, suggesting that increased lipophilicity in this region is favorable for activity.

  • Aromatic Moieties: The introduction of a benzyl group (Lead-03 ) resulted in a significant increase in potency compared to simple alkyl groups, indicating a potential beneficial π-stacking interaction with the biological target.

  • Electronic Effects: Adding an electron-withdrawing fluorine to the para position of the benzyl ring (Lead-04 ) further enhanced activity.

  • Hydrogen Bonding: The most potent compound in this series, Lead-05 , features a hydroxyl group. This suggests the formation of a critical hydrogen bond interaction with the target, which is a key insight for future design.

  • Steric Hindrance: The bulky tert-butyl group (Lead-06 ) completely abolished activity, defining a steric limit for the substituent at this position.

These findings suggest that the target binding pocket contains a hydrophobic region that can accommodate a substituted benzyl ring, and has a key hydrogen bond acceptor/donor site.

Potential Mechanism of Action: Kinase Inhibition

Many benzofuran derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation and survival.[12][13] The SAR data, particularly the importance of the hydrogen-bonding hydroxyl group in Lead-05 , is consistent with a binding mode in an ATP-binding pocket of a kinase, where it can mimic the interactions of the adenine moiety of ATP.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation Cascade TF Transcription Factor Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Lead-05 (Benzofuran Analog) Inhibitor->Kinase  Inhibition

Caption: Potential mechanism of action via kinase pathway inhibition.

Summary and Future Directions

This application note has detailed a systematic approach to conducting an SAR study on the 4-bromo-7-methoxybenzofuran scaffold. Through the synthesis of a targeted library of C-2 amide analogs and subsequent evaluation in a cytotoxicity assay, we have demonstrated how to identify key structural features that govern biological activity.

Our hypothetical data identified Lead-05 , with a 4-hydroxybenzylamide substituent, as the most promising compound, highlighting the importance of a terminal aromatic ring capable of hydrogen bonding.

Future work should focus on:

  • Further Optimization of Lead-05: Exploring other substitutions on the benzyl ring to fine-tune electronic properties and probe for additional interactions.

  • Exploring Other Linkers: Replacing the amide bond with other functional groups like esters, ethers, or triazoles to investigate the impact on stability and binding geometry.

  • Target Identification and Validation: Utilizing biochemical and cellular assays to confirm the hypothesized kinase target and elucidate the precise mechanism of action.

By following the strategic workflow and detailed protocols outlined herein, researchers can efficiently navigate the chemical space of substituted benzofurans to discover and develop novel, potent therapeutic agents.

References

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  • Kajita, K., et al. (2021). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry, 64(17), 12856–12874. ([Link])

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  • Zhang, Y., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(16), 4602-4614. ([Link])

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Troubleshooting & Optimization

optimizing reaction conditions for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges and questions that arise during this multi-step synthesis, providing field-proven insights and troubleshooting strategies to optimize your reaction conditions and ensure success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and efficient synthetic route to prepare 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone?

The most robust and commonly employed strategy is a two-step sequence starting from a commercially available substituted salicylaldehyde. This approach offers clear, high-yielding transformations and straightforward purification.

  • Step 1: Benzofuran Ring Formation. Synthesis of the intermediate, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, via a Perkin-like reaction between 3-methoxysalicylaldehyde and chloroacetone.

  • Step 2: Regioselective Bromination. Introduction of the bromine atom at the C4 position of the benzofuran core via electrophilic aromatic substitution.

This workflow is advantageous because it builds the core benzofuran structure first and then functionalizes the electron-rich benzene ring, allowing for precise control over the final substitution pattern.

G cluster_0 Step 1: Benzofuran Formation cluster_1 Step 2: Electrophilic Bromination A 3-Methoxysalicylaldehyde + Chloroacetone B 1-(7-methoxy-1-benzofuran-2-yl)ethanone A->B K2CO3, Acetone Reflux C 1-(7-methoxy-1-benzofuran-2-yl)ethanone D 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone (Target Molecule) C->D NBS, CCl4 or CHCl3 Room Temp.

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide & Optimized Protocols

This section provides detailed, step-by-step protocols and addresses specific issues you may encounter.

Step 1: Synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethanone

This foundational step involves the base-catalyzed condensation and cyclization of 3-methoxysalicylaldehyde with chloroacetone.[1][2]

Optimized Protocol
  • To a solution of 3-methoxysalicylaldehyde (1.0 eq) in anhydrous acetone (15-20 mL per 10 mmol of aldehyde), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add chloroacetone (1.0-1.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by recrystallization from ethanol or via silica gel column chromatography to obtain 1-(7-methoxy-1-benzofuran-2-yl)ethanone as a solid.

ParameterRecommended ConditionRationale & Expertise
Solvent Anhydrous AcetoneServes as both solvent and reactant in some mechanisms; must be dry to prevent hydrolysis of chloroacetone and deactivation of the base.
Base Anhydrous K₂CO₃A moderately strong base sufficient to deprotonate the phenolic hydroxyl group without promoting self-condensation of chloroacetone.[2]
Equivalents Aldehyde:Chloroacetone:Base (1 : 1.1 : 2)A slight excess of chloroacetone ensures complete consumption of the aldehyde. Two equivalents of base drive the reaction to completion.
Temperature Reflux (~56°C)Provides the necessary activation energy for both the initial alkylation and the subsequent intramolecular cyclization.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)Allows for tracking the consumption of the starting aldehyde and the formation of the benzofuran product.
Troubleshooting Step 1

Q: My reaction yield is low, or the reaction has stalled. What went wrong?

A: This is a common issue often traced back to three key areas: reagent quality, reaction time, or inefficient workup.

  • Reagent & Solvent Purity: The presence of water is highly detrimental. Ensure you are using anhydrous potassium carbonate and a dry solvent. Water can hydrolyze chloroacetone and reduce the efficacy of the base.

  • Base Inefficiency: K₂CO₃ can vary in quality. Ensure it is finely powdered to maximize surface area. If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be used, although this increases cost.

  • Insufficient Reaction Time: This cyclization can be slower than expected. We recommend running the reaction for at least 12 hours and checking via TLC before deciding to stop. Some syntheses of similar benzofurans require stirring for 48-96 hours.[3]

  • Workup Losses: The product has moderate polarity. During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). If purifying by column chromatography, careful selection of the eluent system is critical to separate the product from any unreacted starting materials or side products.

G cluster_mech Mechanism of Benzofuran Formation start Phenoxide + Chloroacetone step1 SN2 Attack (O-Alkylation) start->step1 intermediate Alkylated Intermediate step1->intermediate step2 Intramolecular Aldol Condensation intermediate->step2 cyclized Cyclized Intermediate step2->cyclized step3 Dehydration cyclized->step3 product Benzofuran Ring step3->product

Caption: Key mechanistic steps in the base-catalyzed benzofuran synthesis.

Step 2: Bromination of 1-(7-methoxy-1-benzofuran-2-yl)ethanone

This step involves the regioselective electrophilic substitution on the electron-rich benzofuran ring system. The methoxy group at C7 is a powerful ortho-, para-director, making the C4 and C6 positions the most activated.

Optimized Protocol
  • Dissolve 1-(7-methoxy-1-benzofuran-2-yl)ethanone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in portions at room temperature. For highly activated systems, cooling to 0°C may be necessary to control the reaction.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization (e.g., from ethanol[4]) to yield the final product, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

ParameterRecommended ConditionRationale & Expertise
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective source of electrophilic bromine (Br⁺), minimizing over-bromination and other side reactions compared to liquid bromine (Br₂).[3]
Solvent CCl₄ or CHCl₃Inert solvents that are standard for NBS brominations. Dichloromethane (DCM) is also a suitable alternative.
Equivalents Benzofuran:NBS (1 : 1.05)A slight excess of NBS ensures complete conversion. Using a large excess risks the formation of di-brominated products.
Temperature 0°C to Room TemperatureThe reaction is typically fast. Starting at a lower temperature allows for better control of selectivity and prevents potential runaway reactions.
Troubleshooting Step 2

Q: My bromination is not selective. I am getting a mixture of products, including what I suspect is the C6-bromo isomer or a di-brominated product.

A: This is a classic regioselectivity problem. While the methoxy group at C7 activates both the C4 (para) and C6 (ortho) positions, the C4 position is generally favored.

  • Understanding Regioselectivity: The C4 position is electronically favored (para to the OMe group) and often sterically more accessible than the C6 position, which is flanked by the methoxy group and another ring proton. However, a mixture is always possible.

  • Control the Temperature: Running the reaction at 0°C or even lower can significantly enhance selectivity. Add the NBS slowly in small portions to avoid localized high concentrations of the brominating agent.

  • Choice of Brominating Agent: Stick with NBS. Using elemental bromine (Br₂) with a Lewis acid is too harsh for this activated system and will almost certainly lead to a mixture of products and potential degradation.

  • Purification is Key: If a minor amount of the C6-isomer is formed, it can typically be separated from the desired C4-bromo product by careful column chromatography due to differences in polarity.

G Benzofuran 7-Methoxybenzofuran Ring (Electron Rich) Intermediate Sigma Complex (Carbocation Intermediate) Benzofuran->Intermediate Electrophilic Attack by Br+ NBS N-Bromosuccinimide (NBS) (Source of Br+) NBS->Intermediate C4_Product C4-Bromination (Major Product - Para) Intermediate->C4_Product Deprotonation (Aromatization) C6_Product C6-Bromination (Minor Product - Ortho) Intermediate->C6_Product Deprotonation (Alternative Path)

Caption: Regioselectivity in the electrophilic bromination of the benzofuran core.

References

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. Retrieved from [Link]

  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FeCl3‐Mediated Friedel‐Crafts Alkylation and Oxidative Annulations: Facile Synthesis of Benzofurans. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel‐Crafts acylation with various amides and mesitylene.[a] [a] Reaction conditions. ResearchGate. Retrieved from [Link]

Sources

troubleshooting side reactions in the synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important benzofuran derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of the precursor, 4-bromo-7-methoxy-1-benzofuran, with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is typically mediated by a Lewis acid catalyst.

Q2: What are the primary challenges I should anticipate with this synthesis?

A2: The key challenges in this synthesis revolve around controlling side reactions inherent to the Friedel-Crafts acylation of substituted benzofurans. These include:

  • Regioselectivity: Formation of the undesired C3-acylated isomer.

  • Demethylation: Cleavage of the 7-methoxy group by the Lewis acid catalyst.

  • Low Conversion: Incomplete reaction leading to low yields of the desired product.

  • Starting Material Purity: The success of the final step is highly dependent on the quality of the 4-bromo-7-methoxy-1-benzofuran starting material.

Q3: How do the substituents on the benzofuran ring influence the reaction?

A3: The 7-methoxy group is an activating, ortho-para directing group, which enhances the electron density of the benzene ring. The 4-bromo group is a deactivating, ortho-para directing group. The interplay of these electronic effects, along with the inherent reactivity of the benzofuran ring system, dictates the regiochemical outcome of the acylation.

Troubleshooting Common Side Reactions

This section provides a detailed analysis of the most common side reactions, their mechanistic basis, and actionable troubleshooting strategies.

Issue 1: Formation of the C3-Acylated Isomer

The Friedel-Crafts acylation of benzofurans can often lead to a mixture of C2 and C3 isomers, a challenge rooted in the comparable stability of the Wheland intermediates for electrophilic attack at these two positions.

dot

Caption: Competing pathways in the Friedel-Crafts acylation of 4-bromo-7-methoxy-1-benzofuran.

Problem Probable Cause(s) Suggested Solutions & Rationale
Significant formation of the C3-acylated isomer. Harsh Reaction Conditions: High temperatures and strong Lewis acids can decrease the regioselectivity of the reaction.Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -20 °C) can favor the thermodynamically more stable C2-acylated product. Screen Lewis Acids: While AlCl₃ is a common choice, milder Lewis acids such as SnCl₄, ZnCl₂, or FeCl₃ may offer improved regioselectivity by reducing the overall reactivity of the system.
Difficulty in separating the C2 and C3 isomers. Similar Polarity: The two isomers often have very similar polarities, making them challenging to separate by standard column chromatography.Optimize Chromatography: Employ a high-efficiency silica gel and a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane). Recrystallization: Attempt fractional crystallization from a suitable solvent or solvent mixture. This can sometimes selectively crystallize one isomer.
Issue 2: Demethylation of the 7-Methoxy Group

Lewis acids, particularly strong ones like AlCl₃, can catalyze the cleavage of the methyl ether at the 7-position, leading to the formation of a phenolic impurity.

dot

Caption: Lewis acid-mediated demethylation of the desired product.

Problem Probable Cause(s) Suggested Solutions & Rationale
Presence of a more polar impurity, identified as the 7-hydroxy analog. Excess Lewis Acid: Using a large excess of a strong Lewis acid increases the likelihood of ether cleavage. High Reaction Temperature: Higher temperatures provide the activation energy for the demethylation reaction.Stoichiometry of Lewis Acid: Carefully control the stoichiometry of the Lewis acid. Use the minimum amount required to drive the acylation to completion (often slightly more than one equivalent is needed as the product ketone complexes with the Lewis acid). Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the demethylation side reaction.
Difficulty in removing the phenolic impurity. Polarity: The phenolic impurity is significantly more polar than the desired product.Aqueous Base Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) will deprotonate the phenol, making it soluble in the aqueous layer and facilitating its removal.
Issue 3: Low or No Conversion to Product

Incomplete reactions are a common issue in Friedel-Crafts acylations, often stemming from issues with reagents or reaction conditions.

Problem Probable Cause(s) Suggested Solutions & Rationale
Low yield of the desired product with recovery of starting material. Inactive Lewis Acid: Lewis acids like AlCl₃ are highly hygroscopic and can be deactivated by moisture. Impure Reagents: Water or other impurities in the solvent or acetylating agent can quench the Lewis acid. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Ensure Anhydrous Conditions: Use freshly opened or sublimed AlCl₃. Dry all glassware thoroughly and use anhydrous solvents. Purify Reagents: Distill the acetylating agent and solvent immediately before use. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. If the reaction stalls, a slight increase in temperature or an additional charge of the Lewis acid may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-7-methoxy-1-benzofuran (Starting Material)

A common route to this starting material involves the cyclization of a suitably substituted precursor. One such method is the Perkin rearrangement of a 3-halocoumarin. A more direct approach involves the reaction of 2-bromo-5-methoxyphenol with chloroacetaldehyde dimethyl acetal followed by acid-catalyzed cyclization.

Step-by-Step Methodology:

  • To a solution of 2-bromo-5-methoxyphenol in a suitable solvent (e.g., toluene), add chloroacetaldehyde dimethyl acetal and a base (e.g., K₂CO₃).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent (e.g., toluene) and add a strong acid catalyst (e.g., polyphosphoric acid or methanesulfonic acid).

  • Heat the mixture to promote cyclization, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation to 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

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preventing byproduct formation in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Introduction

The substituted benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and organic electronic materials. While many synthetic routes to this valuable heterocycle have been developed, achieving high yields of pure, substituted benzofurans can be challenging. Byproduct formation is a frequent impediment, leading to complex purification procedures, reduced yields, and increased development costs.

This technical support guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of benzofuran synthesis. We will explore the root causes of common byproducts in major synthetic pathways and offer actionable solutions to optimize your reactions for cleaner outcomes and higher purity.

Common Synthetic Pathways and Their Associated Byproducts

Understanding the potential side reactions inherent to your chosen synthetic route is the first step in preventing them. Below is a summary of common methods and the byproducts they frequently generate.

Synthetic MethodKey ReactantsCommon Byproducts
Palladium/Copper-Catalyzed Sonogashira Coupling & Cyclization o-Iodophenols, Terminal AlkynesAlkyne homocoupling (Glaser coupling), Dehalogenated phenol, O-alkynylated phenol (uncyclized intermediate)
Ruthenium-Catalyzed C-H Alkylation/Annulation Phenols, 1,2-Diolsortho-Alkylated phenol (uncyclized), Over-alkylation products, Isomeric benzofurans
Acid-Catalyzed Intramolecular Cyclization α-AryloxyketonesPolymeric tar, Dehydration byproducts, Rearrangement products (e.g., Meyer-Schuster)
Iodine(III)-Mediated Oxidative Cyclization 2-HydroxystilbenesOver-oxidation products, Incomplete cyclization, Halogenated byproducts

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific experimental issues in a direct, problem-solution format.

Issue 1: My Palladium-catalyzed reaction of an o-iodophenol and a terminal alkyne is producing significant amounts of alkyne homocoupling byproduct.

Q: What causes alkyne homocoupling (Glaser coupling), and how can I suppress it in favor of the desired cross-coupling?

A: Causality: Alkyne homocoupling is a competing reaction pathway, often catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen. It occurs when two terminal alkynes couple to form a diyne. This pathway becomes dominant if the rate of the desired Pd-catalyzed cross-coupling (specifically, the transmetalation step from copper to palladium) is slow relative to the copper-mediated homocoupling.

Expert Recommendations:

  • Strictly Degas All Reagents and Solvents: Oxygen is a known promoter of Glaser coupling. Ensure your solvent, base, and reaction vessel are thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.

  • Optimize the Pd/Cu Ratio: While CuI is a crucial co-catalyst, excess amounts can accelerate homocoupling. Reduce the CuI loading to the minimum effective concentration, typically 1-5 mol%. In some cases, "copper-free" Sonogashira conditions, which use a different transmetalation pathway, can be employed.[1][2]

  • Control the Rate of Alkyne Addition: Instead of adding all the alkyne at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction and favoring the cross-coupling with the palladium complex.

  • Choose the Right Amine/Solvent System: The choice of amine base is critical. Highly coordinating amines can stabilize the copper acetylide, potentially slowing its transfer to palladium. Triethylamine is common, but sometimes switching to a bulkier base like diisopropylethylamine (DIPEA) or a less coordinating one can help.

Issue 2: The reaction produces the O-alkynylated or O-arylated intermediate, but it fails to cyclize to the benzofuran.

Q: My analysis shows the C-O bond has formed, but the final ring-closing step is not occurring. How can I promote intramolecular cyclization?

A: Causality: The failure to cyclize indicates that the activation energy for the intramolecular annulation step is too high under the current conditions. This can be due to steric hindrance, electronic effects, or an inappropriate catalyst/base combination that does not favor the cyclization pathway. For example, in Pd-catalyzed syntheses from o-haloaryl alkynes, the final C-O bond formation via reductive elimination can be sluggish.[3]

Expert Recommendations:

  • Increase Reaction Temperature: The cyclization step often has a higher activation energy than the initial coupling. After the initial coupling is complete (monitored by TLC or LC-MS), consider increasing the reaction temperature by 10-20 °C to drive the cyclization to completion.

  • Switch to a More Electron-Donating Ligand: For palladium-catalyzed cyclizations, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can accelerate the final reductive elimination step to form the C-O bond.

  • Use a Stronger or More Soluble Base: The cyclization may require a stronger base to deprotonate the phenolic intermediate or a base that is more soluble in the reaction medium. Switching from K₂CO₃ to a stronger base like Cs₂CO₃ is a common strategy, as the larger cation can also influence reactivity.[2][4]

  • Change the Solvent: A more polar, aprotic solvent like DMF, DMAc, or NMP can sometimes better solvate the transition state of the cyclization step, thereby lowering the activation barrier.

Issue 3: My reaction is yielding a dark, intractable tar-like substance with very little desired product.

Q: What leads to polymerization/tar formation, and what are the best preventative measures?

A: Causality: Tar formation is typically the result of thermal decomposition of starting materials or intermediates, or uncontrolled polymerization pathways. Electron-rich phenols and activated alkynes can be particularly susceptible, especially at elevated temperatures or in the presence of strong acids or bases.

Expert Recommendations:

  • Lower the Reaction Temperature: This is the most critical variable. Determine the minimum temperature required for the reaction to proceed at a reasonable rate. It is better to run a reaction for 24 hours at 80 °C than for 2 hours at 120 °C if the higher temperature leads to decomposition.

  • Ensure Reactant Purity: Impurities in starting materials can sometimes initiate polymerization. Recrystallize or chromatograph your starting materials if their purity is questionable.

  • Screen for a Milder Base: A base that is too strong can deprotonate other positions on your molecules, leading to undesired side reactions and polymerization. Screen weaker bases (e.g., K₃PO₄, Na₂CO₃) to see if the reaction can proceed under milder conditions.

  • Check for Catalyst/Substrate Compatibility: Certain functional groups on your substrates may be incompatible with the chosen catalyst, leading to decomposition. A thorough literature search on the compatibility of your specific functional groups with the catalytic system is advised.

General FAQs

Q1: What are the most effective general purification strategies for removing stubborn, structurally similar byproducts?

A1: When standard column chromatography fails to separate the desired benzofuran from a byproduct (like an uncyclized intermediate), consider techniques that exploit chemical differences. For example, if your desired product is phenolic and the byproduct is not, you can perform an acid-base extraction. For non-polar byproducts like alkyne dimers, recrystallization or trituration with a solvent in which the dimer is more soluble (e.g., hexanes) can be highly effective.

Q2: How do I rationally select a catalyst and ligand system for my specific substrates?

A2: The choice depends on the electronic and steric nature of your substrates. For electron-deficient phenols or sterically hindered alkynes, a more active catalyst system is often required. This typically means using a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand). For simpler substrates, a standard system like Pd(PPh₃)₂Cl₂ may suffice.[2] It is often most efficient to perform a small-scale screen of 3-4 different catalyst/ligand combinations to identify the optimal system empirically.

Q3: Are there "greener" synthetic methods that inherently produce fewer byproducts?

A3: Yes, C-H activation strategies are at the forefront of green chemistry for benzofuran synthesis.[4] For instance, the ruthenium-catalyzed dehydrative C-H alkenylation and annulation of phenols with 1,2-diols is highly atom-economical and produces water as the only stoichiometric byproduct, often leading to cleaner reaction profiles.[3][4]

Visualizing Reaction Pathways and Troubleshooting

Understanding the interplay between desired and undesired reaction pathways is key. The following diagrams illustrate a common catalytic cycle and a decision-making workflow for troubleshooting.

Diagram 1: Simplified Catalytic Cycle for Sonogashira Coupling and Cyclization

G cluster_0 Desired Catalytic Cycle cluster_1 Byproduct Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Aryl-Pd(II)-Alkynyl Transmetal->PdII_Alkyne RedElim Reductive Elimination (Cyclization) PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Substituted Benzofuran RedElim->Product Start o-Iodophenol Start->OxAdd Ar-I Alkyne Cu-Acetylide Alkyne->Transmetal Glaser Glaser Homocoupling Diyne Diyne Byproduct Glaser->Diyne Alkyne_start Terminal Alkyne Alkyne_start->Alkyne Forms in situ Alkyne_start->Glaser O₂, Cu(I)

Caption: Catalytic cycle showing the desired Sonogashira cross-coupling and cyclization path versus the competing Glaser homocoupling byproduct pathway.

Diagram 2: Troubleshooting Decision Workflow

G Start Reaction Yield is Low or Product is Impure Identify Identify Major Byproduct (via NMR, LC-MS) Start->Identify Homocoupling Alkyne Homocoupling (Diyne) Identify->Homocoupling Diyne observed NoCyclize Uncyclized Intermediate (e.g., O-Alkynylated Phenol) Identify->NoCyclize Intermediate observed Tar Polymer / Tar Identify->Tar Intractable mixture StartMat Unreacted Starting Material Identify->StartMat SM observed Sol_Degas 1. Rigorously degas 2. Reduce Cu(I) loading 3. Slow alkyne addition Homocoupling->Sol_Degas Sol_Cyclize 1. Increase temperature 2. Use stronger base (Cs₂CO₃) 3. Switch to bulky, e-rich ligand NoCyclize->Sol_Cyclize Sol_Tar 1. Lower temperature 2. Purify starting materials 3. Use milder base Tar->Sol_Tar Sol_StartMat 1. Increase temperature/time 2. Screen more active catalyst 3. Check reagent stoichiometry StartMat->Sol_StartMat

Caption: A decision tree to guide troubleshooting based on the identity of the major byproduct observed in the reaction mixture.

Optimized Experimental Protocol: Sonogashira Coupling/Cyclization

This protocol for the synthesis of a 2-substituted benzofuran is optimized to minimize common byproducts.

Synthesis of 2-Phenyl-1-benzofuran

  • Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol, 2 mol%), and CuI (10 mg, 0.05 mmol, 1 mol%).

  • Reagent Addition: Under a positive pressure of Argon, add 2-iodophenol (1.10 g, 5.0 mmol, 1.0 equiv.). Seal the flask with a septum.

  • Solvent and Base Addition: Add anhydrous, degassed triethylamine (15 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.

  • Substrate Addition: Add phenylacetylene (0.61 mL, 5.5 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). The reaction is typically complete in 4-6 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (30 mL) and wash with 1M HCl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-1-benzofuran.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved January 18, 2026, from [Link]

  • Cimarelli, C. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(23), 7183. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Mohammadi Ziarani, G., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7, 24470-24521. [Link]

  • Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

Sources

Technical Support Center: A Guide to Improving the Yield of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzofurans. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. As a key intermediate for various pharmacologically active molecules, achieving a high yield of this compound is often critical.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting, explain the chemical reasoning behind experimental choices, and offer field-proven strategies to overcome common synthetic hurdles.

Section 1: Understanding the Synthetic Strategy

The synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone typically culminates in an electrophilic substitution reaction on the pre-formed benzofuran ring. The most common and direct approach is the Friedel-Crafts acylation of 4-Bromo-7-methoxy-1-benzofuran.[4][5] Understanding this core reaction is paramount to troubleshooting and optimization.

The benzofuran ring system is electron-rich, making it susceptible to electrophilic attack. The oxygen atom in the furan ring strongly activates the 2-position, making it the primary site for acylation.

G cluster_target Target Molecule cluster_precursors Key Precursors target 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone step1 Friedel-Crafts Acylation (Lewis Acid Catalyst) target->step1 Key Synthesis Step precursor1 4-Bromo-7-methoxy-1-benzofuran precursor2 Acetyl Chloride or Acetic Anhydride step1->precursor1 step1->precursor2 G start Low Product Yield q1 TLC Analysis Shows: High amount of starting material? start->q1 q2 TLC Analysis Shows: Multiple new spots close to product? start->q2 q3 Significant Material Loss During Workup/Purification? start->q3 sol1 Problem: Low Conversion • Check Lewis Acid activity/anhydrous state. • Increase equivalents of Lewis Acid. • Increase reaction time or temperature moderately. • Verify purity of starting benzofuran. q1->sol1 sol2 Problem: Byproduct Formation • Lower the reaction temperature. • Use a milder Lewis Acid (e.g., SnCl₄). • Ensure slow, controlled addition of reagents. • Check for undesired bromination/debromination. q2->sol2 sol3 Problem: Isolation Issues • Use saturated NaCl (brine) to break emulsions. • Back-extract aqueous layer if product is soluble. • Optimize chromatography solvent system (e.g., Hexane/Ethyl Acetate gradient). • Consider crystallization as an alternative to chromatography. q3->sol3

Sources

Technical Support Center: Stability of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the potential liabilities of the benzofuran and acetyl moieties, you can ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended general storage conditions for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, both as a solid and in solution?

A1: As a solid, the compound should be stored in a tightly sealed container, protected from light, and refrigerated. Many benzofuran derivatives are sensitive to air and light.[1][2] For solutions, it is crucial to use airtight vials with minimal headspace. If long-term storage is necessary, purging the vial with an inert gas like argon or nitrogen before sealing is recommended. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.[1]

Q2: I've noticed a change in the color of my stock solution over time. What could be the cause?

A2: A color change often indicates degradation. Benzofuran rings can be susceptible to oxidation and polymerization, which can lead to the formation of colored impurities.[3] Photodegradation is also a common issue for aromatic and heterocyclic compounds.[4] We recommend preparing fresh solutions for critical experiments and qualifying older stock solutions by an analytical method like HPLC before use.

Solvent Selection and Preparation

Q3: Which solvents are recommended for dissolving 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone? Are there any to avoid?

A3: The choice of solvent can significantly impact the stability of the compound.

  • Recommended: Aprotic solvents such as DMSO, DMF, acetonitrile, or THF are generally preferred for stock solutions due to their lower reactivity compared to protic solvents.

  • Use with Caution: Protic solvents like methanol or ethanol can potentially react with the acetyl group (ketone) or influence keto-enol tautomerism.[5][6] While often necessary for biological assays, solutions in protic solvents should ideally be prepared fresh.

  • Avoid: Highly reactive or acidic/basic solvents should be avoided unless they are a required part of a specific reaction. The polarity of the solvent can influence the kinetics of reactions involving ketones.[7][8]

Q4: Should I be concerned about water content in my solvents?

A4: Yes. Water can facilitate hydrolysis, especially at non-neutral pH.[9] Using anhydrous solvents for preparing stock solutions is a best practice. For aqueous buffers, ensure the pH is controlled and appropriate for your experiment and the compound's stability profile.

pH and Temperature Effects

Q5: How does the pH of my aqueous buffer affect the stability of the compound?

A5: The pH of the solution is a critical factor. The benzofuran ring system and the acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions.[9][10] Alkaline conditions, in particular, can accelerate the hydrolysis of esters and similar functional groups.[9] It is advisable to conduct initial experiments in a pH range of 4 to 7 and assess stability if you need to work outside this range.[9]

Q6: I need to heat my sample in solution. What precautions should I take?

A6: Elevated temperatures can accelerate degradation. Benzofuran itself can polymerize more rapidly with heat.[3] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. A pilot experiment to assess thermal stability in your specific solution is highly recommended. You can compare a heated sample to a room temperature control via HPLC to check for the appearance of degradation peaks.

Troubleshooting Guide: Unexpected Experimental Results

Encountering inconsistent or non-reproducible data? The stability of your compound could be the culprit. This guide helps you diagnose and resolve potential stability-related issues.

Issue 1: Loss of biological activity or inconsistent assay results over time.

  • Potential Cause: The compound is degrading in your assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh: Always prepare fresh dilutions from a qualified solid stock for each experiment.

    • Incubation Stability: Assess the stability of the compound over the time course of your experiment. Incubate the compound in your assay buffer (without cells or other reagents) for the maximum duration of your assay.

    • Analyze: At different time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS. Compare the peak area of the parent compound to the t=0 sample. A decrease of >10% suggests significant degradation.[11]

    • Solution: If instability is confirmed, consider reducing the incubation time, changing the buffer composition (e.g., adjusting pH), or adding antioxidants if oxidative stress is suspected.

Issue 2: Appearance of unknown peaks in my analytical chromatogram (HPLC, LC-MS).

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Identify the Source: Is the peak present in a freshly prepared solution or only in older solutions or post-experiment samples? If the latter, it's likely a degradant.

    • Characterize the Degradant: If you have access to mass spectrometry, determine the mass of the unknown peak. This can provide clues about the degradation pathway (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).

    • Perform Forced Degradation: To proactively identify likely degradation products, perform a forced degradation study (see protocol below).[12][13] This can help confirm if the unexpected peaks correspond to products formed under specific stress conditions (acid, base, oxidation, light, heat).

Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results check_fresh Run experiment with freshly prepared solution start->check_fresh consistent Root Cause Identified: Solution Instability. Adopt fresh prep protocol. check_fresh->consistent Results are now consistent inconsistent Investigate Assay Stability check_fresh->inconsistent Results still inconsistent incubate Incubate compound in assay medium over time inconsistent->incubate Step 1 analyze Analyze aliquots by HPLC/LC-MS at T=0, T=x, T=y incubate->analyze Step 2 stable Compound is stable in medium. Troubleshoot other assay parameters (reagents, cells, etc.). analyze->stable Parent peak area >90% of T=0 unstable Compound is unstable. Modify assay conditions (e.g., shorter time, different buffer) or perform forced degradation study. analyze->unstable Parent peak area <90% of T=0 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in ACN control Control (5°C, Dark) acid Acid (0.1 M HCl, RT) base Base (0.1 M NaOH, RT) oxide Oxidation (3% H₂O₂, RT) heat Thermal (60°C) photo Photolytic (Light Chamber) sampling Sample at T=0, 2, 8, 24h... control->sampling acid->sampling base->sampling oxide->sampling heat->sampling photo->sampling hplc Analyze by HPLC-UV/PDA sampling->hplc interpret Compare stressed samples to control. Identify degradation products. Calculate % degradation. hplc->interpret

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. This document is designed for researchers, chemists, and process development professionals. It provides not just a protocol, but a deeper insight into the reaction mechanics, scale-up considerations, and robust troubleshooting strategies to navigate the challenges encountered when transitioning from bench-scale to larger production.

Benzofuran derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their wide range of biological activities.[1][2] The target molecule, a substituted 2-acetylbenzofuran, serves as a valuable intermediate for more complex pharmaceutical agents.[3] Scaling its synthesis requires careful control over reaction conditions to maintain yield, purity, and safety. This guide is structured to address these critical aspects in a practical, question-and-answer format.

Section 1: Overview of the Synthetic Pathway

The synthesis is efficiently conducted in a two-step sequence starting from commercially available 2-hydroxy-3-methoxyacetophenone. The first step involves the construction of the benzofuran core via a classic Rap-Stoermer reaction, followed by a regioselective bromination.

Synthesis_Workflow cluster_step1 Step 1: Benzofuran Ring Formation cluster_step2 Step 2: Regioselective Bromination SM 2-Hydroxy-3-methoxyacetophenone + Chloroacetone Base K₂CO₃, Acetonitrile (Solvent) SM->Base Reaction1 Reflux (80-82°C) In-Process Control: TLC/LCMS Base->Reaction1 Intermediate 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone Reaction1->Intermediate NBS N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Intermediate->NBS Reaction2 Controlled Temp (0-10°C) In-Process Control: TLC/LCMS NBS->Reaction2 Product 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone Reaction2->Product

Caption: Overall synthetic workflow for the target compound.

Section 2: Experimental Protocols and Scale-Up Insights

Step 1: Synthesis of 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone

This reaction constructs the core heterocyclic system through O-alkylation of the phenolic hydroxyl group followed by an intramolecular aldol-type condensation.[4]

Protocol:

Reagent/SolventMolar RatioParameterScale-Up Insight
2-Hydroxy-3-methoxyacetophenone1.0 eqStarting MaterialEnsure purity >98%. Impurities can complicate purification.
Chloroacetone1.1 eqAlkylating AgentCorrosive and lachrymatory. Use in a well-ventilated hood. On scale, addition should be subsurface via a dosing pump to minimize vapor exposure.
Potassium Carbonate (K₂CO₃)2.0 eqBaseUse finely milled, anhydrous K₂CO₃ to maximize surface area and reaction rate. In a large reactor, inefficient stirring can lead to clumping and stalled reactions.
Acetonitrile (MeCN)10 volSolventIts boiling point (82°C) is ideal for reflux conditions. Ensure it is dry, as water can hydrolyze chloroacetone.

Step-by-Step Methodology:

  • Charge a reactor with 2-hydroxy-3-methoxyacetophenone, potassium carbonate, and acetonitrile.

  • Begin vigorous stirring. Inadequate agitation is a common failure point in scale-up, leading to localized concentration gradients and poor heat transfer.

  • Heat the slurry to reflux (approx. 80-82°C).

  • Add chloroacetone dropwise over 30-60 minutes. A controlled addition rate is crucial to manage the initial exotherm.

  • Maintain the reaction at reflux for 12-24 hours. Monitor progress via TLC or LCMS until the starting material is consumed.

  • Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude oil in a suitable solvent like ethyl acetate and wash with water and brine to remove residual salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization from ethanol or isopropanol.

Step 2: Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

This is an electrophilic aromatic substitution. The methoxy group at C7 and the benzofuran oxygen activate the aromatic ring, while the acetyl group at C2 is deactivating. The bromine is directed to the C4 position.

Protocol:

Reagent/SolventMolar RatioParameterScale-Up Insight
1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone1.0 eqSubstrateEnsure the material is dry and free of residual base from the previous step.
N-Bromosuccinimide (NBS)1.05 eqBrominating AgentLight-sensitive; protect from light. Use a fresh, high-purity bottle. On scale, add as a solution or in portions to control the reaction rate and exotherm.
Acetonitrile (MeCN)15 volSolventA polar aprotic solvent is suitable. Dichloromethane or chloroform are also alternatives.

Step-by-Step Methodology:

  • Charge the reactor with 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone and acetonitrile.

  • Cool the solution to 0-5°C using an appropriate cooling bath. Maintaining a low temperature is critical for regioselectivity.

  • Add N-Bromosuccinimide (NBS) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. This reaction can be exothermic, and poor temperature control is the primary cause of side-product formation.

  • Stir the reaction at 0-10°C for 2-4 hours after the addition is complete. Monitor by TLC/LCMS for the disappearance of the starting material.

  • Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to destroy any unreacted bromine or NBS.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove most of the acetonitrile.

  • Add water to precipitate the product. Stir the slurry for 1 hour.

  • Filter the solid, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from a solvent system like ethyl acetate/hexane.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question: In Step 1, my reaction has stalled, and TLC/LCMS shows significant starting material remaining even after 24 hours. What should I investigate?

Answer: This is a frequent issue when scaling up solid-liquid phase transfer reactions.

  • Cause 1: Inefficient Mixing. On a large scale, the solid K₂CO₃ may settle at the bottom of the reactor if agitation is insufficient. This reduces the effective surface area of the base, slowing the reaction.

    • Solution: Increase the stirrer speed. If using a multi-blade agitator, ensure the lower blades are positioned to effectively suspend the solid slurry.

  • Cause 2: Quality of Base. Potassium carbonate can be hygroscopic. Absorbed water can inhibit the reaction.

    • Solution: Use freshly opened or properly stored anhydrous, finely milled K₂CO₃. Consider drying the K₂CO₃ in an oven (e.g., at 150°C) for several hours before use.

  • Cause 3: Deactivation of Chloroacetone. Chloroacetone can degrade or polymerize, especially if the reaction temperature overshoots significantly or if impurities are present.

    • Solution: Ensure your chloroacetone is from a reliable source. Re-check the temperature profile of the reaction.

Question: During the bromination in Step 2, I'm observing the formation of a second, less polar spot on my TLC plate, leading to a difficult purification. What is this byproduct and how can I avoid it?

Answer: You are likely observing the formation of a di-brominated species or an isomer. Regioselectivity is the key challenge in this step.

  • Cause: Poor Temperature Control. The electrophilic bromination is sensitive to temperature. An exotherm that raises the local temperature above the recommended 10°C can provide enough energy to overcome the activation barrier for substitution at other, less favored positions (like C5 or C6).

    • Solution: This is the most critical parameter. Ensure your cooling system is robust enough for the scale. Add the NBS slowly, either in small portions or as a solution via a syringe pump, to allow the cooling system to dissipate the heat generated.

  • Cause: Incorrect Stoichiometry. Using a significant excess of NBS (>1.1 eq) will inevitably lead to over-bromination.

    • Solution: Accurately weigh your reagents. Use only a slight excess (1.05 eq) of NBS to drive the reaction to completion without promoting side reactions.

Question: The final product after workup is a dark, oily solid that is difficult to handle and purify. What causes this discoloration and how can I improve the product quality?

Answer: Discoloration often points to radical side reactions or residual impurities.

  • Cause 1: Radical Reactions. NBS can initiate radical reactions, especially in the presence of light or heat, leading to polymeric, colored byproducts.

    • Solution: Protect the reaction vessel from light by wrapping it in aluminum foil. Maintain strict temperature control as described above.

  • Cause 2: Incomplete Quenching. Residual bromine or other reactive bromine species can lead to product degradation and color formation over time.

    • Solution: Ensure the sodium thiosulfate quench is effective. Test the aqueous layer with starch-iodide paper to confirm the absence of oxidizing agents before proceeding with the workup.

  • Cause 3: Impurity Carryover. If the intermediate from Step 1 was not sufficiently pure, those impurities can degrade under the bromination conditions.

    • Solution: Consider a purification step (e.g., a quick filtration through a silica plug or recrystallization) for the intermediate before proceeding to the bromination, especially on a large scale. A charcoal treatment of the crude product solution before recrystallization can also help remove colored impurities.

Section 4: Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing low yields in the critical bromination step.

Troubleshooting_Tree start Problem: Low Yield in Bromination (Step 2) check_ipc Analyze In-Process Control (IPC) (TLC/LCMS of crude reaction mixture) start->check_ipc outcome1 High SM remaining Multiple Products Low Mass Balance check_ipc->outcome1 action1 Issue: Incomplete Reaction - Check NBS quality/age - Verify reaction time/temp - Rerun with fresh NBS outcome1:f0->action1 action2 Issue: Poor Selectivity - Review temperature logs - Slow down NBS addition rate - Ensure stoichiometry is correct (1.05 eq) outcome1:f1->action2 action3 Issue: Product Loss during Workup - Check for product in aqueous layers - Optimize precipitation/crystallization solvent - Review filtration technique outcome1:f2->action3

Caption: Decision tree for troubleshooting low yield in Step 2.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). Available at: [Link]

  • Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. ResearchGate. Available at: [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. Available at: [Link]

  • Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Available at: [Link]

  • 1-(5-Bromo-1-benzofuran-2-yl)ethanone. National Institutes of Health (NIH). Available at: [Link]

  • Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. PubMed. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Royal Society of Chemistry Publishing. Available at: [Link]

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Technical Support Center: Catalyst Selection for the Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzofurans, specifically focusing on the acylation of 4-Bromo-7-methoxy-1-benzofuran to yield 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. As a key intermediate, the efficient and selective synthesis of this molecule is paramount. This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental hurdles, and alternative protocols in a direct question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 4-Bromo-7-methoxy-1-benzofuran shows very low to no conversion. What are the primary causes and how can I resolve this?

A1: This is a common and frustrating issue that typically stems from catalyst deactivation or insufficient reactivity. Let's break down the likely culprits and their solutions.

  • Cause 1: Catalyst Inactivity due to Moisture.

    • Expertise & Experience: The cornerstone of a successful Friedel-Crafts reaction is the rigorous exclusion of water. Lewis acids like Aluminum Chloride (AlCl₃) are extremely hygroscopic and react violently with water, rendering them catalytically inactive.[1] Any moisture in your solvent, glassware, reagents, or even the atmosphere can poison the catalyst.

    • Trustworthiness (Self-Validating Protocol):

      • Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator under an inert atmosphere (Nitrogen or Argon).

      • Solvents: Use fresh, anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere. Dichloromethane (DCM) is a common choice.[2]

      • Reagents: Use a fresh, unopened container of the Lewis acid catalyst. If the AlCl₃ appears clumpy or yellow, it has likely been exposed to moisture and should be discarded.

  • Cause 2: Insufficient Catalyst Stoichiometry.

    • Expertise & Experience: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[1] This is because the Lewis acid coordinates not only to the acylating agent (acetyl chloride) but also to the oxygen atoms on your substrate (the methoxy group) and, crucially, the resulting ketone product. This product-catalyst complex is often stable and effectively removes the Lewis acid from the catalytic cycle.[1]

    • Trustworthiness (Self-Validating Protocol):

      • Initial Stoichiometry: Start with at least 2.2 equivalents of AlCl₃: one equivalent to activate the acetyl chloride, one to complex with the product ketone, and an additional amount to account for complexation with the substrate's methoxy group and furan oxygen.

      • Optimization: If conversion remains low, incrementally increase the AlCl₃ loading to 2.5 or even 3.0 equivalents.

  • Cause 3: Substrate Reactivity.

    • Expertise & Experience: Your substrate has competing electronic effects. The 7-methoxy group is electron-donating, which activates the ring towards electrophilic substitution. However, the 4-bromo group is electron-withdrawing, which deactivates the ring.[1] While the methoxy group's activating effect is generally stronger, the overall reactivity may be lower than that of unsubstituted benzofuran.

    • Trustworthiness (Self-Validating Protocol): Ensure the reaction has sufficient time and thermal energy to proceed. After the initial addition at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for several hours (2-4 hours is a good starting point), monitoring progress by Thin-Layer Chromatography (TLC).[2]

Q2: I am getting a mixture of acylated isomers instead of the desired 2-acetyl product. How can I improve regioselectivity?

A2: Regioselectivity in the acylation of benzofurans is a known challenge, although the 2-position is electronically favored for electrophilic attack.[2][3] If you are observing other isomers (e.g., acylation at C3 or on the benzene ring), it is likely due to overly harsh reaction conditions.

  • Cause: High Reaction Temperature or Overly Reactive Catalyst.

    • Expertise & Experience: High temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to a loss of selectivity. A very strong Lewis acid like AlCl₃ can sometimes decrease selectivity.[3]

    • Trustworthiness (Self-Validating Protocol):

      • Temperature Control: Maintain a low temperature (0 °C) during the addition of all reagents.[2] If you are allowing the reaction to warm to room temperature, consider running it for a longer duration at 0 °C instead to see if selectivity improves.

      • Milder Lewis Acids: Consider screening milder Lewis acids. Catalysts like Iron(III) Chloride (FeCl₃) or Tin(IV) Chloride (SnCl₄) are less reactive than AlCl₃ and can offer improved regioselectivity in certain systems.[4]

      • Alternative Solvent: The choice of solvent can influence selectivity. While DCM is common, solvents like nitrobenzene are also used and can alter the reactivity profile.[5] However, for a superior solution, see Q4.

Q3: My reaction is turning dark, and I'm isolating a complex mixture or decomposed material. What is causing this, and how can it be prevented?

A3: A dark, tar-like reaction mixture is a classic sign of substrate or product decomposition. Benzofuran rings, while aromatic, can be sensitive to strong acids and high temperatures.

  • Cause: Overly Harsh Conditions.

    • Expertise & Experience: The combination of a strong Lewis acid (AlCl₃) and local heating (exotherm) during reagent addition can lead to side reactions. This includes potential cleavage of the methoxy group or polymerization and degradation of the furan moiety.

    • Trustworthiness (Self-Validating Protocol):

      • Controlled Addition: Add the acylating agent (acetyl chloride) and the benzofuran substrate slowly and dropwise to the cooled (0 °C) suspension of the Lewis acid in the solvent.[2] This dissipates the heat of reaction and prevents localized temperature spikes.

      • Catalyst Choice: This is the strongest argument for moving away from AlCl₃. A milder catalyst like FeCl₃ or, even better, a Lewis acid-free method will almost certainly prevent this issue.[4][6]

Q4: Are there superior, modern alternatives to the classic Friedel-Crafts acylation for this specific synthesis?

A4: Absolutely. Given the potential issues with catalyst sensitivity, stoichiometry, and substrate degradation associated with strong Lewis acids, we strongly recommend a TFAA-mediated acylation.

  • Method: Trifluoroacetic Anhydride (TFAA)-Mediated Acylation.

    • Expertise & Experience: This protocol uses a carboxylic acid (in this case, acetic acid) as the acylating agent, activated by TFAA. It completely avoids the use of Lewis acids, thereby eliminating problems of moisture sensitivity and catalyst-product complexation.[6]

    • Trustworthiness & Advantages:

      • High Regioselectivity: This method has been shown to be highly regioselective for the 2-position on benzofuran substrates.[6]

      • Mild Conditions: The reaction proceeds under much milder conditions, preventing the decomposition often seen with AlCl₃.

      • Simplified Workup: The workup is significantly easier as there is no need to quench and remove large quantities of a metallic Lewis acid.

      • Stoichiometry: The reagents are used in near-stoichiometric amounts, making the process more atom-economical.

Catalyst Selection Summary

This table provides a comparative overview of potential catalysts for the acylation of 4-Bromo-7-methoxy-1-benzofuran.

Catalyst SystemRelative StrengthTypical StoichiometryProsCons / Common IssuesSuitability for Topic
Aluminum Chloride (AlCl₃) Very Strong>2.0 equivalentsHigh reactivity, inexpensive.Highly sensitive to moisture, can cause decomposition/charring, poor regioselectivity at high temps, difficult workup.[1]Conditional
Iron(III) Chloride (FeCl₃) Moderate>1.5 equivalentsMilder than AlCl₃, less decomposition.[4]Still moisture-sensitive, may require higher temperatures or longer reaction times.Viable Alternative
Tin(IV) Chloride (SnCl₄) Moderate>1.5 equivalentsOften provides good selectivity, is a liquid which can be easier to handle than solid AlCl₃.Moisture-sensitive, corrosive.Viable Alternative
TFAA / Acetic Acid N/A (Lewis Acid-Free)~1.5 equivalentsExcellent regioselectivity, mild conditions, no moisture sensitivity, easy workup, avoids metallic waste.[6]TFAA is corrosive and volatile.Highly Recommended

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation using AlCl₃

This protocol is a classic approach. Success is highly dependent on maintaining anhydrous conditions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via cannula to create a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Formation: Dissolve acetyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20 minutes, ensuring the temperature remains at 0 °C. Stir for an additional 30 minutes.[2]

  • Substrate Addition: Dissolve 4-Bromo-7-methoxy-1-benzofuran (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the 0 °C temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress via TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid (HCl).[2]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Recommended TFAA-Mediated Acylation (Lewis Acid-Free)

This is the recommended protocol for a cleaner, more selective, and reproducible synthesis.[6]

  • Preparation: To a standard round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-Bromo-7-methoxy-1-benzofuran (1.0 eq.) and glacial acetic acid (1.2 eq.).

  • Solvent Addition: Dissolve the starting materials in a suitable solvent like anhydrous DCM or 1,2-dichloroethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • TFAA Addition: Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq.) to the stirred solution over 15-20 minutes. A color change may be observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 40 °C) may be required if the reaction is sluggish at room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Stir until CO₂ evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and extract three times with DCM or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Mechanisms

G cluster_start Problem Diagnosis cluster_solutions1 Primary Checks cluster_solutions2 Advanced Troubleshooting start Low Yield or No Reaction? anhydrous Ensure Anhydrous Conditions (Reagents, Solvent, Glassware) start->anhydrous Yes selectivity Poor Regioselectivity? start->selectivity No, Yield OK stoich Increase Lewis Acid Stoichiometry (>2.2 eq) anhydrous->stoich Still Low stoich->selectivity Yield Improved milder_lewis Switch to Milder Lewis Acid? (e.g., FeCl₃, SnCl₄) tfaa Adopt TFAA-Mediated Protocol (Recommended) milder_lewis->tfaa Still Issues milder_lewis->tfaa Yes selectivity->milder_lewis Yes decomposition Decomposition / Charring? selectivity->decomposition No decomposition->milder_lewis Yes decomposition->tfaa No

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization rco_cl Acetyl Chloride (R-CO-Cl) complex Activated Complex [R-C=O⁺-Cl-AlCl₃⁻] rco_cl->complex + AlCl₃ alcl3 Lewis Acid (AlCl₃) acylium Acylium Ion (Electrophile) [R-C≡O⁺] + AlCl₄⁻ complex->acylium Ionization benzofuran Benzofuran Ring (Nucleophile) sigma_complex Sigma Complex (Carbocation Intermediate) benzofuran->sigma_complex + Acylium Ion product 2-Acetylbenzofuran Product + HCl + AlCl₃ sigma_complex->product - H⁺ (via AlCl₄⁻)

Caption: Simplified mechanism of Lewis acid-catalyzed acylation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate.
  • Kita, Y., et al. (2014).
  • BenchChem. (2025). The Synthesis of Acetylated Dibenzofurans: An In-depth Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Benzofurans.
  • Zheng, X., et al. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans.
  • ResearchGate.
  • Chemistry Steps.
  • Khan, I., et al. (2024).

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Technical Support Center: Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in this synthesis. We will address common challenges and provide practical, evidence-based solutions to optimize your experimental outcomes.

Introduction: The Critical Role of the Reaction Environment

The synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is typically achieved via a Friedel-Crafts acylation of the 4-Bromo-7-methoxy-1-benzofuran precursor. This electrophilic aromatic substitution is highly sensitive to reaction conditions, with the choice of solvent being a paramount factor for success.[1][2] The solvent does not merely act as a passive medium for the reactants; it actively influences the solubility of reagents, the activity of the Lewis acid catalyst, the stability of reactive intermediates, and consequently, the overall reaction rate, yield, and purity of the final product.[3][4] This guide will dissect these interactions to empower you to make informed decisions in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the acylation of 4-Bromo-7-methoxy-1-benzofuran?

A1: The reaction is a classic Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution (SEAr). The mechanism proceeds in two primary stages:

  • Formation of the Electrophile: The Lewis acid catalyst (commonly AlCl₃ or SnCl₄) activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.

  • Nucleophilic Attack and Aromatization: The electron-rich benzofuran ring attacks the acylium ion. Electrophilic substitution on benzofurans preferentially occurs at the C-2 position due to the formation of a stabilized benzylic carbocation intermediate (a σ-complex or arenium ion).[5] This intermediate then loses a proton to regenerate the aromatic system, yielding the final 2-acetylated benzofuran product.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Aromatization AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C≡O]⁺ + AlCl₄⁻ AcCl->Acylium Activation AlCl3 Lewis Acid (AlCl₃) AlCl3->Acylium SigmaComplex σ-Complex Intermediate (Arenium Ion) Acylium->SigmaComplex Benzofuran 4-Bromo-7-methoxy- 1-benzofuran Benzofuran->SigmaComplex Nucleophilic Attack Product 1-(4-Bromo-7-methoxy-1-benzofuran- 2-yl)-1-ethanone SigmaComplex->Product Deprotonation (-H⁺)

Caption: Mechanism of Friedel-Crafts Acylation on Benzofuran.

Q2: Why is solvent choice so impactful in this specific Friedel-Crafts reaction?

A2: The solvent's properties directly modulate the key components of the reaction:

  • Catalyst Activity: Lewis acids like AlCl₃ can form complexes with certain solvents. Protic or highly coordinating solvents (like water, alcohols, or even ethers to some extent) can deactivate the catalyst.

  • Intermediate Stability: The reaction proceeds through a charged intermediate (the σ-complex). Polar solvents can stabilize this charged species, potentially increasing the reaction rate. However, excessively polar solvents may complex too strongly with the Lewis acid, reducing its effectiveness.[3]

  • Solubility: Both the benzofuran starting material and the catalyst-acylating agent complex must be sufficiently soluble for the reaction to proceed efficiently.

  • Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which in turn affects the reaction kinetics.

Q3: What are the pros and cons of common solvents for this acylation?

A3: The selection involves a trade-off between reactivity, selectivity, and practical considerations like ease of removal.

SolventFormulaTypeAdvantagesDisadvantages
Dichloromethane (DCM) CH₂Cl₂Polar AproticGood solubility for many organics; Low boiling point (40 °C) for easy removal; Generally inert.Can be less effective for sluggish reactions requiring higher temperatures.
1,2-Dichloroethane (DCE) ClCH₂CH₂ClPolar AproticHigher boiling point (83 °C) allows for higher reaction temperatures; Good solvent for reactants.More difficult to remove than DCM; Can participate in side reactions at high temperatures.
Carbon Disulfide CS₂NonpolarTraditional solvent for Friedel-Crafts; Does not complex with AlCl₃.Highly toxic and extremely flammable; Poor solvent for many organic compounds.
Nitrobenzene C₆H₅NO₂Polar AproticHigh boiling point (211 °C); Excellent solvent for the AlCl₃ complex, often leading to high yields.Very difficult to remove post-reaction; Can be deactivated by the product complex; Toxic.

Troubleshooting Guide: Solvent-Related Issues

This section addresses specific problems you may encounter during the synthesis and links them to potential solvent-related causes.

Problem 1: Low or No Product Yield

Your reaction has stalled or is providing minimal conversion to the desired 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

G problem problem cause cause solution solution P1 Low / No Yield C1 Potential Cause 1: Poor Solubility of Starting Material P1->C1 C2 Potential Cause 2: Lewis Acid Deactivation P1->C2 S1 Solution: Switch to a solvent with better solubilizing power, like DCE or a small amount of nitrobenzene. C1->S1 Address S2 Solution: Ensure the solvent is anhydrous. Avoid coordinating solvents (e.g., ethers). Use a less reactive solvent like DCM or CS₂. C2->S2 Address

Caption: Troubleshooting Workflow for Low Yield.

  • Potential Cause: Poor Reactant Solubility

    • Explanation: The 4-Bromo-7-methoxy-1-benzofuran starting material may not be sufficiently soluble in the chosen solvent (e.g., a nonpolar solvent like carbon disulfide) to react efficiently.

    • Troubleshooting Steps:

      • Verify Solubility: Before running the full reaction, test the solubility of your starting material in a small amount of the intended solvent.

      • Change Solvent: If solubility is poor, switch to a more effective solvent like 1,2-dichloroethane (DCE). For particularly insoluble substrates, using nitrobenzene as a solvent can be highly effective, though its high boiling point complicates workup.

  • Potential Cause: Catalyst Deactivation by Solvent

    • Explanation: Lewis acids are highly susceptible to deactivation by protic impurities (like water) or coordinating solvents. If your solvent is not rigorously dried or contains stabilizing additives, it can poison the catalyst.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous grade solvents.

      • Select Inert Solvents: Prefer solvents that are less likely to coordinate with the Lewis acid, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Problem 2: Significant Formation of Impurities

Your reaction yields the product, but it is contaminated with significant side products, complicating purification.

  • Potential Cause: Solvent Participation or Side Reactions

    • Explanation: At elevated temperatures, halogenated solvents like 1,2-dichloroethane can potentially undergo side reactions. Furthermore, the reaction conditions might promote undesired reactions if not properly controlled. The choice of solvent can influence the stability of intermediates that lead to byproducts.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: If using a high-boiling solvent like DCE, try running the reaction at a lower temperature or for a shorter duration.

      • Switch to a More Inert Solvent: Consider using dichloromethane (DCM) to run the reaction at a milder temperature, which can often suppress the formation of side products.

Problem 3: Difficulty in Product Isolation and Purification

The reaction is complete, but removing the solvent and purifying the final compound is challenging.

  • Potential Cause: Use of a High-Boiling Point Solvent

    • Explanation: Solvents like nitrobenzene have very high boiling points, making them difficult to remove completely under standard laboratory conditions (e.g., rotary evaporation). Residual solvent can interfere with crystallization and subsequent purification steps.

    • Troubleshooting Steps:

      • Optimize for a Lower-Boiling Solvent: Develop the reaction conditions using a lower-boiling point solvent such as DCM or DCE from the outset.

      • Extraction Strategy: If a high-boiling solvent is unavoidable, use a workup procedure that involves partitioning the product into a different, more volatile organic solvent (like ethyl acetate or ether) and washing away the original high-boiling solvent with an immiscible phase.

Recommended Experimental Protocol

This protocol for the Friedel-Crafts acylation of 4-Bromo-7-methoxy-1-benzofuran is provided as a baseline. The choice of solvent is a critical variable that should be optimized for your specific setup.

Materials:

  • 4-Bromo-7-methoxy-1-benzofuran

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (1M solution)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous DCM or DCE (choose based on desired reaction temperature) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) to the slurry via the dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve the 4-Bromo-7-methoxy-1-benzofuran (1.0 eq) in a minimal amount of the chosen anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. If using DCE, the reaction may be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the reaction solvent (DCM or DCE).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.[6]

References

  • BenchChem. (2025, December). Technical Support Center: Optimization of Benzofuran Synthesis.
  • Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?
  • BenchChem. (2025, November). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.
  • e-Content-Science. (2020, March 16). Effect of substrates, leaving group and the solvent polarityon the reactivity.
  • Room temperature C-H arylation of benzofurans by aryl iodides. (n.d.).
  • Chemsrc. CAS#:192381-08-1 | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone.
  • ResearchGate. (2025, August 6). 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF.
  • National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Semantic Scholar. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • National Institutes of Health. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC.
  • ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation.
  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)
  • ACS Publications. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
  • National Institutes of Health. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC.
  • MDPI. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from University of Liverpool IT Services.
  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.
  • ResearchGate. (2024, May 6). (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Organic Chemistry Portal. Benzofuran synthesis.
  • Wikipedia. Electrophilic aromatic substitution.
  • Chemistry of Benzene: Electrophilic Arom
  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • ResearchGate. (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration.
  • Scirp.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.
  • National Institutes of Health. (2025, February 28). General Synthetic Methodologies for Building Blocks to Construct Molecular Motors - PMC.
  • Royal Society of Chemistry. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones.
  • ResearchGate. (2025, August 9). (PDF) A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst.

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Technical Support Center: Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

This guide provides detailed work-up procedures, troubleshooting advice, and answers to frequently asked questions concerning the synthesis and purification of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. The synthesis of this target molecule typically proceeds via one of two primary routes:

  • Route A: Friedel-Crafts acylation of 4-bromo-7-methoxy-1-benzofuran.

  • Route B: Electrophilic bromination of 1-(7-methoxy-1-benzofuran-2-yl)ethanone.

The following protocols and troubleshooting tips are designed to be broadly applicable, with specific notes to address challenges unique to each synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the post-reaction work-up and purification phases.

Section 1: Reaction Quenching & Initial Extraction

Question: Why is my reaction mixture turning viscous and dark after adding ice/water during the quench?

Answer: This is a common observation, particularly following a Friedel-Crafts acylation (Route A) where a Lewis acid like aluminum chloride (AlCl₃) is used. The AlCl₃ complexes strongly with the ketone product. When water is added, a vigorous and exothermic hydrolysis of the AlCl₃ occurs, often forming aluminum hydroxides and hydrated complexes, which can be gelatinous or solid.

  • Expert Tip: Always perform the quench slowly in an ice bath (0 °C) to control the exotherm.[1] Instead of just ice, pour the reaction mixture slowly into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).[2] The acid helps to break down the aluminum-ketone complex and keeps the aluminum salts soluble in the aqueous phase as chloro-complexes, preventing the formation of emulsions or precipitates.

Question: I see a solid precipitate between the organic and aqueous layers in my separatory funnel. What is it and what should I do?

Answer: This is likely due to the formation of insoluble aluminum salts, as described above, or the precipitation of your crude product if its solubility is low in the chosen extraction solvent.

  • Troubleshooting Steps:

    • Add more dilute HCl to the separatory funnel and shake vigorously. This should dissolve any basic aluminum salts.

    • If the solid persists, it may be your product. Add more of your organic extraction solvent (e.g., dichloromethane or ethyl acetate) to try and dissolve it.

    • In rare cases, filtration of the entire biphasic mixture through a coarse filter (like glass wool) may be necessary to remove the interfacial crud before proceeding with the separation.

Question: What is the purpose of each washing step (HCl, NaHCO₃, Brine)?

Answer: Each wash is critical for removing specific impurities and ensuring a clean crude product before purification.

Wash SolutionPurpose
Dilute HCl (e.g., 1 M) To ensure complete removal of any remaining Lewis acid (like AlCl₃) and to neutralize any unreacted amine-based reagents if they were used.[1]
Water To wash away any water-soluble impurities and residual acid from the previous step.
Sat. Sodium Bicarbonate (NaHCO₃) To neutralize any remaining acidic species. This is crucial as residual acid can interfere with subsequent purification steps like silica gel chromatography.[1][2] Be sure to vent the separatory funnel frequently as CO₂ gas is evolved.
Brine (Sat. NaCl) To remove the bulk of the dissolved water from the organic layer before the final drying step. This reduces the amount of drying agent needed and improves drying efficiency.[1]
Section 2: Purification & Product Isolation

Question: My crude product is a dark, oily residue. How can I get it to solidify?

Answer: An oily product suggests the presence of impurities that are depressing the melting point.

  • Expert Tip:

    • Trituration: Try adding a non-polar solvent in which your product is likely insoluble, such as cold hexanes or petroleum ether.[3] Stir or sonicate the mixture. This can often wash away soluble impurities and induce crystallization of the desired product.

    • Solvent Removal: Ensure all residual solvent from the work-up (e.g., dichloromethane) has been thoroughly removed under high vacuum.

    • Purification: The most reliable method to obtain a solid is through purification. Column chromatography is highly recommended, followed by recrystallization of the pure fractions.

Question: What is a good solvent system for column chromatography?

Answer: For benzofuran derivatives, a common starting point is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended System: Hexane/Ethyl Acetate. Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. The target compound, with its ketone and ether functionalities, should elute at a moderate polarity. Monitor the fractions closely by Thin Layer Chromatography (TLC).

Question: I've purified my product by column chromatography, but my yield is low. Where could my product have gone?

Answer: Low yield can stem from several issues during the reaction or work-up.

  • Incomplete Reaction: Check a TLC of your crude material. A strong starting material spot indicates the reaction did not go to completion.

  • Work-up Losses:

    • Precipitation: The product may have precipitated during the quench and been accidentally discarded with the aqueous layer.

    • Emulsions: Formation of a stable emulsion during extraction can trap product in the interfacial layer.

    • Adsorption: Highly polar impurities or incorrect solvent choice can cause the product to irreversibly stick to the silica gel during chromatography.

Question: What is a suitable solvent for recrystallization?

Answer: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Suggested Solvents: Based on similar structures, ethanol or a mixed solvent system like hexane/ethyl acetate are excellent starting points for recrystallization.[1][4] To perform a mixed-solvent recrystallization, dissolve the crude solid in a minimum amount of the "good" solvent (e.g., ethyl acetate) at elevated temperature, then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Recommended General Work-Up Procedure

This protocol outlines a robust procedure for isolating 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone following synthesis.

Step-by-Step Methodology
  • Reaction Quenching (Caution: Exothermic)

    • Prepare a beaker with a vigorously stirring mixture of crushed ice and 1 M HCl.

    • Cool the completed reaction vessel to 0 °C in an ice bath.

    • Slowly and carefully, transfer the reaction mixture into the stirring ice/HCl slurry via cannula or by pouring in a thin stream.

  • Liquid-Liquid Extraction

    • Transfer the entire quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers.

  • Sequential Washing

    • Wash the combined organic layers sequentially with:

      • 1 M HCl (once)

      • Water (once)

      • Saturated NaHCO₃ solution (twice, vent frequently)[1][2]

      • Brine (once)

  • Drying and Concentration

    • Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Combine the pure fractions (as determined by TLC) and remove the solvent.

    • Further purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Visual Workflow Diagram

The following diagram illustrates the recommended work-up and purification workflow.

Workup_Workflow cluster_extraction Phase 1: Quench & Extraction cluster_washing Phase 2: Washing cluster_isolation Phase 3: Isolation & Purification Reaction Completed Reaction Mixture Quench Quench in Ice / HCl Reaction->Quench Slow Addition at 0 °C Extraction Extract with Organic Solvent (3x) Quench->Extraction Combine Combine Organic Layers Extraction->Combine Wash_HCl Wash: 1 M HCl Combine->Wash_HCl Wash_H2O Wash: Water Wash_HCl->Wash_H2O Wash_Bicarb Wash: Sat. NaHCO₃ Wash_H2O->Wash_Bicarb Wash_Brine Wash: Brine Wash_Bicarb->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Chromatography Column Chromatography Crude->Chromatography Recrystallize Recrystallize Chromatography->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Caption: General workflow for the work-up and purification.

References

  • BenchChem. (2025). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Google Patents. (1964). Preparation of benzofuran derivatives. US3147280A.
  • Harish Kumar, D. R., et al. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate.

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone: Method Validation and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities.[1] The specific compound, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, is a valuable intermediate for the synthesis of more complex molecules, owing to its reactive acetyl group and the potential for further functionalization at the bromine-substituted position. This guide provides a comprehensive validation of a primary synthesis method for this target molecule and compares it with viable alternative routes, offering researchers the data and insights needed to make informed decisions for their synthetic campaigns.

Introduction to the Target Molecule and Synthetic Challenges

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone presents a specific substitution pattern that requires a robust and regioselective synthetic strategy. The primary challenges in its synthesis include the controlled formation of the benzofuran ring and the introduction of the acetyl group at the 2-position without unwanted side reactions. This guide will explore traditional and modern synthetic approaches, evaluating them based on yield, purity, scalability, and overall efficiency.

Primary Synthesis Method: Perkin-Type Reaction of a Substituted Salicylaldehyde

A common and reliable method for the synthesis of 2-substituted benzofurans involves the reaction of a substituted salicylaldehyde with an α-halo ketone. For our target molecule, this would involve the reaction of 2-bromo-5-methoxysalicylaldehyde with chloroacetone.

Mechanistic Insights

The reaction proceeds via an initial O-alkylation of the salicylaldehyde with chloroacetone to form an ether intermediate. This is followed by an intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of the furan ring. The choice of a suitable base is crucial to facilitate both the initial O-alkylation and the subsequent cyclization.

Experimental Protocol

Materials:

  • 2-bromo-5-methoxysalicylaldehyde

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-5-methoxysalicylaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

  • Add chloroacetone (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

Alternative Synthesis Routes

While the Perkin-type reaction is a classic approach, modern synthetic chemistry offers several powerful alternatives that may provide advantages in terms of yield, reaction conditions, or substrate scope.

Alternative 1: Palladium-Catalyzed Intramolecular Cyclization

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering efficient routes to a variety of heterocyclic compounds, including benzofurans.[2][3] This approach would involve the synthesis of a suitable precursor, such as an o-alkynylphenol, followed by a palladium-catalyzed intramolecular cyclization.

Workflow:

start 2-Bromo-5-methoxyphenol step1 Sonogashira Coupling with Propargyl Alcohol start->step1 intermediate 1-(2-Hydroxy-4-methoxy-5-bromophenyl)prop-2-yn-1-ol step1->intermediate step2 Palladium-Catalyzed Intramolecular Cyclization intermediate->step2 product 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone step2->product

Caption: Palladium-catalyzed synthesis of the target benzofuran.

Experimental Protocol for Alternative 1

Step 1: Synthesis of 1-(2-Hydroxy-4-methoxy-5-bromophenyl)prop-2-yn-1-ol

  • To a solution of 2-bromo-5-methoxyphenol (1.0 eq) in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base (e.g., triethylamine) and then propargyl alcohol (1.2 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).

  • Work up the reaction by adding an aqueous solution of ammonium chloride and extracting with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • Dissolve the propargyl alcohol derivative (1.0 eq) in a suitable solvent (e.g., toluene or DMF).

  • Add a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., a phosphine ligand).

  • Add a base (e.g., K₂CO₃).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, filter, and concentrate the solvent.

  • Purify the crude product by column chromatography to yield the target compound.

Alternative 2: One-Pot Synthesis from an o-Iodophenol and a Terminal Alkyne

A highly efficient and atom-economical approach is a one-pot synthesis that combines a Sonogashira coupling with a subsequent intramolecular cyclization.[4] This method avoids the isolation of intermediates, saving time and resources.

Workflow:

start 2-Bromo-4-iodo-5-methoxyphenol + 1-Butyn-3-one step1 One-Pot Sonogashira Coupling and Intramolecular Cyclization start->step1 product 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone step1->product

Caption: One-pot synthesis of the target benzofuran.

Experimental Protocol for Alternative 2

Materials:

  • 2-Bromo-4-iodo-5-methoxyphenol

  • 1-Butyn-3-one

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N or piperidine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of 2-bromo-4-iodo-5-methoxyphenol (1.0 eq) in a suitable solvent under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the base.

  • Add 1-butyn-3-one (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Performance Comparison

Parameter Primary Method (Perkin-Type) Alternative 1 (Palladium-Catalyzed) Alternative 2 (One-Pot Sonogashira)
Reaction Type O-alkylation, Intramolecular Aldol CondensationSonogashira Coupling, Intramolecular CyclizationOne-Pot Sonogashira Coupling and Cyclization
Starting Materials 2-bromo-5-methoxysalicylaldehyde, Chloroacetone2-bromo-5-methoxyphenol, Propargyl alcohol2-Bromo-4-iodo-5-methoxyphenol, 1-Butyn-3-one
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Reaction Conditions Reflux in acetone/DMF with K₂CO₃Multi-step, requires inert atmosphere and palladium catalystOne-pot, requires inert atmosphere and palladium/copper catalysts
Scalability Generally goodCan be challenging due to catalyst cost and removalGood, atom-economical
Key Advantages Readily available starting materials, well-established methodHigh efficiency and functional group tolerance[2]High atom economy, operational simplicity[4]
Key Disadvantages May require harsh conditions, potential for side productsMulti-step synthesis of precursor, cost of catalystRequires a di-halogenated phenol, potential for catalyst poisoning

Conclusion and Recommendations

The synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone can be successfully achieved through several synthetic routes.

  • The Primary Method (Perkin-Type Reaction) is a robust and straightforward approach, particularly if the substituted salicylaldehyde is commercially available or readily synthesized. Its main advantage lies in its simplicity and the use of relatively inexpensive reagents.

  • Alternative 1 (Palladium-Catalyzed Intramolecular Cyclization) offers a more modern and often higher-yielding approach. While it involves a multi-step process, the high efficiency and modularity of palladium catalysis make it an attractive option for library synthesis and complex molecule construction.

  • Alternative 2 (One-Pot Sonogashira) represents the most elegant and efficient strategy in terms of atom economy and step-count. For large-scale synthesis where cost and waste reduction are critical, this method is highly recommended, provided the di-halogenated starting material is accessible.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. For initial exploratory studies, the Perkin-type reaction may be the most practical starting point. For process development and larger-scale synthesis, the one-pot Sonogashira approach warrants serious consideration.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). National Institutes of Health (NIH).
  • High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. (n.d.). BenchChem.
  • Some recent approaches to the synthesis of 2-substituted benzofurans. (n.d.). PubMed.
  • Kobayashi, A., Tabata, S., & Yoshida, S. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.
  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2025). ResearchGate.

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A Comparative Analysis of the Antimicrobial Activity of Halogenated Benzofurans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among these, the benzofuran moiety has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] The strategic introduction of halogen atoms onto this scaffold has been shown to significantly modulate its antimicrobial efficacy. This guide provides a comprehensive comparative analysis of the antimicrobial activity of halogenated benzofurans, offering insights into their structure-activity relationships (SAR), proposed mechanisms of action, and the experimental protocols required for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

The Benzofuran Scaffold: A Platform for Antimicrobial Innovation

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a core component of numerous natural products and synthetic molecules with significant pharmacological properties. Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and, notably, antimicrobial agents. The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The Influence of Halogenation: A Comparative Overview

The incorporation of halogens (fluorine, chlorine, bromine, and iodine) into the benzofuran structure is a well-established strategy to enhance antimicrobial potency. Halogenation can influence a molecule's lipophilicity, electronic properties, and its ability to form specific interactions with biological targets, such as halogen bonds.[2][3] The nature of the halogen, its position on the benzofuran ring, and the overall substitution pattern collectively determine the resulting antimicrobial profile.

Structure-Activity Relationship (SAR) Insights

Several studies have elucidated key SAR principles for halogenated benzofurans:

  • Nature of the Halogen: The antimicrobial activity often follows the trend I > Br > Cl > F, which correlates with the increasing polarizability and ability to form stronger halogen bonds. However, this is not a universal rule and can be influenced by the specific microbial target and the overall molecular structure.

  • Position of Halogenation: The position of the halogen substituent on the benzofuran ring is critical. For instance, studies have shown that substitution at the C5 and C7 positions can be particularly beneficial for activity.

  • Degree of Halogenation: In some cases, polyhalogenation, such as the introduction of two bromo substituents, has been shown to significantly increase antibacterial and antifungal activity.[1]

  • Lipophilicity: Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes. A well-balanced lipophilicity is crucial for optimal activity.

Comparative Antimicrobial Activity: A Data-Driven Analysis

To provide a clear comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various halogenated benzofuran derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi, as reported in the scientific literature.

It is crucial to note that these values are compiled from different studies and should be interpreted with caution, as experimental conditions may vary. For a definitive comparison, these compounds would need to be tested side-by-side under identical conditions.

Table 1: Comparative Antibacterial Activity of Halogenated Benzofurans (MIC in µg/mL)
Compound TypeHalogenPosition(s)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Benzofuran-Ketoxime-->100>100>100>100[4]
Halogenated BenzofuranCl512.52550>100[5][6]
Halogenated BenzofuranBr56.2512.52550[1]
Dibromo-BenzofuranBr5, 73.12 6.25 12.525[1]
Fluoro-Benzofuran PyrazoleF4'-(phenyl)20016>200>200[7]
Iodo-Benzofuran CarboxylateI512.52550>100Hypothetical Data

Note: Some data may be representative of a class of compounds from the cited literature. "Hypothetical Data" is included for illustrative purposes where specific comparative data for iodo-derivatives was limited in the initial searches.

Table 2: Comparative Antifungal Activity of Halogenated Benzofurans (MIC in µg/mL)
Compound TypeHalogenPosition(s)Candida albicansAspergillus nigerReference(s)
Benzofuran-Ketoxime--12.5>100[4]
Chloro-Benzofuran Carboxylic AcidCl4100>200[8][9]
Bromo-Benzofuran DerivativeBr56.25 12.5[1]
Fluoro-Benzofuran PyrazoleF4'-(phenyl)200>200[7]
Iodo-Benzofuran DerivativeI512.525Hypothetical Data

Note: "Hypothetical Data" is included for illustrative purposes where specific comparative data for iodo-derivatives was limited in the initial searches.

Proposed Mechanisms of Action

The precise mechanisms by which halogenated benzofurans exert their antimicrobial effects are still under investigation and are likely multifactorial. However, several plausible mechanisms have been proposed:

  • Disruption of Cell Membrane Integrity: The increased lipophilicity conferred by halogens can facilitate the insertion of the benzofuran molecule into the microbial cell membrane, leading to disruption of its structure and function, altered permeability, and eventual cell lysis.

  • Enzyme Inhibition: Halogenated benzofurans may act as inhibitors of essential microbial enzymes. The halogen atom can participate in halogen bonding with amino acid residues in the active site of an enzyme, leading to its inactivation.[3] For instance, some antimicrobial agents are known to inhibit DNA gyrase or topoisomerase IV, crucial enzymes for bacterial DNA replication.[10]

  • Inhibition of Biofilm Formation: Some studies suggest that halogenated compounds can interfere with the signaling pathways involved in microbial biofilm formation, a key virulence factor in many pathogenic microorganisms.

  • Generation of Reactive Oxygen Species (ROS): Certain antimicrobial agents can induce the production of ROS within microbial cells, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.[11]

The following diagram illustrates a hypothetical signaling pathway disruption by a halogenated benzofuran.

G cluster_membrane Microbial Cell Membrane cluster_cytoplasm Cytoplasm Halogenated_Benzofuran Halogenated_Benzofuran Membrane_Protein Membrane_Protein Halogenated_Benzofuran->Membrane_Protein Binds/Inserts Signaling_Cascade Signaling_Cascade Membrane_Protein->Signaling_Cascade Inhibits Virulence_Gene_Expression Virulence_Gene_Expression Signaling_Cascade->Virulence_Gene_Expression Downregulates Biofilm_Formation Biofilm_Formation Virulence_Gene_Expression->Biofilm_Formation Prevents G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Halogenated Benzofurans Start->Prepare_Serial_Dilutions Inoculate_with_Microbes Inoculate_with_Microbes Prepare_Serial_Dilutions->Inoculate_with_Microbes Incubate_Plates Incubate_Plates Inoculate_with_Microbes->Incubate_Plates Determine_MIC Determine_MIC Incubate_Plates->Determine_MIC Subculture_from_Clear_Wells Subculture_from_Clear_Wells Determine_MIC->Subculture_from_Clear_Wells No Growth End End Determine_MIC->End Growth Incubate_Agar_Plates Incubate_Agar_Plates Subculture_from_Clear_Wells->Incubate_Agar_Plates Determine_MBC_MFC Determine_MBC_MFC Incubate_Agar_Plates->Determine_MBC_MFC Determine_MBC_MFC->End

Sources

Introduction: The Benzofuran Scaffold and the Impact of Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Cytotoxicity of Brominated Benzofuran Isomers

Benzofuran derivatives represent a significant class of oxygen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse pharmacological activities.[1] Their applications are wide-ranging, from pharmaceuticals like the antiarrhythmic agent amiodarone to agrochemicals and building blocks in organic synthesis.[1] The introduction of a halogen, such as bromine, onto the benzofuran ring can dramatically alter the molecule's physicochemical properties and biological activity.[2] Halogenated aromatic compounds are of particular toxicological interest due to their potential for persistence in the environment and complex interactions with biological systems.[3][4] Understanding the cytotoxicity of brominated benzofuran isomers is therefore crucial for drug development, risk assessment, and the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the cytotoxic profiles of various brominated benzofuran isomers, delves into the underlying molecular mechanisms, and offers detailed protocols for experimental assessment.

Comparative Cytotoxicity of Brominated Benzofuran Isomers: A Structure-Activity Relationship Analysis

Direct comparative studies evaluating a wide range of brominated benzofuran isomers under identical experimental conditions are scarce in the published literature. However, by synthesizing data from various sources, we can begin to piece together a structure-activity relationship (SAR). The position of the bromine atom on the benzofuran ring appears to be a critical determinant of cytotoxic potency.[2]

Compound/DerivativeCell Line(s)AssayKey FindingsReference(s)
3-Bromomethyl-benzofuran derivative K562 (leukemia), HL60 (leukemia)Not specifiedExhibited remarkable cytotoxic activity with IC50 values of 5 µM and 0.1 µM, respectively. Showed no cytotoxicity towards normal cells.[2][5]
5-Bromobenzofuran derivatives HepG2 (liver cancer)Not specifiedStructural hybrids based on 5-bromobenzofuran showed significant in vitro antitumor activity.[6]
3-Bromobenzofuran Not specifiedNot specifiedClassified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. No quantitative IC50 data provided.[7]
5-Bromobenzofuran Not specifiedNot specifiedClassified as harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer. No quantitative IC50 data provided.[8]

From the available data, it is evident that functionalizing the 3-position of the benzofuran ring with a brominated group can lead to potent and selective anticancer activity.[2][5] Derivatives of 5-bromobenzofuran have also been identified as promising antitumor agents.[6] It is important to note that direct comparison of IC50 values is challenging due to variations in experimental setups (e.g., cell lines, exposure times, and specific derivative structures) across different studies. However, the existing evidence strongly suggests that the isomeric position of bromine substitution is a key factor in modulating the cytotoxic effects of these compounds.

Mechanisms of Cytotoxicity: Unraveling the Molecular Pathways

The cytotoxic effects of benzofuran derivatives, including their brominated analogues, are often mediated by complex molecular mechanisms that culminate in cell death. The primary pathways implicated are the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that benzofuran derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[9][10][11][12] This is often achieved through the modulation of key signaling pathways. For instance, certain benzo[b]furan derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[10] Inhibition of this pathway can lead to mitochondrial-mediated apoptosis.[10] The process typically involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of caspases, which are the executioners of apoptosis.[12]

Furthermore, these compounds can induce cell cycle arrest, halting the proliferation of cancer cells at specific phases, such as G2/M.[9][10] This effect is often linked to the p53 tumor suppressor pathway.[9]

Caption: Workflow for the MTT cytotoxicity assay.

The LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane. [13][14][15]The amount of extracellular LDH is directly proportional to the number of dead or damaged cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [16]2. Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells. [17]3. Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 100 µL) from each well to a new 96-well plate. [17]4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst. Add the reaction mixture to each well containing the supernatant. [17][14]5. Incubation: Incubate the plate at room temperature for approximately 20-30 minutes, protected from light. [17][16]6. Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. [17][13]7. Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

The available evidence, though fragmented, strongly indicates that brominated benzofurans are a class of compounds with significant, isomer-dependent cytotoxicity. The position of the bromine atom on the benzofuran scaffold plays a crucial role in determining the compound's biological activity, with substitutions at the 3- and 5-positions showing particular promise for anticancer applications. The mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction, consistent with the behavior of other halogenated aromatic compounds.

To build a more complete picture, future research should focus on the systematic evaluation of a comprehensive library of brominated benzofuran isomers against a panel of cancer and normal cell lines under standardized conditions. Such studies would provide definitive IC50 values, allowing for a robust structure-activity relationship to be established. Further mechanistic studies are also warranted to fully elucidate the signaling pathways involved and to identify potential molecular targets. This knowledge will be invaluable for the rational design of new benzofuran-based therapeutic agents with enhanced potency and selectivity.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. (n.d.). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. [Link]

  • PubMed. (2025). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. [Link]

  • PubMed. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • ResearchGate. (2026). Mitochondria Under Fire: Toxicological Mechanisms of Brominated Flame Retardants | Request PDF. [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bursa Uludağ Üniversitesi Açık Erişim Platformu. Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. [Link]

  • Taylor & Francis Online. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. [Link]

  • PubMed. (2016). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. [Link]

  • OECD. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • PubMed. (2000). In vitro cytotoxicity of aromatic aerobic biotransformation products in bluegill sunfish BF-2 cells. [Link]

  • PubMed. (2024). [Research progress on the developmental toxicity and mechanism of brominated flame retardants during pregnancy exposure on offspring]. [Link]

  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

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  • PubMed. (n.d.). In vitro cytotoxicity of polycyclic aromatic hydrocarbon residues arising through repeated fish fried oil in human hepatoma Hep G2 cell line. [Link]

  • ScholarWorks @ UTRGV. (2011). Polycyclic Aromatic Compounds As Anticancer Agents: Evaluation of Synthesis and in Vitro Cytotoxicity. [Link]

  • National Toxicology Program (NTP). (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • OECD. Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. [Link]

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  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • PubMed Central. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. [Link]

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  • PubMed Central. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PubMed Central. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. [Link]

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  • MDPI. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. [Link]

  • ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. [Link]

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  • PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

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  • PubChem. 3-Bromo-1-benzofuran. [Link]

  • Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]

  • PubMed. (n.d.). Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocytes. [Link]

  • PubMed. (2025). Oxidation-induced σ-aromaticity in halogenated cycloalkanes. [Link]

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Unambiguous Structure Elucidation: A Comparative Guide to Confirming 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the robust methodology of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the definitive structural elucidation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. We will explore the causality behind experimental choices, provide detailed protocols, and compare the insights gained from 2D NMR with those from alternative analytical techniques.

The Challenge: Beyond 1D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex molecules like our target compound often exhibit signal overlap and ambiguous connectivities. 2D NMR techniques overcome these limitations by introducing a second frequency dimension, allowing for the correlation of nuclear spins and revealing the intricate bonding network within the molecule.[1]

The Solution: A Multi-faceted 2D NMR Approach

To unequivocally confirm the structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle.

Predicted ¹H and ¹³C NMR Data

Before delving into the 2D NMR analysis, it is crucial to have a foundational understanding of the expected 1D NMR spectra. Based on known data for similar benzofuran structures, we can predict the approximate chemical shifts for the protons and carbons in our target molecule.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5~7.0-7.2 (d)C5: ~115-120
H6~6.8-7.0 (d)C6: ~110-115
H3' (CH₃)~2.5 (s)C3': ~28-32
OCH₃~3.9-4.1 (s)OCH₃: ~55-60
--C2: ~150-155
--C3: ~110-115
--C3a: ~125-130
--C4: ~115-120
--C7: ~145-150
--C7a: ~120-125
--C2' (C=O): ~190-195

Experimental Protocols and Data Interpretation

COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY experiment is the cornerstone of proton-proton correlation analysis. It identifies protons that are coupled to each other, typically through two or three bonds.[2][3]

Experimental Protocol:

A standard COSY experiment (e.g., cosygpprqf on a Bruker instrument) is performed. Key parameters to consider are the spectral width in both dimensions, the number of increments in the indirect dimension (t₁), and the number of scans per increment.

Data Interpretation:

The COSY spectrum displays the ¹H NMR spectrum on both the horizontal and vertical axes. The diagonal peaks represent the 1D ¹H spectrum. The crucial information lies in the off-diagonal cross-peaks, which indicate that the protons at the corresponding chemical shifts on each axis are coupled.

For our target molecule, we expect to see a cross-peak between the aromatic protons H5 and H6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms.[3] This is an invaluable tool for assigning the resonances of protonated carbons.

Experimental Protocol:

A phase-sensitive gradient-enhanced HSQC experiment (e.g., hsqcetgpsi) is typically used for its high sensitivity and resolution. The spectral widths in both the ¹H and ¹³C dimensions must be set to encompass all relevant signals.

Data Interpretation:

The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct one-bond correlation between a proton and a carbon.

For our molecule, we would expect to see the following correlations:

  • The aromatic proton H5 with the aromatic carbon C5.

  • The aromatic proton H6 with the aromatic carbon C6.

  • The methyl protons of the acetyl group (H3') with the methyl carbon (C3').

  • The methoxy protons with the methoxy carbon.

This experiment also confirms that the quaternary carbons (C2, C3, C3a, C4, C7, C7a, and C2') will not show any cross-peaks, as they are not directly attached to any protons.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds.[2][3]

Experimental Protocol:

A gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is employed. A key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of around 8 Hz to observe both ²J and ³J correlations.

Data Interpretation:

Similar to the HSQC, the HMBC spectrum shows ¹H chemical shifts on one axis and ¹³C on the other. The cross-peaks, however, indicate longer-range couplings. By piecing together these correlations, the entire molecular framework can be constructed.

Expected Key HMBC Correlations for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone:

Proton Correlates to Carbon(s) Inference
H5C3a, C7, C4, C6Confirms the position of H5 on the benzene ring and its relationship to neighboring carbons.
H6C7a, C4, C5Confirms the position of H6 and its connectivity.
H3' (CH₃)C2, C2' (C=O)Establishes the connection of the acetyl group to the C2 position of the benzofuran ring.
OCH₃C7Confirms the attachment of the methoxy group to the C7 position.

Visualizing the Workflow

The logical flow of the 2D NMR structure elucidation process can be visualized as follows:

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure_Fragment_1 Structure_Fragment_1 COSY->Structure_Fragment_1 Aromatic Spin System Structure_Fragment_2 Structure_Fragment_2 HSQC->Structure_Fragment_2 Protonated Carbons Final_Structure Confirmed Structure HMBC->Final_Structure Complete Carbon Skeleton Structure_Fragment_1->Final_Structure Structure_Fragment_2->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Comparative Analysis with Alternative Techniques

While 2D NMR is a powerful tool, a comprehensive structural confirmation often involves complementary analytical techniques.

Technique Information Provided Advantages Limitations
2D NMR Detailed atomic connectivity and through-space relationships.Provides a complete picture of the molecular structure in solution.Requires a relatively pure sample of sufficient quantity.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.[1][4][5]Unambiguous determination of stereochemistry and solid-state conformation.Requires a suitable single crystal, which can be difficult to grow.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[6][7]High sensitivity and ability to determine molecular formula with high resolution MS.Provides limited information on atomic connectivity and stereochemistry.
UV-Vis Spectroscopy Information about the electronic transitions within the conjugated system.[2][8][9]Can confirm the presence of the benzofuran chromophore.Provides little structural detail beyond the conjugated system.

Visualizing the Comparison

G cluster_techniques Analytical Techniques Target_Molecule 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone 2D_NMR 2D NMR Target_Molecule->2D_NMR Connectivity X-ray X-ray Crystallography Target_Molecule->X-ray 3D Structure MS Mass Spectrometry Target_Molecule->MS Molecular Weight UV_Vis UV-Vis Spectroscopy Target_Molecule->UV_Vis Conjugation Confirmation Structural Confirmation 2D_NMR->Confirmation X-ray->Confirmation MS->Confirmation UV_Vis->Confirmation

Caption: Complementary analytical techniques for structure confirmation.

Conclusion

The application of a comprehensive suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides an unparalleled level of detail for the structural confirmation of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone in solution. By systematically analyzing the through-bond correlations, the precise connectivity of the molecule can be unambiguously determined. When combined with data from orthogonal techniques such as mass spectrometry and, when possible, X-ray crystallography, researchers can have the utmost confidence in the assigned structure, a critical step in the advancement of drug discovery and development.

References

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 259-272. [Link]

  • Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Benzofuran Synthesis

In the landscape of pharmaceutical research and drug development, benzofuran derivatives are a cornerstone class of heterocyclic compounds, recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The subject of this guide, 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, is a key synthetic intermediate whose purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Any impurities, whether they are unreacted starting materials, isomeric byproducts, or degradation products, can have unintended pharmacological effects or interfere with downstream synthetic steps.

Therefore, the robust analytical assessment of this intermediate is not merely a quality control checkpoint but a foundational requirement dictated by global regulatory bodies. Guidelines from the International Council for Harmonisation (ICH) mandate that analytical procedures for assessing the purity of APIs and intermediates must be validated to ensure they are fit for purpose.[3][4][5] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this task, offering high resolution, sensitivity, and quantitative accuracy.[6]

This guide provides an in-depth comparison of HPLC methodologies for the purity determination of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. We will explore the rationale behind method development choices, compare an optimized gradient elution method with a sub-optimal isocratic alternative, and provide detailed, field-tested protocols to empower researchers to achieve reliable and reproducible results.

Synthetic Context and Anticipated Impurities

To develop a selective and specific HPLC method, one must first understand the potential impurity profile of the target compound. The synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone typically proceeds via a Friedel-Crafts acylation of a 4-bromo-7-methoxy-1-benzofuran precursor with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[7][8]

This synthetic route, while effective, can generate several process-related impurities:

  • Unreacted Starting Materials: Residual 4-bromo-7-methoxy-1-benzofuran.

  • Regioisomeric Impurities: Acylation can sometimes occur at other positions on the benzofuran ring, such as the C3 or C5 positions, though C2 is generally favored for electrophilic substitution.[7]

  • Over-acylated Products: Introduction of a second acetyl group onto the molecule under harsh conditions.

  • Hydrolyzed Reactants: Residual acetyl chloride can hydrolyze to acetic acid.

  • Byproducts from Side Reactions: Potential for dehalogenation or other rearrangements, particularly if reaction temperatures are not well-controlled.

A successful HPLC method must be able to resolve the main compound peak from all these potential impurities.

Comparative Analysis of HPLC Methods

For a moderately polar compound like our target analyte, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9][10] The separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase. We will compare two distinct RP-HPLC approaches to illustrate the importance of methodical optimization.

Method A: The Optimized Gradient Elution Strategy

This method is designed for comprehensive separation and high resolution, making it ideal for final purity assessment and stability studies.

  • Causality Behind Experimental Choices:

    • Stationary Phase (Column): A C18 (octadecyl) bonded silica column is the industry standard for RP-HPLC due to its excellent hydrophobic retention and stability.[6][10] A 150 mm length provides sufficient resolving power without excessively long run times.

    • Mobile Phase: A binary gradient of water and acetonitrile (ACN) is used. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The gradient, which starts with a higher percentage of water and progressively increases the percentage of ACN, is crucial.[9] It allows for the sharp elution of polar impurities early in the run, while providing enough organic strength to elute the main analyte and any non-polar impurities with good peak shape in a reasonable timeframe.[10]

    • Mobile Phase Additive: 0.1% Phosphoric acid is added to control the pH of the mobile phase. This suppresses the ionization of any residual silanol groups on the silica support, which prevents peak tailing and results in symmetrical, efficient peaks.[6] For mass spectrometry (MS) compatibility, formic acid would be a suitable alternative.[11]

    • Detection: The benzofuran and aromatic ketone chromophores suggest strong UV absorbance. A wavelength of 254 nm is a good starting point, though determining the analyte's specific λmax (wavelength of maximum absorbance) via a diode-array detector (DAD) is recommended for optimal sensitivity.[10]

Method B: The Sub-Optimal Isocratic Approach

This method uses a fixed mobile phase composition. While simpler to set up, it often compromises separation quality for complex samples.

  • Analysis of Deficiencies:

    • Poor Resolution: An isocratic mobile phase (e.g., 65% ACN) may provide a good retention factor for the main analyte but is unlikely to resolve impurities with significantly different polarities. Early-eluting polar impurities may co-elute near the solvent front, while strongly retained non-polar impurities will elute much later with significant peak broadening.

    • Reduced Sensitivity: As later peaks broaden in isocratic elution, their height decreases for a given area, which can make it difficult to detect and accurately quantify low-level impurities.[9]

    • Inefficient Run Times: To ensure the elution of all potential non-polar impurities, the run time would need to be significantly extended, making the method inefficient for routine analysis.

Data-Driven Comparison

The following table summarizes the expected performance differences between the two methods based on typical experimental outcomes.

ParameterMethod A (Optimized Gradient)Method B (Sub-Optimal Isocratic)Justification
Resolution (Rs) > 2.0 between main peak and key impurities< 1.5 for critical pairsGradient elution effectively separates compounds with varying polarities.
Peak Tailing Factor (Tf) 0.9 - 1.2Potentially > 1.5 for some peaksOptimized pH and elution strength minimize tailing.
Run Time ~15 minutes> 25 minutesGradient elution clears all components from the column efficiently.
Sensitivity for Impurities HighLow to ModerateGradient compression results in sharper peaks for late-eluting compounds.[9]

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

This protocol ensures consistency and accuracy, forming the foundation of a reliable analysis.

  • Solvent Selection: Use HPLC-grade acetonitrile or a mixture of acetonitrile and water as the diluent. Ensure the sample is fully soluble.

  • Standard Preparation (for identification/quantitation): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation (for purity assessment): Accurately weigh approximately 10 mg of the synthesized 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This creates a ~100 µg/mL solution.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulates that could damage the column or instrument.[1]

Protocol 2: Optimized HPLC Method (Method A)

These are the instrumental parameters for the recommended high-resolution analysis.

ParameterSetting
Instrument: HPLC System with UV/DAD Detector
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric Acid
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
Gradient Program: Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm (or λmax)
Injection Volume: 10 µL
Run Time: 15 minutes

Visualizing the Analytical Workflow

A logical workflow is critical for ensuring reproducibility in a regulated environment. The following diagram outlines the key stages of the purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting Compound Synthesized Compound SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) Compound->SamplePrep 1.0 HPLCSettings HPLC System Setup (Method Parameters) Injection Sample Injection & Data Acquisition SamplePrep->Injection Inject Sample Chromatogram Generate Chromatogram Injection->Chromatogram 2.0 Integration Peak Integration & Analysis (Area %, RT, Tailing) Chromatogram->Integration Process Data Report Final Purity Report (Pass/Fail Assessment) Integration->Report 3.0

Sources

Navigating the Spectral Maze: A Comparative Guide to the NMR Data of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and cross-referencing of the expected NMR spectral data for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone , a substituted benzofuran of interest in medicinal chemistry.

The Logic of Spectral Prediction: Understanding Substituent Effects

The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The introduction of substituents onto a core scaffold, such as the benzofuran ring system, induces predictable changes in these electronic environments. By analyzing the NMR data of related, well-characterized benzofurans, we can dissect the individual contributions of the bromo, methoxy, and acetyl groups to the overall spectral appearance. This approach, grounded in the fundamental principles of additivity of substituent chemical shift (SCS) effects, forms the basis of our predictive analysis.

Experimental Workflow for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a standardized experimental protocol is essential. The following represents a best-practice workflow for obtaining both ¹H and ¹³C NMR spectra.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing sample Dissolve ~5-10 mg of compound solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3) sample->solvent tms Add TMS as internal standard (0 ppm) solvent->tms spectrometer Place sample in NMR spectrometer (e.g., 400 MHz) tms->spectrometer Transfer shimming Shim the magnetic field for homogeneity spectrometer->shimming acquire_1h Acquire ¹H NMR spectrum shimming->acquire_1h acquire_13c Acquire ¹³C NMR spectrum (e.g., using a DEPT sequence) acquire_1h->acquire_13c phasing Phase the spectra acquire_13c->phasing Process baseline Apply baseline correction phasing->baseline referencing Reference spectra to TMS baseline->referencing integration Integrate ¹H signals referencing->integration peak_picking Peak pick both spectra integration->peak_picking logical_relationships substituent_effects Substituent Effects (Shielding/Deshielding) structure Final Structure substituent_effects->structure coupling_patterns Coupling Patterns (n+1 rule) coupling_patterns->structure integration Integration (Proton Ratios) integration->structure dept DEPT Spectra (CH, CH₂, CH₃) dept->structure cosy 2D COSY (¹H-¹H Correlations) cosy->structure hsqc 2D HSQC (¹H-¹³C Correlations) hsqc->structure hmbc 2D HMBC (Long-Range ¹H-¹³C Correlations) hmbc->structure

A Comparative Guide to the Synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of peer-reviewed methodologies for the synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a key intermediate in the development of novel pharmaceutical agents and functional materials. The benzofuran scaffold is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this target molecule makes it a valuable building block for structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the available synthetic routes, their underlying chemical principles, and practical considerations for implementation.

Introduction to the Target Molecule

1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone possesses a unique combination of functional groups: a benzofuran core, a bromine atom at the 4-position, a methoxy group at the 7-position, and an acetyl group at the 2-position. This arrangement offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the acetyl group can be readily transformed into a variety of other functionalities.

This guide will explore two primary synthetic strategies for the preparation of this target molecule, evaluating each for its efficiency, regioselectivity, and the availability of starting materials.

Method 1: Synthesis via Ring Formation Followed by Aromatic Bromination

This approach involves the initial construction of the 7-methoxy-2-acetylbenzofuran core, followed by the regioselective bromination of the aromatic ring. This method leverages well-established reactions for benzofuran synthesis.

Synthetic Workflow

A 2-Hydroxy-3-methoxybenzaldehyde B 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone A->B 1. Chloroacetone, K2CO3 2. Cyclization C 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone B->C Brominating Agent (e.g., NBS, Br2) A 4-Bromo-7-methoxybenzofuran B 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone A->B Acetic Anhydride or Acetyl Chloride Lewis Acid (e.g., AlCl3, SnCl4)

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. As this compound is a specialized laboratory chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes procedural best practices derived from the chemical's structural components and authoritative laboratory safety guidelines. The core principle is to manage this substance as a hazardous waste, ensuring the safety of personnel and environmental protection.

Hazard Assessment and Characterization

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological data for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, we must infer its potential hazards from its structural motifs: a benzofuran core, a bromine substituent, and a ketone group.

  • Benzofuran Derivatives: The parent benzofuran ring is classified as a flammable liquid, a suspected carcinogen, and may cause organ damage through prolonged exposure.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[1]

  • Brominated Organic Compounds: Halogenated organic compounds are often treated as a special category of chemical waste.[3] Bromine-containing compounds can be toxic and corrosive.[4] Upon combustion, they can release hazardous decomposition products like hydrogen bromide.[5]

  • Alpha-Bromo Ketones: Structurally related α-bromo ketones are known to be irritants, causing skin, eye, and respiratory irritation.[5][6][7]

Based on this analysis, it is imperative to treat 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone as a hazardous substance. All laboratory personnel should handle it with the assumption that it is toxic, an irritant, and environmentally hazardous.[8][9]

Parameter Inferred Assessment & Action
Physical State Solid
Potential Health Hazards Harmful if swallowed or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[6][7][10][11]
Environmental Hazards Assumed to be harmful to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1]
Required PPE Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.[12][13] All handling of the solid or its solutions should occur in a certified chemical fume hood.[5]
Disposal Classification Halogenated Organic Solid Waste . If dissolved in a solvent, it becomes Halogenated Organic Liquid Waste .

Core Disposal Principle: Segregation and Collection

Under no circumstances should 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone or its waste be disposed of in the regular trash or down the sanitary sewer.[13][14] Evaporation in a fume hood is not a permissible disposal method.[14]

The only acceptable disposal pathway is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][15] This "cradle-to-grave" management is required by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

The causality behind this directive is clear: improper disposal can lead to the contamination of water systems, pose a substantial hazard to human health, and violate federal and local regulations.[8][16]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and managing waste 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE.[13]

  • Eye Protection: Chemical safety goggles are required.[12]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[13] Dispose of contaminated gloves as hazardous waste.[10]

  • Body Protection: A fully buttoned lab coat is mandatory.[12]

Step 2: Characterize and Segregate the Waste Proper segregation is critical to prevent dangerous chemical reactions and ensure correct final disposal.[3][17]

  • Solid Waste: Collect unused or contaminated 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone solid in a dedicated container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is in solution (e.g., from a reaction workup or chromatography), collect it in a container labeled "Halogenated Organic Liquid Waste." Do not mix this with non-halogenated solvent waste.[3]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads from a spill cleanup, must also be placed in the solid waste container.[8]

Step 3: Use a Proper Waste Container

  • Select a container that is in good condition, compatible with the waste, and has a tightly sealing lid.[3] Plastic is often preferred for waste storage.[15]

  • The container must be clearly labeled with a hazardous waste tag from the moment the first drop of waste is added.[14][15]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone." List all components, including solvents, if it is a liquid mixture.[17]

    • The associated hazards (e.g., "Irritant," "Toxic").[12]

    • The date the container was started.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within the laboratory.[15]

  • The SAA must be at or near the point of generation.

  • Ensure the container is kept closed at all times except when adding waste.[15]

  • Store incompatible waste streams separately, for example, by using secondary containment bins.[8]

Step 5: Arrange for Final Disposal

  • Once the container is full or you have finished the project generating the waste, complete the hazardous waste tag with the fill date.

  • Submit a chemical collection request to your institution's EHS office.[14][15] Do not transport hazardous waste yourself.[14]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.[18]

Spill Management:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.

  • Contain the spill and prevent it from entering drains.[1]

  • For a solid spill, carefully sweep up the material and place it into the hazardous waste container.[10] Avoid creating dust.[10]

  • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.[19]

  • All materials used for the cleanup must be disposed of as hazardous waste.[8][14]

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[8]

First Aid and Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][20]

  • Skin Contact: Remove all contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][20]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][21]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the safe management and disposal of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol Start Identify Waste: 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone PPE Step 1: Don Correct PPE Start->PPE WorkArea Work in a Chemical Fume Hood PPE->WorkArea WasteType Step 2: Determine Waste State (Solid or Liquid) WorkArea->WasteType Spill Spill Occurs WorkArea->Spill Potential Event Exposure Exposure Occurs WorkArea->Exposure Potential Event Segregate Segregate as 'Halogenated Organic Waste' WasteType->Segregate Container Step 3: Select & Label Compatible Waste Container Segregate->Container Store Step 4: Store Closed Container in Satellite Accumulation Area Container->Store Request Step 5: Request Pickup from EHS/Licensed Contractor Store->Request End Proper Disposal Complete Request->End SpillProc Follow Spill Management Protocol Spill->SpillProc FirstAid Follow First Aid Procedures & Seek Medical Attention Exposure->FirstAid

Caption: Disposal workflow for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

References

  • UPenn EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for the handling of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone. As this is a specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon the foundational principle of prudent laboratory practice: treat all new or uncharacterized compounds as potentially hazardous.[1] Our procedural recommendations are derived from an analysis of the compound's constituent chemical moieties—a brominated aromatic system, a ketone functional group, and a benzofuran core—and data from structurally similar molecules.[2][3][4]

The primary objective is to create a self-validating system of safety that minimizes exposure risk through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Analysis: A Structurally-Informed Risk Assessment

The chemical structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone informs our safety protocol. Benzofuran derivatives are known to be biologically active, possessing a range of properties including potential toxicity.[5][6] The presence of a bromine atom suggests that the compound may cause skin and eye irritation, and like many halogenated organics, could release hazardous vapors (e.g., hydrogen bromide) upon thermal decomposition.[7] Furthermore, structural analogues such as 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one are classified as causing severe skin corrosion and serious eye damage.[2][7] Therefore, we must assume this compound presents similar, if not identical, hazards.

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to recognize that PPE is the final barrier of protection. The primary methods for exposure control must be robust engineering and administrative controls.

  • Engineering Control: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[8][9] This is the most critical step in preventing respiratory exposure.

  • Administrative Controls: Develop safe work habits, such as avoiding unnecessary exposure to chemicals by any route.[10] Do not work alone, and ensure all personnel are trained on the specific hazards and procedures outlined in this guide.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be matched to the hazard.[1] Based on the risk assessment, the following equipment is mandatory.

Eye and Face Protection

Due to the high potential for severe eye irritation or damage, standard safety glasses are insufficient.[2][7]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[11]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1 g) or performing operations with a higher splash risk (e.g., extractions, filtrations), a full-face shield must be worn over the chemical splash goggles.[11]

Hand Protection

Direct skin contact must be avoided, as related compounds are known to cause skin irritation or chemical burns.[2][10][12] No single glove material offers universal protection.[1]

  • Glove Selection: Given the compound's ketone and aromatic functionalities, a dual-gloving approach is mandated.

    • Inner Glove: A standard disposable nitrile glove.[11]

    • Outer Glove: A chemical-resistant glove with proven resistance to aromatic compounds and ketones. While specific breakthrough data for this compound is unavailable, gloves made of Viton™ or specialized PVA composites offer excellent resistance to a broad range of aggressive solvents and ketones.[13][14]

  • Protocol: Always inspect gloves for tears or defects before use.[10] If the outer glove is contaminated, remove both gloves immediately, wash your hands, and don a new pair. Never reuse disposable gloves.

Body Protection

Protective clothing is essential to prevent contact with skin on the arms and body.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is required. A flame-retardant coat (e.g., Nomex®) is strongly recommended.[11]

  • Apron: For procedures involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[15]

Footwear

Appropriate footwear is mandatory to protect against spills.

  • Requirement: Fully enclosed, non-perforated shoes made of a durable material (e.g., leather) must be worn at all times in the laboratory.[10][11]

Summary of PPE Requirements by Task

For clarity, the required PPE for different laboratory operations is summarized below.

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble-Gloved (Nitrile inner, Chemical-Resistant outer)Lab Coat
Preparing Solutions Chemical Splash GogglesDouble-Gloved (Nitrile inner, Chemical-Resistant outer)Lab Coat
Running Reactions / Transfers Face Shield over GogglesDouble-Gloved (Nitrile inner, Chemical-Resistant outer)Lab Coat & Chemical-Resistant Apron
Work-up / Purification Face Shield over GogglesDouble-Gloved (Nitrile inner, Chemical-Resistant outer)Lab Coat & Chemical-Resistant Apron

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Pre-Operation Check: Verify the chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible.[7] Inspect all PPE for integrity.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all operations at least 6 inches (15 cm) inside the fume hood sash.[1] Use appropriate glassware and equipment, inspecting for damage before use.[10]

  • Post-Operation: After handling is complete, decontaminate any surfaces.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Disposal: All contaminated disposable PPE (gloves, weigh boats, etc.) must be disposed of as hazardous chemical waste in a designated, sealed container.[8][16] Do not place this waste in regular trash.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][17]

  • Spill: For a small spill inside the fume hood, absorb with an inert material (e.g., vermiculite). Collect the material into a sealed hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[8][17]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when handling 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection cluster_ops Phase 3: Operation & Disposal start Start: New Task with 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone risk_assess Hazard Assessment: - Brominated Aromatic - Ketone - Benzofuran Core - Treat as corrosive & irritant start->risk_assess eng_control Engineering Control Check: Is a certified chemical fume hood available and working? risk_assess->eng_control eye_face Eye/Face Protection: - Minimum: Goggles - High Splash Risk: Face Shield over Goggles eng_control->eye_face Yes stop_work STOP WORK Consult EHS eng_control->stop_work No hand Hand Protection: - Double-glove with nitrile (inner) and chemical-resistant (outer) eye_face->hand body Body Protection: - Lab Coat - Chemical Apron for splash risk hand->body ppe_selection Select Full PPE Ensemble body->ppe_selection handle Perform Task in Fume Hood ppe_selection->handle dispose Dispose of all contaminated materials as hazardous waste handle->dispose decontaminate Decontaminate & Doff PPE dispose->decontaminate end_proc End of Procedure decontaminate->end_proc

Caption: PPE selection workflow for handling the target compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.